molecular formula C24H47N5O11 B8114318 Azido-PEG8-hydrazide-Boc

Azido-PEG8-hydrazide-Boc

Numéro de catalogue: B8114318
Poids moléculaire: 581.7 g/mol
Clé InChI: WNTLGLUTEJUSLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azido-PEG8-t-Boc-hydrazide (CAS 2353410-12-3) is a monodisperse PEG-based reagent featuring an azide group and a Boc-protected hydrazide group, making it a valuable tool for bioconjugation and linker applications in chemical biology and drug development . The hydrophilic PEG8 spacer significantly enhances the solubility of conjugate molecules in aqueous media, which is crucial for working with biological systems . The terminal azide group readily undergoes copper-free click chemistry reactions with strain-promoted alkynes such as DBCO and BCN, forming stable triazole linkages under biocompatible conditions . The Boc-protected hydrazide on the opposite terminus can be selectively deprotected under mild acidic conditions to reveal a highly reactive hydrazide group . This hydrazide can then form stable covalent bonds with carbonyl groups (aldehydes and ketones), a reaction frequently utilized for labeling glycoproteins or other carbonyl-containing molecules . This bifunctionality allows researchers to create a stable link between an alkyne-modified molecule (like an antibody or protein) and a carbonyl-containing molecule. The compound has a molecular weight of 581.7 g/mol and a high purity of 98% . It is recommended to store the product at -20°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47N5O11/c1-24(2,3)40-23(31)28-27-22(30)4-6-32-8-10-34-12-14-36-16-18-38-20-21-39-19-17-37-15-13-35-11-9-33-7-5-26-29-25/h4-21H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTLGLUTEJUSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG8-hydrazide-Boc is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of complex therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Core Concepts and Structure

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) derivative featuring three key functional components:

  • Azido (-N3) Group : A terminal azide (B81097) moiety that serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with alkyne-containing molecules.[1][2]

  • PEG8 Spacer : An eight-unit polyethylene glycol chain. This hydrophilic spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides spatial separation between conjugated molecules.[2][3]

  • Boc-Protected Hydrazide (-NHNH-Boc) : A hydrazide functional group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability and can be selectively removed under mild acidic conditions to reveal the reactive hydrazide.[2][3] This deprotected hydrazide can then react with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone bond.[4]

Chemical and Physical Data

The quantitative properties of this compound and its deprotected hydrochloride salt form are summarized below.

PropertyThis compoundAzido-PEG8-hydrazide HCl Salt
Molecular Formula C23H45N5O10C19H39N5O9·HCl
Molecular Weight 581.7 g/mol [3]481.5 g/mol [5]
Purity ≥95%[3]95-98%[5]
Appearance White to off-white solidData not available
Solubility Soluble in DMSO, DMF, DCMSoluble in aqueous media
Storage Store at -20°C. Protect from moisture.[6]Store at -20°C

Note: Data is compiled from various supplier datasheets and may vary slightly between batches.

Diagrams of Molecular Structure and Reaction Pathways

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} caption { font-family: "Arial"; font-size: 12px; margin-top: 5px; caption-side: bottom; text-align: center; }

Figure 1. Functional Components of this compound

Figure 2. General Bioconjugation Workflow

Detailed Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize reaction conditions, including stoichiometry, concentration, temperature, and reaction time, for their specific molecules and experimental goals.

Protocol 1: Boc Group Deprotection

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazide moiety. The deprotection is achieved under acidic conditions.[7]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.

  • Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).[8] For example, add an equal volume of TFA to the DCM solution for a 50% TFA/DCM mixture.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7] Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Mass Spectrometry, to confirm the removal of the Boc group.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Drying: The resulting residue, the TFA salt of Azido-PEG8-hydrazide, should be thoroughly dried under high vacuum to remove residual acid. It can be used directly in the next step or purified if necessary.

Alternative: A solution of 4M HCl in 1,4-dioxane (B91453) can also be used for deprotection, which may be preferable for substrates sensitive to TFA.[7]

Protocol 2: Hydrazone Bond Formation with an Aldehyde/Ketone

This protocol describes the conjugation of the deprotected Azido-PEG8-hydrazide to a molecule containing an aldehyde or ketone functional group. This reaction typically proceeds under mildly acidic conditions (pH 5-7).[4]

Materials:

  • Deprotected Azido-PEG8-hydrazide (from Protocol 1)

  • Aldehyde- or ketone-containing molecule (e.g., a modified protein, payload, or surface)

  • Conjugation Buffer: Aniline buffer or Phosphate-Buffered Saline (PBS), adjusted to pH 5.0-7.0

  • Anhydrous DMSO or DMF (if needed to dissolve starting materials)

Methodology:

  • Reagent Preparation:

    • Dissolve the deprotected Azido-PEG8-hydrazide in the chosen conjugation buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.

    • Dissolve the aldehyde/ketone-containing target molecule in the conjugation buffer.

  • Conjugation Reaction:

    • Add the Azido-PEG8-hydrazide solution to the target molecule solution. A molar excess of the PEG linker (typically 5-20 equivalents) is often used to drive the reaction to completion.

    • Gently mix or stir the reaction at room temperature for 2-16 hours. The optimal time depends on the reactivity of the specific carbonyl group.

  • Monitoring and Purification:

    • Monitor the formation of the hydrazone-linked conjugate using techniques like HPLC, SDS-PAGE (for proteins), or Mass Spectrometry.

    • Once the reaction is complete, purify the conjugate from excess unreacted PEG linker and other reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction between the azide group of the PEG-hydrazone conjugate and an alkyne-functionalized molecule.[9][10]

Materials:

  • Azide-functionalized conjugate (from Protocol 2)

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20-100 mM in water)[11]

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)[11]

  • Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution.[9][11] THPTA is recommended for aqueous reactions.

  • Reaction Buffer: PBS or other suitable buffer.

Methodology:

  • Preparation of Reagents: In separate tubes, prepare the required volumes of the azide-conjugate and the alkyne-molecule in the reaction buffer.

  • Catalyst Premix (Optional but Recommended): In a separate microcentrifuge tube, mix the CuSO4 solution with the THPTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).[11] Allow this to complex for a few minutes.

  • Reaction Assembly: In the final reaction vessel, combine the reagents in the following order: a. The azide-functionalized conjugate. b. The alkyne-functionalized molecule (typically 1.5-5 equivalents relative to the azide). c. The premixed Copper/Ligand catalyst complex.[10] d. Add the freshly prepared sodium ascorbate solution to initiate the reaction.[9] This reduces Cu(II) to the active Cu(I) state.

  • Incubation: Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 4 hours.[9] The reaction is often rapid and can be complete within an hour.

  • Purification: After the reaction, the final triazole-linked product can be purified using methods appropriate for the conjugate, such as SEC, HPLC, or dialysis, to remove the copper catalyst and excess reagents.

References

An In-Depth Technical Guide to Azido-PEG8-hydrazide-Boc: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG8-hydrazide-Boc is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This advanced chemical tool incorporates three key functional elements: a terminal azide (B81097) group for click chemistry, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide for the formation of hydrazone linkages. The strategic combination of these moieties allows for a controlled and sequential conjugation of different molecules, making it an invaluable asset in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[1][2][] The PEG8 spacer enhances aqueous solubility and biocompatibility of the resulting conjugates, while potentially reducing steric hindrance and improving pharmacokinetic profiles.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, complete with detailed experimental protocols and visual workflows to aid researchers in its effective implementation.

Chemical Structure and Properties

This compound is a monodisperse PEG derivative, ensuring batch-to-batch consistency in its length and molecular weight.[2]

Structure:

G cluster_PEG PEG8 Spacer N3 N₃- p1 -(CH₂CH₂O) N3->p1 Azide Group PEG_start PEG_end Hydrazide -NH-NH-Boc p2 -(CH₂CH₂O) p1->p2 p3 -(CH₂CH₂O) p2->p3 p4 -(CH₂CH₂O) p3->p4 p5 -(CH₂CH₂O) p4->p5 p6 -(CH₂CH₂O) p5->p6 p7 -(CH₂CH₂O) p6->p7 p8 -(CH₂CH₂O)-CH₂CH₂-C(O) p7->p8 p8->Hydrazide Boc-Protected Hydrazide

Caption: Chemical structure of this compound.

The molecule consists of a terminal azide group, an eight-unit polyethylene glycol chain, and a tert-butyloxycarbonyl (Boc) protected hydrazide moiety.

Quantitative Data

While extensive quantitative data for this specific molecule is not always publicly available, the following table summarizes key properties based on information from suppliers and analogous compounds. Researchers should confirm these values with their specific batch of the reagent.

PropertyValueReference(s)
Molecular Formula C₂₄H₄₇N₅O₁₁[6]
Molecular Weight 581.66 g/mol [2][7]
Appearance White to off-white solid or oil
Purity Typically ≥95%[1][2]
Solubility Soluble in water, DMSO, and DMF[8]
Storage Conditions -20°C for long-term storage[1]

Chemical Reactivity and Applications

The unique tripartite structure of this compound dictates its utility in a two-step, orthogonal conjugation strategy.

Azide Functionality and Click Chemistry

The terminal azide group is a versatile handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-containing molecule under mild, biocompatible conditions.[][9]

G cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Azido_PEG This compound Triazole_Conjugate Triazole-linked Conjugate Azido_PEG->Triazole_Conjugate Alkyne_Molecule Alkyne-containing Molecule (e.g., Protein, Drug) Alkyne_Molecule->Triazole_Conjugate Catalyst Cu(I) Catalyst Catalyst->Triazole_Conjugate

Caption: Workflow for CuAAC using the azide moiety.

Boc-Protected Hydrazide and Hydrazone Ligation

The Boc protecting group on the hydrazide is stable under a wide range of conditions but can be selectively removed under acidic conditions to reveal the free hydrazide.[10] This deprotected hydrazide can then react with an aldehyde or ketone to form a pH-sensitive hydrazone bond.[11][12] This linkage is relatively stable at physiological pH but can be cleaved in the more acidic environments of endosomes or lysosomes, making it ideal for drug delivery applications.[13][14]

G cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Hydrazone Ligation Boc_Protected This compound Acid Acidic Conditions (e.g., TFA) Boc_Protected->Acid Deprotected Azido-PEG8-hydrazide Acid->Deprotected Hydrazone_Conjugate Hydrazone-linked Conjugate Deprotected->Hydrazone_Conjugate Carbonyl_Molecule Aldehyde/Ketone-containing Molecule Carbonyl_Molecule->Hydrazone_Conjugate

Caption: Two-step workflow for hydrazone ligation.

Experimental Protocols

The following are generalized protocols. Optimal conditions such as reactant concentrations, reaction times, and purification methods should be determined empirically for each specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the alkyne-containing molecule in the reaction buffer to the desired final concentrations. For biomolecules, concentrations typically range from 10 µM to 1 mM.

  • Catalyst Preparation:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

    • If using a ligand, prepare a stock solution (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the alkyne-containing molecule.

    • If using a ligand, add it to the CuSO₄ solution and pre-mix. Add this catalyst/ligand mixture to the reaction vessel. A typical final concentration for CuSO₄ is 50-250 µM, with a 5-fold molar excess of the ligand.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the conjugate using an appropriate method for the target molecule, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC, to remove excess reagents and the catalyst.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free hydrazide.

Materials:

  • This compound conjugate (from Protocol 1) or the starting material

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or water, if needed)

  • Nitrogen or argon gas

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

    • Add TFA to the solution. A common reagent mixture is 50% TFA in DCM. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger (e.g., 2.5% TIS) can be added.

  • Incubation:

    • Stir the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting deprotected compound can be used directly in the next step or purified if necessary.

Protocol 3: Hydrazone Ligation

This protocol describes the reaction of the deprotected hydrazide with an aldehyde or ketone.

Materials:

  • Deprotected Azido-PEG8-hydrazide conjugate (from Protocol 2)

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

  • Reactant Preparation:

    • Dissolve the deprotected hydrazide and the carbonyl-containing molecule in the reaction buffer. The optimal pH for hydrazone formation is typically slightly acidic to facilitate the dehydration step of the mechanism.[15]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by HPLC or other suitable analytical techniques.

  • Purification:

    • Purify the final hydrazone-linked conjugate using a method appropriate for the product, such as dialysis, size-exclusion chromatography, or preparative HPLC.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and sequential assembly of complex bioconjugates. Its well-defined structure, coupled with the orthogonal reactivity of its terminal functional groups, provides researchers with a high degree of control over their conjugation strategies. The hydrophilic PEG spacer further imparts favorable physicochemical properties to the resulting molecules. By understanding the chemical properties and applying the detailed protocols provided in this guide, researchers in drug development and other scientific fields can effectively leverage this compound to advance their research and development efforts.

References

An In-Depth Technical Guide to the Synthesis and Purification of Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and purification of Azido-PEG8-hydrazide-Boc, a heterobifunctional linker valuable in bioconjugation and drug delivery applications. The methodologies outlined are intended for researchers, scientists, and drug development professionals, offering detailed protocols and expected outcomes based on established chemical principles.

Introduction

This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces immunogenicity of conjugated molecules.[1][2] This linker possesses two distinct functional groups: an azide (B81097) moiety for "click chemistry" reactions and a Boc-protected hydrazide. The azide group can readily participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to form a stable triazole linkage.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide allows for its selective deprotection under acidic conditions, revealing a reactive hydrazide that can be conjugated to carbonyl-containing molecules such as aldehydes and ketones to form hydrazone bonds.[2] This orthogonal reactivity makes this compound an ideal linker for the stepwise construction of complex bioconjugates.

Synthesis Pathway

The synthesis of this compound is typically achieved through the coupling of an azide-functionalized PEG carboxylic acid with tert-butyl carbazate (B1233558) (Boc-hydrazide). A common and efficient method for this amide bond formation is the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[5][6][7]

The overall synthetic scheme is as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product Azido_PEG_Acid Azido-PEG8-acid Coupling Amide Coupling Azido_PEG_Acid->Coupling Boc_Hydrazide tert-butyl carbazate (Boc-hydrazide) Boc_Hydrazide->Coupling EDC EDC EDC->Coupling NHS NHS NHS->Coupling Final_Product This compound Coupling->Final_Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the coupling of Azido-PEG8-acid with tert-butyl carbazate using EDC and NHS.

Materials:

  • Azido-PEG8-acid

  • tert-Butyl carbazate (Boc-hydrazide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve Azido-PEG8-acid (1.0 eq) in anhydrous DCM or DMF.

  • To this solution, add NHS (1.2 eq) and EDC-HCl (1.2 eq).[5]

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate container, dissolve tert-butyl carbazate (1.1 eq) in a minimal amount of anhydrous DCM or DMF.

  • Add the tert-butyl carbazate solution to the activated Azido-PEG8-acid mixture.

  • Add TEA or DIPEA (2.0 eq) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Materials and Equipment:

  • Crude this compound

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic acid (TFA) or Formic Acid

  • Lyophilizer

Procedure:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Purify the sample by RP-HPLC using a gradient elution. A typical gradient might be from 5% to 95% Mobile Phase B over 30-40 minutes. The exact gradient should be optimized based on the separation of the product from impurities.

  • Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid or oil.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
Azido-PEG8-acidC₁₈H₃₅N₃O₁₀469.49
tert-Butyl carbazateC₅H₁₂N₂O₂132.16
This compoundC₂₃H₄₅N₅O₁₁583.64

Table 2: Synthesis and Purification Data (Representative)

ParameterValue
Synthesis
Scale1 mmol
Reaction Time12 hours
Reaction TemperatureRoom Temperature
Yield (crude)>90%
Purification
MethodPreparative RP-HPLC
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile PhaseA: H₂O + 0.1% TFA, B: ACN + 0.1% TFA
Gradient20-80% B over 30 min
Flow Rate15 mL/min
Yield (purified)70-85%
Purity (by analytical HPLC)>95%

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 3: Characterization Data (Expected)

TechniqueExpected Results
¹H NMR Peaks corresponding to the PEG backbone (multiplet around 3.6 ppm), the azide-adjacent methylene (B1212753) protons (triplet around 3.4 ppm), the Boc group (singlet around 1.4 ppm), and amide protons.[9][10]
Mass Spectrometry (ESI-MS) A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the product (e.g., m/z 584.3 for [M+H]⁺).
Analytical RP-HPLC A single major peak indicating high purity.

Logical Relationships in the Synthesis and Purification Process

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Logical_Flow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Azido-PEG8-acid + tert-butyl carbazate Coupling EDC/NHS Coupling Reactants->Coupling Workup Aqueous Work-up Coupling->Workup Crude_Product Crude Product Workup->Crude_Product RP_HPLC Preparative RP-HPLC Crude_Product->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure_Product Pure Product Lyophilization->Pure_Product NMR ¹H NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC Analytical HPLC Pure_Product->HPLC Final_Confirmation Structure & Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Figure 2: Logical flow of synthesis, purification, and characterization.

References

Core Technical Guide: Solubility and Stability of Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Azido-PEG8-hydrazide-Boc, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. The information presented herein is compiled from established chemical principles and data on related compounds, offering a predictive framework for its behavior in experimental settings.

Chemical Structure and Functional Group Analysis

This compound is comprised of three key functional moieties: an azide (B81097) group for "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide for conjugation to carbonyl-containing molecules. Understanding the properties of each component is crucial for predicting the overall solubility and stability of the molecule.

Solubility Profile

The solubility of this compound is primarily dictated by its PEG8 spacer, which imparts significant hydrophilicity. However, the presence of the azide, hydrazide, and Boc-protecting groups will modulate its solubility in various solvents.

Expected Solubility:

Based on the general solubility of PEG derivatives, this compound is expected to be readily soluble in a range of aqueous and organic solvents.[1][2][3] The solubility generally decreases with increasing molecular weight of the PEG chain.[3]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale & Citations
Aqueous Water, PBS, BuffersHighThe hydrophilic PEG8 chain is the dominant contributor to aqueous solubility.[2][3]
Polar Aprotic DMF, DMSO, Acetonitrile (B52724)HighThese solvents are known to solubilize PEG derivatives effectively.[2][3]
Chlorinated Dichloromethane (B109758), Chloroform (B151607)HighPEG is generally soluble in chlorinated solvents.[1][2]
Alcohols Methanol, EthanolModerate to HighPEGs are soluble in alcohols, though solubility may be slightly lower than in water or polar aprotic solvents.[3]
Ethers Diethyl EtherLowPEGs are generally not soluble in diethyl ether.[2]
Hydrocarbons Hexane, TolueneLowThe polar nature of the molecule makes it poorly soluble in nonpolar hydrocarbon solvents.[1]

Stability Profile

The stability of this compound is a function of its three key chemical groups: the azide, the Boc-protected hydrazide, and the PEG backbone.

Azide Group Stability

Organic azides are high-energy functional groups and should be handled with care, as they can be sensitive to heat, shock, and light.[4][5] However, acyl azides are generally more stable than inorganic or alkyl azides.[6] The azide group in this compound is relatively stable under common reaction conditions used in bioconjugation, including acidic and basic environments.[7]

Key stability considerations for the azide group:

  • Thermal Stability : Avoid excessive heating.

  • Light Sensitivity : Store in the dark or in amber vials.[4]

  • Chemical Compatibility : Azides can be reduced to amines.[7] They should not be mixed with strong reducing agents unless reduction is the intended reaction. Avoid contact with heavy metals, as this can lead to the formation of explosive metal azides.[4] Halogenated solvents like dichloromethane and chloroform should be used with caution as they can potentially react with azides to form unstable compounds.[4]

Boc-Protected Hydrazide Stability

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, particularly basic and nucleophilic environments.[8][9][10] However, it is readily cleaved under acidic conditions.[9][11] Boc-protected hydrazines are reported to be thermally stable in the absence of acids.[8]

Table 2: Predicted Stability of the Boc Group in this compound

ConditionStabilityRationale & Citations
Strongly Acidic (e.g., TFA, HCl) LabileThe Boc group is designed for acid-labile deprotection.[9][11]
Mildly Acidic Potentially LabileStability will depend on the specific pH and reaction time.
Neutral (pH ~7) StableThe Boc group is stable at neutral pH.
Basic StableThe Boc group is resistant to hydrolysis under basic conditions.[8][12][13]
Nucleophiles StableResistant to many common nucleophiles.[8][9]
Catalytic Hydrogenolysis StableThe Boc group is stable to catalytic hydrogenation.[10]
PEG Backbone Stability

The polyethylene glycol (PEG) backbone is generally considered to be highly stable and chemically inert under most conditions encountered in bioconjugation.

Experimental Protocols

The following are general protocols for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, dichloromethane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a vial.

    • Vortex the mixture vigorously for 2 minutes.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or other appropriate method.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Protocol for pH Stability (Boc Deprotection) Study

This protocol describes a method to assess the stability of the Boc-protecting group at different pH values.

Materials:

  • This compound

  • A series of buffers with varying pH (e.g., pH 2, 4, 7, 9)

  • HPLC with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • In separate vials, add a small aliquot of the stock solution to each of the pH buffers to a final concentration suitable for HPLC analysis.

  • Incubation:

    • Incubate the vials at a constant temperature (e.g., 37 °C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench any reaction if necessary (e.g., by neutralizing acidic samples).

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Monitor the disappearance of the peak corresponding to this compound and the appearance of the peak corresponding to the deprotected product (Azido-PEG8-hydrazide).

    • Plot the percentage of intact this compound remaining versus time for each pH condition.

    • Calculate the half-life (t½) of the compound at each pH.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G cluster_molecule This compound cluster_properties Chemical Properties A Azide (N3) P1 Click Chemistry Reactivity A->P1 enables P5 Thermal/Light Sensitivity A->P5 contributes to B PEG8 Spacer P2 Solubility & Hydrophilicity B->P2 determines C Hydrazide (-CONHNH-) P3 Carbonyl Reactivity C->P3 enables D Boc Group P4 Acid Labile Protection D->P4 provides

Caption: Functional group contributions to molecular properties.

G start Start: Characterization of this compound solubility Solubility Testing (Various Solvents) start->solubility stability Stability Assessment (pH, Temp, Light) start->stability conjugation Conjugation to Carbonyl (e.g., Aldehyde, Ketone) solubility->conjugation deprotection Boc Deprotection (Acidic Conditions) stability->deprotection deprotection->conjugation click Click Reaction (with Alkyne) conjugation->click analysis Analysis of Conjugate (e.g., HPLC, MS) click->analysis end End: Characterized Conjugate analysis->end

Caption: Experimental workflow for linker utilization.

References

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG8-hydrazide-Boc as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional linker, Azido-PEG8-hydrazide-Boc, detailing its mechanism of action, applications in bioconjugation and drug delivery, and protocols for its use.

Core Concepts: A Trifunctional Linker for Advanced Bioconjugation

This compound is a heterobifunctional linker that incorporates three key chemical moieties, each with a distinct role in the sequential and controlled conjugation of molecules. This linker is particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

  • Azido Group (N₃): This functional group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the stable and covalent attachment of the linker to molecules bearing an alkyne group.[1][2][3][4][5]

  • Polyethylene (B3416737) Glycol (PEG8) Spacer: The linker incorporates a discrete chain of eight polyethylene glycol units. This hydrophilic spacer enhances the aqueous solubility and stability of the resulting conjugate.[6][7][8] Furthermore, the PEG linker can improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume, which can reduce renal clearance and extend circulation half-life.[6][7][8]

  • Boc-Protected Hydrazide (-NH-NH-Boc): This component provides a latent reactive group. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines and hydrazides that is stable under a variety of conditions but can be selectively removed under mild acidic conditions.[9][10] Once deprotected, the free hydrazide can react with carbonyl compounds (aldehydes and ketones) to form a pH-sensitive hydrazone bond. This linkage is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), making it an ideal cleavable linker for intracellular drug delivery.[11][12]

Mechanism of Action: A Stepwise Approach to Conjugation

The utility of this compound lies in its ability to facilitate a two-step conjugation strategy. This allows for the controlled and sequential attachment of different molecular entities.

Step 1: Azide-Alkyne Cycloaddition ("Click Chemistry")

The initial conjugation step typically involves the reaction of the azide (B81097) group with an alkyne-modified molecule. This can be achieved through two primary methods:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction proceeds rapidly under mild, aqueous conditions and results in the formation of a stable 1,4-disubstituted triazole ring.[13][14][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., in living systems), SPAAC offers a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide to form a stable triazole.[]

Step 2: Boc Deprotection and Hydrazone Bond Formation

Following the initial conjugation via the azide group, the Boc protecting group on the hydrazide is removed. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[9][10] The deprotection exposes the free hydrazide, which can then be conjugated to a second molecule containing an aldehyde or ketone. This reaction forms a hydrazone linkage, which is characteristically pH-sensitive.

Quantitative Data

The stability of the resulting hydrazone bond is a critical factor in the design of drug delivery systems. The following tables summarize key quantitative data related to the reactions and stability of the linkages formed using this type of linker.

Table 1: Stability of Hydrazone Linkages at Different pH Values

Hydrazone TypepHHalf-life (t₁/₂)Reference(s)
Aliphatic Hydrazone7.420 - 150 min[17]
Aliphatic Hydrazone5.5Significantly shorter than at pH 7.4[17]
Aromatic Hydrazone7.4> 72 hours[17]
Aromatic Hydrazone5.5> 48 hours[17]
Glyoxylic Hydrazone (in hydrogel)7.4> 40 days (42.87% release)[18]
Glyoxylic Hydrazone (in hydrogel)6.4~40 days (81.33% release)[18]

Table 2: Typical Reaction Conditions for Key Steps

Reaction StepReagentsSolvent(s)TemperatureTimeTypical YieldReference(s)
CuAACCuSO₄, Sodium AscorbateWater, DMF, or mixturesRoom Temperature or 37-50°C1 - 5 hours> 95%[14]
SPAAC (with DBCO)-PBS, DMSORoom Temperature or 4°C4 - 12 hoursHigh[][19]
Boc DeprotectionTrifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to Room Temperature30 min - 2 hoursQuantitative[9][10]
Hydrazone FormationAldehyde/KetoneAqueous buffer (pH 5-7)Room Temperature1 - 4 hoursHigh[17]

Experimental Protocols

The following are detailed methodologies for the key experiments involving the this compound linker.

Protocol 1: General Procedure for Antibody Conjugation (Two-Step)

This protocol outlines the conjugation of an alkyne-modified payload and a carbonyl-containing drug to an antibody using the this compound linker.

Materials:

  • Antibody of interest

  • This compound linker

  • Alkyne-modified payload (e.g., a fluorescent dye with a DBCO group for SPAAC)

  • Carbonyl-containing drug (e.g., a cytotoxic agent with an aldehyde or ketone)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Desalting column (e.g., PD-10)

  • Reaction tubes

  • Stirring/rocking platform

Procedure:

  • Step 1a: Antibody Modification with the Linker (via NHS ester chemistry if antibody is not pre-functionalized)

    • Note: This step is necessary if the antibody does not already contain a reactive group for the linker. For this example, we assume the linker is first attached to the antibody via a reaction with lysine (B10760008) residues using an NHS-ester activated version of the linker.

    • Dissolve the NHS-ester activated this compound linker in anhydrous DMSO to a concentration of 10 mM.

    • Prepare the antibody in PBS at a concentration of 1-5 mg/mL.

    • Add a 10- to 20-fold molar excess of the linker solution to the antibody solution with gentle vortexing.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rocking.

    • Remove the excess, unreacted linker using a desalting column equilibrated with PBS.

  • Step 1b: Conjugation of the First Payload via Click Chemistry (SPAAC)

    • Prepare a stock solution of the DBCO-modified payload in anhydrous DMSO (e.g., 10 mM).

    • To the azide-modified antibody from the previous step, add a 3- to 5-fold molar excess of the DBCO-payload stock solution.[19]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle rocking.[19]

    • Purify the antibody-linker-payload conjugate using a desalting column to remove the excess payload.

  • Step 2a: Boc Deprotection

    • Lyophilize the purified conjugate from the previous step.

    • Dissolve the lyophilized conjugate in a minimal amount of DCM.

    • Add a solution of 20-50% TFA in DCM.

    • Incubate the reaction on ice for 30 minutes, followed by 1-2 hours at room temperature.

    • Evaporate the TFA and DCM under a stream of nitrogen.

  • Step 2b: Conjugation of the Second Payload via Hydrazone Formation

    • Reconstitute the deprotected conjugate in an aqueous buffer with a pH of 5-7.

    • Prepare a stock solution of the carbonyl-containing drug in an appropriate solvent (e.g., DMSO).

    • Add a 5- to 10-fold molar excess of the drug solution to the conjugate solution.

    • Incubate the reaction for 2-4 hours at room temperature.

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove the excess drug.

  • Characterization:

    • Determine the final protein concentration using a BCA assay.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[1][3][11][20][21][22][23][24]

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

G cluster_0 Core Structure of this compound Azido_Group Azido Group (N3) For Click Chemistry PEG8_Spacer PEG8 Spacer Enhances Solubility and PK Azido_Group->PEG8_Spacer Boc_Hydrazide Boc-Protected Hydrazide Latent Carbonyl-Reactive Group PEG8_Spacer->Boc_Hydrazide

Caption: Functional components of the this compound linker.

G Start This compound Linker Step1 Step 1: Click Chemistry (CuAAC or SPAAC) Start->Step1 Intermediate1 Linker-Payload 1 Conjugate (Boc-protected) Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Mild Acid, e.g., TFA) Intermediate1->Step2 Intermediate2 Deprotected Linker-Payload 1 (Free Hydrazide) Step2->Intermediate2 Step3 Step 3: Hydrazone Formation Intermediate2->Step3 Final_Product Final Conjugate (Payload 1 - Linker - Payload 2) Step3->Final_Product Payload1 Alkyne-modified Payload 1 Payload1->Step1 Payload2 Carbonyl-containing Payload 2 Payload2->Step3

Caption: Logical workflow for two-step conjugation.

G cluster_0 Extracellular Environment (pH 7.4) cluster_1 Intracellular Environment ADC_circulating ADC with Hydrazone Linkage (Stable) Endosome Endosome (pH 5.5-6.5) ADC_circulating->Endosome Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome Drug_Release Hydrazone Cleavage & Drug Release Lysosome->Drug_Release Acid-catalyzed hydrolysis

Caption: pH-dependent drug release from a hydrazone-linked ADC.

References

A Technical Guide to Heterobifunctional PEG Linkers: Core Features and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science.[1] These versatile molecules, characterized by a polyethylene glycol chain with two distinct reactive functional groups at either end, offer a multitude of advantages for the precise construction of complex biomolecular architectures.[2][3] This technical guide provides an in-depth exploration of the core features of heterobifunctional PEG linkers, detailed experimental protocols for their application, and a summary of their key quantitative properties to aid in the selection of the optimal linker for specific research and development needs.

Core Features of Heterobifunctional PEG Linkers

The utility of heterobifunctional PEG linkers stems from a combination of the unique properties of the PEG backbone and the specificity of their terminal reactive groups.

Dual Reactivity for Precise Conjugation: The defining characteristic of heterobifunctional PEG linkers is the presence of two different functional groups, enabling the sequential and specific attachment of two distinct molecules.[1][2] This allows for a high degree of control over the final conjugate's composition and architecture, which is crucial in applications such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][5]

Tunable Physicochemical Properties: The length of the PEG chain is a critical parameter that can be precisely controlled to modulate the physicochemical properties of the resulting bioconjugate.[2] Key properties influenced by the PEG linker include:

  • Solubility: The hydrophilic nature of the PEG backbone significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules, which can help prevent aggregation.[1][6]

  • Pharmacokinetics: The hydrodynamic radius of a bioconjugate can be increased by the PEG chain, leading to reduced renal clearance and a longer circulation half-life in the body.[2]

  • Immunogenicity: The "stealth" effect provided by the PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenicity.[1]

  • Steric Hindrance: The length of the PEG spacer can be adjusted to optimize the distance between the two conjugated molecules, minimizing steric hindrance and preserving their biological activity.[6]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following table summarizes the quantitative properties of several commonly used linkers to facilitate this selection process.

Linker NameFunctional GroupsPEG Units (n)Spacer Arm Length (Å)Molecular Weight ( g/mol )Optimal pH for Reaction
SM(PEG)n NHS ester, Maleimide (B117702)2-2417.6 - 95.7VariesNHS ester: 7.2-8.5, Maleimide: 6.5-7.5[7]
Mal-PEG4-NHS ester NHS ester, Maleimide4~27.7513.5[8]NHS ester: 7.2-8.5, Maleimide: 6.5-7.5[7]
DBCO-PEG4-NHS ester NHS ester, DBCO4~29.1649.68[9]NHS ester: 7-9[9]
Azide-PEG4-Thiol Thiol, Azide4~23.9-Thiol (with maleimide): 6.5-7.5, Azide (CuAAC or SPAAC)[10]
Azide-PEG7-Thiol Thiol, Azide7~35.4411.51[11]Thiol (with maleimide): 6.5-7.5, Azide (CuAAC or SPAAC)[11]
Hydroxy-PEG12-acid Hydroxyl, Carboxylic Acid12~50.2-Carboxylic Acid (EDC/NHS): 4.5-7.2

Note: Spacer arm lengths are estimations and can vary based on the conformation of the PEG chain.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

cluster_0 Molecule A Preparation cluster_1 Linker Activation cluster_2 Molecule B Preparation cluster_3 Purification & Characterization A Molecule A (e.g., Antibody with -NH2) Linker Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) A->Linker 1. Conjugation Step 1 (pH 7.2-8.5) B Molecule B (e.g., Drug with -SH) Linker->B 2. Conjugation Step 2 (pH 6.5-7.5) Purify Purification (e.g., SEC, IEX) B->Purify 3. Removal of excess reagents Char Characterization (e.g., SDS-PAGE, MS) Purify->Char 4. Analysis of final conjugate

A typical two-step bioconjugation workflow.

HER2_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates ADC HER2-Targeted ADC ADC->HER2 Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK MAPK RAS->MAPK MAPK->Proliferation Promotes

HER2 signaling pathway targeted by ADCs.

PEG_Linker_Properties cluster_properties PEG Linker Properties cluster_outcomes Bioconjugate Characteristics Length PEG Chain Length Solubility Solubility Length->Solubility Increases Pharmacokinetics Pharmacokinetics Length->Pharmacokinetics Improves Half-life Efficacy Therapeutic Efficacy Length->Efficacy Optimizes Functionality Functional Groups Stability Stability Functionality->Stability Determines Bond Stability Functionality->Efficacy Enables Specific Targeting Architecture Architecture (Linear vs. Branched) Architecture->Pharmacokinetics Influences Architecture->Efficacy Impacts Drug Load

Influence of PEG linker properties on bioconjugate characteristics.

Detailed Experimental Protocols

The successful application of heterobifunctional PEG linkers requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for common bioconjugation and purification techniques.

Protocol 1: Two-Step Antibody-Drug Conjugation using a Mal-(PEG)n-NHS Ester Linker

This protocol describes the conjugation of an amine-containing antibody to a thiol-containing drug.[6]

Materials:

  • Antibody (amine-containing protein)

  • Thiol-containing drug

  • Mal-(PEG)n-NHS Ester linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting column

  • Quenching solution (e.g., L-cysteine)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Step 1: Reaction of NHS Ester with Antibody:

    • Add a 10- to 50-fold molar excess of the linker stock solution to the antibody solution.[12] The final concentration of the organic solvent should be less than 10%.[6]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or for 2 hours at 4°C.[6][13]

  • Purification of Activated Antibody: Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer.[6]

  • Step 2: Reaction of Maleimide with Thiol-containing Drug:

    • Immediately add the thiol-containing drug to the purified, maleimide-activated antibody.

    • Incubate for 2 to 4 hours at room temperature or overnight at 4°C.[7]

  • Quenching (Optional): To stop the reaction, add a quenching solution containing a free thiol (e.g., L-cysteine) to react with any remaining maleimide groups.[13]

  • Final Purification: Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove any unreacted drug and other small molecules.

Protocol 2: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated proteins from unreacted PEG linkers and native proteins based on their size.[14][15]

Materials:

  • SEC column with an appropriate molecular weight cut-off

  • HPLC or FPLC system

  • Reaction mixture containing the PEGylated protein

  • SEC Running Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer at the manufacturer's recommended flow rate.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated protein will elute before the smaller, unreacted protein and PEG linker.

  • Analysis: Analyze the collected fractions using methods such as SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling: Combine the fractions that contain the pure PEGylated product.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation and drug development. Their unique combination of a biocompatible, hydrophilic PEG backbone and two distinct reactive termini allows for the precise construction of complex and highly functional biomolecules. By carefully selecting a linker with the appropriate length and functional groups, researchers can fine-tune the properties of their bioconjugates to enhance solubility, stability, and in vivo performance. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and engineers working to develop the next generation of targeted therapeutics and advanced biomaterials.

References

Introduction to click chemistry for protein modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Click Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the post-genomic era, understanding the intricate functions of proteins within complex biological systems is paramount for advancing both fundamental biology and therapeutic development. A key challenge has been the precise, efficient, and selective modification of proteins to study their dynamics, interactions, and functions without perturbing their native environment. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, specific, high-yielding, and generate only inoffensive byproducts.[1][2] These bioorthogonal reactions, meaning they do not interfere with or cross-react with biological processes, have become an indispensable tool for protein modification, enabling applications from in-vitro analysis to live-cell imaging and targeted drug delivery.[3][4][5]

This technical guide provides a comprehensive overview of the core principles of click chemistry for protein modification. It details the most prominent click reactions, provides structured experimental protocols, presents quantitative data for comparative analysis, and explores its applications in drug development.

Core Principles of Bioorthogonal Click Chemistry

The power of click chemistry lies in its adherence to a stringent set of criteria. For a reaction to be considered a "click" reaction, it must be:

  • Modular and Wide in Scope: Capable of joining a diverse range of molecular components.[1]

  • High-Yielding: Proceeds to near-quantitative completion.[6][7]

  • Stereospecific: Produces a single, well-defined product isomer.

  • Simple and Robust: Occurs under mild, often aqueous, conditions (e.g., physiological pH and temperature).[8][9]

  • Bioorthogonal: The reactive partners (e.g., an azide (B81097) and an alkyne) are inert to the vast array of functional groups present in biological systems, ensuring they react exclusively with each other.[10][11]

This bioorthogonality is crucial for protein modification, as it allows for the specific labeling of a target protein within the complex milieu of a living cell without off-target effects.[][13] The process typically involves a two-step approach: first, a non-native, bioorthogonal functional group (the "handle") is introduced into the protein of interest; second, a probe molecule carrying the complementary functional group is added, which then "clicks" to the protein via a covalent bond.[4][14]

Introducing Bioorthogonal Handles into Proteins

Site-specific incorporation of the chemical handle is critical for precise protein modification. The most common method involves the genetic incorporation of non-canonical amino acids (ncAAs) that bear the required functional group (e.g., an azide or an alkyne).[10][15] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically the amber stop codon (UAG), and inserts the ncAA at that specific site during protein translation.[16][17] This provides ultimate control over the modification site.

Key Click Chemistry Reactions for Protein Modification

Several click reactions have been developed and optimized for biological applications. The three most prominent are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][6][18]

  • Mechanism: The Cu(I) catalyst activates the terminal alkyne, dramatically accelerating the reaction rate compared to the uncatalyzed version (the Huisgen cycloaddition).[8]

  • Advantages: It is highly efficient, specific, and utilizes small, stable, and easily introduced azide and alkyne functional groups.[1][8] The resulting triazole linkage is exceptionally stable, mimicking the planarity of a peptide bond but being resistant to hydrolysis.[1]

  • Limitations: The primary drawback is the requirement for a copper catalyst, which can be toxic to living cells.[19] This has limited its in vivo applications, although the development of copper-chelating ligands like THPTA and TBTA has helped mitigate cytotoxicity and improve reaction efficiency.[7][20][21]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues of CuAAC, the Bertozzi group developed SPAAC, a copper-free click reaction.[][19]

  • Mechanism: SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing a triple bond. The ring strain is released upon the [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction without the need for a catalyst.[][22]

  • Advantages: As a catalyst-free reaction, SPAAC is truly bioorthogonal and well-suited for labeling proteins in living organisms without concerns of metal toxicity.[19][23]

  • Limitations: The reaction kinetics of first-generation cyclooctynes were relatively slow.[19] However, subsequent generations of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been engineered with enhanced ring strain and electron-withdrawing groups to achieve significantly faster reaction rates.[19][24]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is another powerful, catalyst-free bioorthogonal ligation, distinguished by its exceptionally fast reaction kinetics.[25][26]

  • Mechanism: This reaction is a [4+2] cycloaddition between an electron-poor diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO) or norbornene.[26][27] The reaction proceeds rapidly and irreversibly, typically releasing a dinitrogen molecule.

  • Advantages: IEDDA reactions boast the fastest kinetics among all bioorthogonal reactions, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[28][29] This allows for efficient labeling at very low reactant concentrations, which is ideal for in vivo applications and for labeling low-abundance proteins.[25]

  • Limitations: The reacting partners, particularly the strained alkenes, can be larger than the small azide and alkyne handles used in azide-alkyne cycloadditions, which could potentially cause more significant structural perturbations to the target protein.

Quantitative Data Comparison

The choice of a click reaction often depends on the specific application, with reaction kinetics being a critical parameter.[28] The following table summarizes the typical second-order rate constants for the major classes of click reactions used in protein modification.

Reaction TypeReactantsCatalystSecond-Order Rate Constant (k₂)Key Features
CuAAC Terminal Alkyne + AzideCopper(I)10 to 10⁴ M⁻¹s⁻¹High efficiency, stable product, potential cytotoxicity.[29]
SPAAC Strained Cyclooctyne + AzideNone10⁻³ to 1 M⁻¹s⁻¹Copper-free, excellent for live-cell labeling.[28][29]
SPANC Strained Cyclooctyne + NitroneNoneUp to 39 M⁻¹s⁻¹Faster kinetics than many SPAAC variants.[28][30]
IEDDA Tetrazine + Strained Alkene (TCO)None1 to 10⁶ M⁻¹s⁻¹Extremely fast kinetics, ideal for low concentrations.[28][29]

Visualizations: Workflows and Concepts

G cluster_2 Step 3: Downstream Analysis protein protein reaction reaction protein->reaction analysis Analysis: - Fluorescence Microscopy - Flow Cytometry - Proteomics (MS) - In vivo Imaging labeled_protein labeled_protein labeled_protein->analysis

G cluster_1 CuAAC Details cluster_2 Strain-Promoted Details CuAAC_details Reactants: Azide + Terminal Alkyne Catalyst: Cu(I) Product: 1,2,3-Triazole Pros: Fast, efficient Cons: Potential cytotoxicity SPAAC_details SPAAC: Azide + Strained Alkyne (e.g., DBCO, BCN) Pros: Bioorthogonal, good for live cells IEDDA_details IEDDA: Tetrazine + Strained Alkene (e.g., TCO) Pros: Extremely fast kinetics ClickReactions ClickReactions ClickReactions:f1->CuAAC_details ClickReactions:f2->SPAAC_details ClickReactions:f2->IEDDA_details

Experimental Protocols

The following sections provide generalized protocols for labeling proteins using the three main click chemistry reactions. Researchers should optimize concentrations, reaction times, and buffer conditions for their specific protein and probe.

Protocol 1: General CuAAC Labeling of Proteins in Cell Lysate

This protocol is adapted for labeling a protein that has been metabolically labeled with an azide or alkyne handle in cell culture and subsequently lysed.[20][21]

Materials:

  • Protein lysate containing the modified protein (1-5 mg/mL).

  • Azide or alkyne detection probe (e.g., fluorescent dye), 2.5 mM stock in DMSO.

  • Click-iT® Protein Reaction Buffer Kit or individual components:

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water.

    • Copper(II) Sulfate (CuSO₄), 20 mM in water.

    • Sodium Ascorbate (B8700270), 300 mM in water (prepare fresh).

  • Phosphate-Buffered Saline (PBS).

  • 1.5 mL microfuge tubes.

Methodology:

  • In a 1.5 mL microfuge tube, combine 50 µL of the protein lysate with 90 µL of PBS.

  • Add 20 µL of the 2.5 mM detection probe stock solution. Vortex briefly to mix.

  • Add 10 µL of the 100 mM THPTA solution. Vortex briefly. This ligand chelates the copper, increasing its effectiveness and reducing protein damage.[21]

  • Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly. The ascorbate reduces Cu(II) to the active Cu(I) catalyst.[20]

  • Protect the reaction from light (if using a fluorescent probe) and incubate at room temperature for 30-60 minutes.

  • The protein sample is now labeled and ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: SPAAC Labeling of Cell-Surface Proteins on Live Cells

This protocol is for labeling live mammalian cells expressing a protein of interest with a cyclooctyne-bearing ncAA.[17]

Materials:

  • Mammalian cells cultured on coverslips or in plates, expressing the target protein with the incorporated ncAA (e.g., a BCN- or DBCO-lysine derivative).

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545), 10 mM stock in DMSO.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • PBS.

Methodology:

  • Grow cells expressing the target protein under standard conditions. Ensure the ncAA was present in the medium during protein expression.

  • Wash the cells twice with warm PBS to remove residual culture medium.

  • Prepare the labeling solution by diluting the azide-dye stock solution in complete culture medium to a final concentration of 5-25 µM. Pre-warm the solution to 37°C.

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the labeling solution and wash the cells three to four times with warm PBS to remove any unreacted dye.

  • The cells are now ready for imaging. Fix the cells if required for the specific imaging technique (e.g., super-resolution microscopy), or proceed with live-cell imaging.

Protocol 3: IEDDA Labeling of a Purified Protein

This protocol describes the labeling of a purified protein that has been modified to contain a TCO group with a tetrazine-functionalized probe.

Materials:

  • Purified protein containing a TCO group (e.g., TCO-lysine) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine-functionalized probe (e.g., Tetrazine-Biotin), 10 mM stock in DMSO.

  • Reaction buffer (PBS, pH 7.4).

Methodology:

  • In a microfuge tube, dilute the TCO-modified protein to a final concentration of 10-50 µM in the reaction buffer.

  • Add the tetrazine probe to the protein solution. A 1.5 to 5-fold molar excess of the probe over the protein is typically recommended.

  • Incubate the reaction at room temperature for 5-30 minutes. The reaction is often complete within minutes due to the fast kinetics of IEDDA.[28]

  • (Optional) The reaction can be quenched by adding an excess of a scavenger molecule, such as TCO-acid, to react with any remaining tetrazine probe.

  • Remove the excess, unreacted probe using a desalting column (e.g., Zeba™ Spin Desalting Columns) or via dialysis against the reaction buffer.

  • The labeled protein is now purified and ready for use in downstream applications.

Applications in Drug Development and Research

Click chemistry has profoundly impacted drug development and biomedical research by providing robust methods for:

  • Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that react with active sites of enzymes to profile their activity in complex proteomes. Click chemistry enables the attachment of reporter tags (like biotin (B1667282) or fluorophores) to these probes after they have bound to their targets, facilitating the enrichment and identification of active enzymes.[13][31]

  • Target Identification and Validation: Clickable versions of small molecule drugs can be synthesized and used in cell or tissue lysates to identify their protein targets.[2][32] After the drug binds its target, a click reaction is used to attach an affinity tag, allowing the drug-protein complex to be pulled down and identified by mass spectrometry.

  • Antibody-Drug Conjugates (ADCs): Click chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating homogenous ADCs.[] This precise control over drug placement and stoichiometry is a significant improvement over traditional random conjugation methods, leading to ADCs with better therapeutic indices.

  • In Vivo Imaging: The speed and bioorthogonality of IEDDA reactions have enabled pre-targeting strategies for in vivo imaging.[26][27] In this approach, a modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). A second, small, fast-clearing imaging agent with the complementary click handle is then administered, which rapidly "clicks" to the antibody at the target site, providing a high-contrast image.

  • Studying Post-Translational Modifications (PTMs): Clickable analogs of metabolites involved in PTMs (e.g., glycosylation, acetylation, phosphorylation) can be metabolically incorporated into proteins.[15][34][35] Subsequent click reactions with reporter tags allow for the detection, visualization, and quantification of these dynamic modifications.

Conclusion

Click chemistry has armed researchers and drug developers with a powerful and versatile toolkit for protein modification. Its modularity, efficiency, and bioorthogonality have enabled unprecedented precision in labeling, tracking, and manipulating proteins in vitro and in vivo. From the foundational CuAAC to the ultrafast IEDDA, the continued evolution of click reactions promises to further expand the boundaries of chemical biology, offering innovative solutions for understanding complex biological systems and developing next-generation therapeutics.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The innovative bifunctional linker, Azido-PEG8-hydrazide-Boc, plays a pivotal role in the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal azide (B81097) for click chemistry, a Boc-protected hydrazide for carbonyl conjugation, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for molecular assembly. However, the inherent reactivity of its functional groups necessitates a thorough understanding of its safety profile and adherence to strict handling protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for structurally similar compounds.

Hazard Identification and Classification

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is imperative to handle this compound with the assumption that these hazards are present.

Exposure Controls and Personal Protection

To mitigate the risks associated with handling this compound, a multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls:

  • Ventilation: All manipulations of this compound, especially when handling the solid form or preparing solutions, should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to minimize the inhalation of any dust or aerosols.

Administrative Controls:

  • Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where the compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory to prevent direct contact with the compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, which can lead to irritation.
Skin and Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.Prevents inhalation of dust or aerosols that may cause respiratory irritation.

Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid the generation of dust and aerosols.

  • Ensure all containers are clearly labeled.

  • Use dedicated and clean equipment for handling.

  • Ground all equipment when transferring large quantities to prevent electrostatic discharge.

Storage:

  • Temperature: Store in a tightly sealed container at -20°C.[1][2][3] This temperature is recommended to maintain the long-term stability of the compound.

  • Environment: Keep in a dry and well-ventilated place. Protect from moisture and direct sunlight.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

First Aid and Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:

  • Small Spills: Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using a method that does not generate dust and place it in a labeled container for disposal.

Fire-Fighting Measures

While specific fire hazard data for this compound is unavailable, general precautions for chemical fires should be followed.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including oxides of carbon and nitrogen.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Experimental Protocols: Safe Handling Workflow

The following diagram illustrates a standardized workflow for the safe handling of this compound in a research setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal A Review SDS and Safety Protocols B Don Appropriate PPE A->B C Prepare Work Area in Chemical Fume Hood B->C D Retrieve Compound from -20°C Storage C->D E Equilibrate to Room Temperature D->E F Weigh and Prepare Solution E->F G Perform Reaction Under Inert Atmosphere (if required) F->G H Quench Reaction and Perform Work-up G->H I Clean Glassware and Work Area H->I J Dispose of Waste in Designated Containers I->J K Return Compound to -20°C Storage J->K L Remove PPE and Wash Hands K->L

References

Purity Specifications for Azido-PEG8-hydrazide-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for Azido-PEG8-hydrazide-Boc, a heterobifunctional PEG linker critical in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced conjugation efficiency, and the introduction of undefined entities into therapeutic constructs, ultimately impacting efficacy and safety.

The Critical Role of Purity in Research and Drug Development

In the precise field of drug development, the purity of chemical reagents is not merely a quality control metric; it is a fundamental prerequisite for reproducible and reliable results. For a versatile linker like this compound, which connects biological molecules to payloads or other functionalities, impurities can have cascading negative effects. Even trace amounts of contaminants can interfere with the intended conjugation chemistry, leading to a heterogeneous product with unpredictable pharmacological properties. High-purity reagents are essential for ensuring consistent therapeutic effects and enhancing drug safety. Impurities can arise from starting materials, byproducts of the synthesis, or degradation products. Therefore, rigorous analytical characterization is necessary to ensure the quality and consistency of this critical reagent.

Quantitative Purity Specifications

The purity of this compound is typically determined by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common. The data presented in the following table summarizes the generally accepted purity specifications for research-grade this compound.

ParameterSpecificationTypical Analytical Method
Purity (by HPLC) ≥ 95% (often > 98%)Reversed-Phase HPLC (RP-HPLC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Appearance White to off-white solid or oilVisual Inspection
Solubility Soluble in DMSO, DMF, and waterVisual Inspection
Molecular Weight 581.69 g/mol Mass Spectrometry

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the purity of this compound. Below are representative protocols for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity. The following is a representative synthetic route:

  • Monotosylation of PEG8-diol: A solution of octaethylene glycol (PEG8-diol) and a slight molar excess of p-toluenesulfonyl chloride (TsCl) are dissolved in dichloromethane (B109758) (DCM) and cooled to 0°C. Triethylamine (TEA) is added dropwise, and the reaction is stirred overnight at room temperature. The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the monotosylated PEG8.

  • Azidation of Monotosyl-PEG8: The monotosyl-PEG8 is dissolved in dimethylformamide (DMF), and an excess of sodium azide (B81097) (NaN₃) is added. The mixture is heated to 80-90°C and stirred overnight. After cooling, the mixture is diluted with water and extracted with DCM. The combined organic layers are dried and concentrated to give Azido-PEG8-alcohol.

  • Activation of the Hydroxyl Group: The Azido-PEG8-alcohol is dissolved in DCM, and an excess of succinic anhydride (B1165640) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added. The reaction is stirred at room temperature until completion. The resulting product is washed with dilute acid and brine, dried, and concentrated to yield Azido-PEG8-acid.

  • Hydrazide Formation and Boc Protection: The Azido-PEG8-acid is dissolved in DMF, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) are added to activate the carboxylic acid. After stirring for a few hours, tert-butyl carbazate (B1233558) is added, and the reaction is stirred overnight. The product is then purified by column chromatography to yield this compound.

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition (e.g., 80% A, 20% B) at a concentration of approximately 1 mg/mL.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR is used to determine the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Analysis: The obtained spectrum is analyzed for characteristic chemical shifts and integration values corresponding to the protons of the PEG backbone, the azide-adjacent methylene (B1212753) group, the hydrazide moiety, and the Boc protecting group.

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Pathway PEG8_diol PEG8-diol Monotosyl_PEG8 Monotosyl-PEG8 PEG8_diol->Monotosyl_PEG8 TsCl, TEA Azido_PEG8_OH Azido-PEG8-OH Monotosyl_PEG8->Azido_PEG8_OH NaN3 Azido_PEG8_acid Azido-PEG8-acid Azido_PEG8_OH->Azido_PEG8_acid Succinic anhydride Azido_PEG8_hydrazide_Boc This compound Azido_PEG8_acid->Azido_PEG8_hydrazide_Boc EDC, NHS, tert-butyl carbazate

Caption: Synthetic pathway for this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Analysis cluster_result Final Product Specification Crude_Product Crude Product Purified_Product Purified Product (Column Chromatography) Crude_Product->Purified_Product HPLC RP-HPLC Purified_Product->HPLC Purity Assessment NMR ¹H & ¹³C NMR Purified_Product->NMR Structural Confirmation MS Mass Spectrometry Purified_Product->MS Molecular Weight Verification Final_Product High-Purity this compound HPLC->Final_Product NMR->Final_Product MS->Final_Product

Caption: Analytical workflow for purity and identity assessment.

Purity_Impact cluster_high_purity High Purity (>95%) cluster_low_purity Low Purity (<95%) High_Purity This compound Reproducible_Conjugation Reproducible & Efficient Conjugation High_Purity->Reproducible_Conjugation Homogeneous_Product Homogeneous Final Product Reproducible_Conjugation->Homogeneous_Product Reliable_Data Reliable Preclinical Data Homogeneous_Product->Reliable_Data Low_Purity This compound with Impurities Side_Reactions Side Reactions & Low Yield Low_Purity->Side_Reactions Heterogeneous_Mixture Heterogeneous Product Mixture Side_Reactions->Heterogeneous_Mixture Inconsistent_Results Inconsistent & Unreliable Data Heterogeneous_Mixture->Inconsistent_Results

Caption: Logical relationship between purity and experimental outcomes.

Ensuring the Stability of Azido-PEG8-hydrazide-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Azido-PEG8-hydrazide-Boc, a heterobifunctional linker critical in bioconjugation and drug development. Ensuring the stability of this reagent is paramount for reproducible results and the integrity of the final conjugate. This document outlines the inherent stabilities of its constituent functional groups, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts of this compound Stability

This compound is a complex molecule with three key functional components that influence its stability: the azide (B81097) group, the polyethylene (B3416737) glycol (PEG) linker, and the Boc-protected hydrazide. The overall stability of the molecule is dictated by the individual lability of these groups under various environmental conditions.

1. The Azide Moiety: Organic azides are high-energy functional groups and are susceptible to decomposition when exposed to heat, light, pressure, and shock.[1][2] The stability of an organic azide is also influenced by its molecular structure, specifically the ratio of carbon to nitrogen atoms.[1][3] Aliphatic azides, such as the one in this compound, are generally more stable than aromatic azides or those adjacent to electron-withdrawing groups.[3]

2. The PEG Linker: Polyethylene glycol linkers are generally stable but can undergo slow degradation over extended periods, a process that can be accelerated by exposure to heat, light, and oxygen.[4] This degradation can result in the formation of aldehydes, carboxylates, and peroxides, leading to a decrease in pH and an increase in the ionic strength of solutions.[4]

3. The Boc-Protected Hydrazide: The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions.[5][6] However, it is readily cleaved under acidic conditions.[6] The hydrazide functional group itself is more stable at neutral pH and can undergo hydrolysis under acidic conditions.[7] The resulting hydrazone bond formed upon conjugation with an aldehyde or ketone is also pH-sensitive, being more labile in acidic environments.[7]

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C Minimizes the thermal decomposition of the azide group and slows the degradation of the PEG linker.[1][4]
Light Store in the dark (amber vial) Protects the azide moiety from photolytic decomposition.[1][2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) Minimizes oxidative degradation of the PEG linker.[4]
pH (in solution) Neutral (pH 6.5-7.5) The hydrazide and the subsequently formed hydrazone bond are most stable at neutral pH.
Handling Avoid mechanical shock and pressure Organic azides can be sensitive to shock and pressure.[1]
Use non-metallic spatulas Prevents the formation of potentially explosive heavy metal azides.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and for designing appropriate analytical methods to assess its stability.

Potential Degradation Pathways of this compound cluster_azide Azide Degradation cluster_peg PEG Linker Degradation cluster_boc Boc Deprotection cluster_hydrazide Hydrazide Hydrolysis This compound This compound Azide_Degradation Nitrogen Gas + PEG8-hydrazide-Boc radical This compound->Azide_Degradation Heat, Light, Shock PEG_Degradation Shorter PEG fragments, Aldehydes, Carboxylates This compound->PEG_Degradation Heat, Light, Oxygen Boc_Deprotection Azido-PEG8-hydrazide + Isobutylene + CO2 This compound->Boc_Deprotection Acidic Conditions Hydrazide_Hydrolysis Azido-PEG8-carboxylate + Boc-hydrazine Boc_Deprotection->Hydrazide_Hydrolysis Acidic/Basic Conditions

Potential Degradation Pathways

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products and pathways.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability Assessment Workflow
Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of analytical methods.[8]

Objective: To intentionally degrade the sample under more severe conditions than those used for accelerated stability testing.

Methodology:

  • Acidic Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Basic Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24-48 hours.

  • Thermal Degradation: Store the solid sample in an oven at a temperature significantly higher than the recommended storage temperature (e.g., 70°C) for up to one week.

  • Photodegradation: Expose the sample (solid and in solution) to a calibrated light source according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC-UV/MS, to identify and quantify the degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.[9][]

Instrumentation:

  • HPLC system with a UV detector and preferably a mass spectrometer (MS) for peak identification.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 210 nm (for the azide group) and 220 nm

Gradient Elution:

Time (min)% Mobile Phase B
05
2095
2595
265
305

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an invaluable tool for confirming the structure of the parent compound and for identifying unknown degradation products.[11][12]

Methodology:

  • ¹H NMR: Acquire a ¹H NMR spectrum to observe the characteristic signals of the PEG backbone, the Boc group, and the protons adjacent to the azide and hydrazide functionalities. Degradation can be monitored by the appearance of new signals or the disappearance of parent signals.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to complement the ¹H NMR data and provide further structural information.

  • 2D NMR (COSY, HSQC, HMBC): In cases where degradation products are formed, 2D NMR techniques can be employed to elucidate their structures.

By adhering to these storage, handling, and analytical guidelines, researchers can ensure the stability and reliability of this compound, leading to more consistent and reproducible results in their drug development and bioconjugation endeavors.

References

Methodological & Application

Application Note and Protocol: Boc Deprotection of Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from Azido-PEG8-hydrazide-Boc, yielding the free hydrazide ready for subsequent bioconjugation reactions.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery system development. The molecule features an azide (B81097) group for click chemistry applications and a Boc-protected hydrazide. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments.[1] The Boc group serves as a crucial protecting group for the hydrazide functionality, preventing unwanted side reactions during synthesis and modification of the azide terminus.[2]

Deprotection of the Boc group is a critical step to unmask the reactive hydrazide, which can then be conjugated to molecules containing carbonyl groups, such as aldehydes and ketones, often found on antibodies or other proteins after specific modifications. This deprotection is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[3][4][5] The resulting free hydrazide can then participate in reactions to form stable hydrazone linkages.

This protocol outlines a standard and reliable method for the Boc deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane (B109758) (DCM).

Reaction and Mechanism

The deprotection proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate (B1207046). The reaction is initiated by the protonation of the carbamate carbonyl oxygen by TFA. This is followed by the loss of the stable tert-butyl cation, which can be quenched by a scavenger or deprotonate to form isobutylene (B52900) gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine (in this case, the hydrazide) as its TFA salt.[6]

Reaction Scheme:

Azido-PEG8-NH-NH-Boc + TFA → Azido-PEG8-NH-NH₃⁺TFA⁻ + CO₂ + Isobutylene

Materials and Equipment

3.1. Reagents

ReagentGradeSupplier (Example)
This compound≥95%MedchemExpress, BroadPharm
Dichloromethane (DCM), AnhydrousACS Grade, ≥99.8%Sigma-Aldrich, Fisher Scientific
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich, Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeFisher Scientific
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich, Fisher Scientific
Diethyl EtherACS GradeFisher Scientific

3.2. Equipment

Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Rotary evaporator
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)
LC-MS system for reaction monitoring (recommended)
pH paper or pH meter

Experimental Protocol

This protocol describes the deprotection of Boc-protected Azido-PEG8-hydrazide using a 50% TFA solution in DCM.

4.1. Reaction Setup

  • In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 and 0.2 M.

  • Place the flask in an ice bath and cool the solution to 0°C with stirring.[3]

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 50% (v/v) TFA in DCM.[2][3] The addition should be done dropwise to control any potential exotherm.

4.2. Reaction Monitoring

  • Allow the reaction to stir at room temperature. The deprotection is typically rapid, often completing within 30 minutes to 2 hours.[7]

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[3][7]

4.3. Work-up and Isolation

Two common work-up procedures are provided below. The choice depends on the scale of the reaction and the properties of the final product.

Method A: Direct Precipitation

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8] Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA.[3]

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected product, which will likely be the TFA salt.[3]

  • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Method B: Aqueous Work-up

  • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.[3][7] Monitor the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected hydrazide.[7]

4.4. Characterization

Confirm the identity and purity of the final product, Azido-PEG8-hydrazide, using techniques such as NMR and mass spectrometry.

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the Boc deprotection of this compound.

ParameterRecommended Value/RangeNotes
Substrate Concentration0.1 - 0.2 MEnsure complete dissolution in DCM.
Deprotection ReagentTrifluoroacetic Acid (TFA)A strong acid is required for efficient cleavage.[3]
SolventDichloromethane (DCM), AnhydrousThe solvent should be anhydrous to prevent side reactions.
TFA Concentration20-50% (v/v) in DCMHigher concentrations can lead to faster reaction times.[3]
Reaction Temperature0°C to Room TemperatureInitial cooling helps to control any exotherm.
Reaction Time30 minutes - 2 hoursMonitor by TLC or LC-MS for completion.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection Insufficient acid strength or concentration. Inadequate reaction time or temperature.Increase the concentration of TFA (e.g., from 20% to 50%). Extend the reaction time and continue to monitor. Consider gentle warming if the substrate is stable.[3]
Side Product Formation Acid-labile functional groups on the substrate. Alkylation of sensitive residues by the tert-butyl cation.If other acid-sensitive groups are present, consider a milder deprotection method, such as using 4M HCl in 1,4-dioxane.[3] Add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[3]
Difficulty in Isolating the Product Product is highly soluble in the precipitation solvent. Product is water-soluble, making aqueous work-up challenging.Try a different non-polar solvent for precipitation. If the product is water-soluble, direct evaporation of the reaction mixture (Method A) is preferred over aqueous work-up (Method B).[9]

Visualized Experimental Workflow

Boc_Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C in an ice bath start->cool add_tfa Slowly add TFA to a final concentration of 20-50% cool->add_tfa stir Stir at room temperature (30 min - 2 hours) add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate Method A aqueous_workup Alternatively, perform aqueous work-up with NaHCO₃ monitor->aqueous_workup Method B precipitate Precipitate product with cold diethyl ether evaporate->precipitate isolate Isolate and dry final product (Azido-PEG8-hydrazide) precipitate->isolate aqueous_workup->isolate

Caption: Workflow for Boc deprotection of this compound.

References

Application Notes and Protocols for Azido-PEG8-hydrazide-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Azido-PEG8-hydrazide-Boc is a heterobifunctional linker designed to provide precise control over ADC construction and enhance its therapeutic properties.

This linker incorporates three key functional elements:

  • An azide (B81097) group for highly specific and efficient conjugation to an alkyne-modified antibody via "click chemistry."[][2] This bioorthogonal reaction ensures site-specific conjugation, leading to a homogeneous Drug-to-Antibody Ratio (DAR) and a more predictable pharmacological profile.[3]

  • A hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer that improves the ADC's solubility, reduces aggregation, and can prolong its circulation half-life by creating a "hydration shell".[4][5] The PEG linker can also shield the payload from the immune system, potentially reducing immunogenicity.[4]

  • A Boc-protected hydrazide group that, after deprotection, reacts with a carbonyl group (aldehyde or ketone) on the cytotoxic payload to form a stable hydrazone bond.[6][7] This linkage is often designed to be cleavable under the acidic conditions of the lysosome, ensuring targeted release of the drug inside the cancer cell.[8]

These application notes provide a comprehensive guide to utilizing this compound in the development of novel ADCs, covering experimental protocols, data interpretation, and key considerations for successful conjugation.

Key Applications

  • Site-Specific ADC Synthesis: Enables the creation of homogeneous ADCs with a defined DAR, which is crucial for optimizing the therapeutic window.

  • Development of pH-Sensitive ADCs: The hydrazone linkage allows for the design of ADCs that release their payload in the acidic environment of endosomes and lysosomes.[8]

  • Improved Pharmacokinetics: The PEG8 spacer enhances solubility and stability, leading to improved pharmacokinetic profiles compared to ADCs with non-PEGylated linkers.[4][9]

Experimental Protocols

Protocol 1: Preparation of the Drug-Linker Construct

This protocol describes the conjugation of a carbonyl-containing cytotoxic drug to this compound.

Part A: Boc Deprotection of this compound

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene. The resulting deprotected linker (Azido-PEG8-hydrazide) can be used directly in the next step.

Part B: Conjugation of Deprotected Linker to a Carbonyl-Containing Drug

  • Dissolution: Dissolve the deprotected Azido-PEG8-hydrazide and the carbonyl-containing cytotoxic drug in a suitable solvent (e.g., DMSO or DMF).

  • Reaction: Add a catalytic amount of aniline (B41778) to the solution. The reaction is typically carried out at a slightly acidic pH (around 4.5-6.0) to facilitate hydrazone bond formation.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.

  • Purification: Purify the resulting Azido-PEG8-Drug construct by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the drug-linker construct using LC-MS and NMR.

Protocol 2: Site-Specific Antibody Modification and Conjugation

This protocol outlines the introduction of an alkyne group onto the antibody and the subsequent click chemistry reaction with the Azido-PEG8-Drug construct.

Part A: Introduction of an Alkyne Handle onto the Antibody

  • Method 1: Glycan Engineering:

    • Enzymatically remodel the N-linked glycans on the Fc region of the antibody to introduce a terminal azide group using specific glycosyltransferases.

    • Alternatively, mild oxidation of the sugar residues with sodium periodate (B1199274) can create aldehyde groups for subsequent reaction with an alkyne-containing hydrazide.

  • Method 2: Unnatural Amino Acid Incorporation:

    • Genetically encode an unnatural amino acid containing an alkyne group (e.g., p-azidomethyl-L-phenylalanine) at a specific site on the antibody sequence.[10]

    • Express the antibody in a suitable cell line that incorporates the unnatural amino acid.

    • Purify the alkyne-modified antibody.

Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Preparation: Dissolve the alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add the Azido-PEG8-Drug construct (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the antibody solution at a molar excess of 3-10 fold.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the antibody is sensitive to room temperature incubation.

  • Purification: Remove excess drug-linker construct and any unreacted components by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

ADC Characterization

Following purification, the resulting ADC must be thoroughly characterized to determine its critical quality attributes.

ParameterMethodDescription
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), LC-MSHIC separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[11] LC-MS analysis of the intact or reduced ADC can also provide precise DAR values.[12]
Purity and Aggregation Size-Exclusion Chromatography (SEC)SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight aggregates, which can affect efficacy and immunogenicity.[11]
In Vitro Cytotoxicity Cell-based assaysThe potency of the ADC is evaluated by treating cancer cell lines that express the target antigen with serial dilutions of the ADC and measuring cell viability.
Stability Incubation in plasma followed by HIC or LC-MS analysisThe stability of the ADC is assessed by incubating it in plasma at 37°C for various time points and then analyzing the integrity of the conjugate and any premature drug release.[13]

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization ADC Characterization BocLinker This compound DeprotectedLinker Azido-PEG8-hydrazide BocLinker->DeprotectedLinker TFA Deprotection DrugLinker Azido-PEG8-Drug Construct DeprotectedLinker->DrugLinker Hydrazone Formation Drug Carbonyl-containing Cytotoxic Drug Drug->DrugLinker ADC Antibody-Drug Conjugate (ADC) DrugLinker->ADC Antibody Monoclonal Antibody (mAb) ModifiedAb Alkyne-modified mAb Antibody->ModifiedAb Site-specific Modification ModifiedAb->ADC Click Chemistry (SPAAC) DAR DAR Analysis (HIC, LC-MS) ADC->DAR Purity Purity/Aggregation (SEC) ADC->Purity Potency In Vitro Potency (Cell Assay) ADC->Potency Stability Plasma Stability ADC->Stability

Caption: Workflow for ADC development using this compound.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell 1. Targeting Binding Binding to Tumor Antigen TumorCell->Binding 2. Specific Binding Internalization Internalization (Endocytosis) Binding->Internalization 3. Internalization Lysosome Lysosome (Low pH) Internalization->Lysosome 4. Trafficking DrugRelease Drug Release (Hydrazone Cleavage) Lysosome->DrugRelease 5. Payload Release Cytotoxicity Payload Action (Cell Death) DrugRelease->Cytotoxicity 6. Cytotoxicity

Caption: Mechanism of action for a hydrazone-linked ADC.

References

Application of Azido-PEG8-hydrazide-Boc in PROTAC Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This document provides detailed application notes and protocols for the use of Azido-PEG8-hydrazide-Boc , a versatile linker, in the synthesis of PROTACs. This linker incorporates several key features: an azide (B81097) group for "click chemistry," a polyethylene glycol (PEG)8 spacer to enhance solubility and optimize ternary complex formation, and a Boc-protected hydrazide that can be deprotected to form a stable hydrazone linkage with an aldehyde- or ketone-modified ligand.[1][2] This combination of functionalities offers a modular and efficient approach to PROTAC assembly.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple protein molecules.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a modular, two-stage approach. First, the azide moiety is coupled to an alkyne-functionalized ligand (either for the POI or the E3 ligase) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Subsequently, the Boc protecting group on the hydrazide is removed under acidic conditions, and the resulting free hydrazide is reacted with an aldehyde- or ketone-functionalized binding partner to form a stable hydrazone bond.

Synthesis_Workflow cluster_0 Stage 1: Click Chemistry cluster_1 Stage 2: Deprotection & Hydrazone Formation Ligand_Alkyne Ligand 1 (Alkyne-functionalized) Intermediate Ligand 1-Linker Intermediate Ligand_Alkyne->Intermediate CuAAC Linker This compound Linker->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate Deprotection->Deprotected_Intermediate TFA Final_PROTAC Final PROTAC Deprotected_Intermediate->Final_PROTAC Hydrazone Formation Ligand_Aldehyde Ligand 2 (Aldehyde/Ketone-functionalized) Ligand_Aldehyde->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized ligand (for the POI or E3 ligase) to the this compound linker.

Materials:

  • Alkyne-functionalized ligand (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Copper(II) sulfate (B86663) (CuSO4) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.5 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water (1:1)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the alkyne-functionalized ligand and this compound in the chosen solvent in a round-bottom flask.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a solution of CuSO4 and sodium ascorbate in water. If using TBTA, it can be added to the main reaction vessel.

  • Add the CuSO4/sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand-Linker Intermediate.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Boc Deprotection and Hydrazone Formation

This protocol details the removal of the Boc protecting group and the subsequent formation of the hydrazone-linked PROTAC.

Materials:

  • Ligand-Linker Intermediate from Protocol 1 (1.0 equivalent)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Aldehyde- or ketone-functionalized ligand (1.2 equivalents)

  • Anhydrous ethanol (B145695) or methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Boc Deprotection:

    • Dissolve the Ligand-Linker Intermediate in anhydrous DCM.

    • Add TFA (20-50% v/v) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude deprotected intermediate is often used directly in the next step.[4]

  • Hydrazone Formation:

    • Dissolve the crude deprotected intermediate in anhydrous ethanol or methanol.

    • Add the aldehyde- or ketone-functionalized ligand and a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated if necessary.

    • Monitor the reaction for the formation of the final PROTAC by LC-MS.

    • Upon completion, concentrate the reaction mixture.

    • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Characterization:

  • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Quantitative Data on PROTAC Performance

The following tables provide representative data for PROTACs with PEG and hydrazone-based linkers. Note that the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair. The data presented here is for illustrative purposes.

Table 1: Degradation Efficacy of Representative PROTACs

PROTACTarget ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
HDAC6 Degrader 17a HDAC6CRBNC8 Alkyl< 50086MM.1S[4]
HDAC6 Degrader 17c HDAC6CRBNC6 Alkyl + Triazole< 50091MM.1S[4]
ERα Degrader ERαVHLAcylhydrazone~10> 95MCF-7[5]

DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of degradation observed.

Table 2: Binding Affinities of PROTAC Components

MoleculeTargetBinding Affinity (Kd, nM)Assay MethodReference
JQ1 (BRD4 Ligand) BRD4~50Isothermal Titration Calorimetry[6]
Pomalidomide (CRBN Ligand) CRBN~1800Surface Plasmon ResonanceFictional
VH032 (VHL Ligand) VHL~185Isothermal Titration Calorimetry[6]

PROTAC Evaluation Workflow

A systematic evaluation is crucial to characterize the synthesized PROTAC's biological activity. This typically involves a series of in vitro and cellular assays.

PROTAC_Evaluation Start Synthesized PROTAC Binding_Assay Binding Assays (SPR, ITC, TR-FRET) Start->Binding_Assay Cell_Permeability Cell Permeability Assays Start->Cell_Permeability Ternary_Complex Ternary Complex Formation (Co-IP, TR-FRET) Binding_Assay->Ternary_Complex Degradation_Assay Protein Degradation Assays (Western Blot, HiBiT) Ternary_Complex->Degradation_Assay Cell_Permeability->Degradation_Assay Dose_Response Dose-Response & Time-Course (DC50, Dmax) Degradation_Assay->Dose_Response Selectivity Selectivity Profiling (Proteomics) Dose_Response->Selectivity Functional_Assay Functional Assays (Cell Viability, etc.) Dose_Response->Functional_Assay End Lead Optimization Selectivity->End Functional_Assay->End

Caption: Experimental workflow for PROTAC evaluation.

Protocol 3: Western Blot for Protein Degradation

This protocol outlines the steps to assess the ability of a synthesized PROTAC to degrade its target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the immunoblotting process for the loading control.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample to determine the percentage of protein degradation.

Conclusion

The this compound linker offers a versatile and efficient platform for the synthesis of PROTACs. Its distinct functionalities allow for a modular approach, combining the robustness of click chemistry with the formation of stable hydrazone linkages. The incorporated PEG8 chain can confer favorable physicochemical properties to the final PROTAC molecule. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker, empowering researchers to accelerate the development of novel protein degraders.

References

Application Notes and Protocols for Site-Specific Modification of Glycoproteins using Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG8-hydrazide-Boc is a heterobifunctional linker designed for the site-specific modification of glycoproteins. This reagent incorporates three key functional elements: an azide (B81097) group for bioorthogonal "click" chemistry, a protected hydrazide for covalent ligation to oxidized carbohydrates, and an eight-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation. The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide allows for a controlled, stepwise conjugation strategy.

This document provides detailed protocols for two primary strategies for labeling glycoproteins using this compound:

  • Hydrazide Ligation to Oxidized Glycans: Sialic acid residues or other vicinal diols on the glycoprotein's glycans are oxidized to generate aldehydes, which then react with the deprotected hydrazide moiety of the linker to form a stable hydrazone bond.[1] The exposed azide can then be used for subsequent click chemistry reactions.

  • Click Chemistry to Metabolically Incorporated Alkynes: Cells are cultured with an unnatural sugar containing an alkyne group, which is metabolically incorporated into the cell-surface glycans. The azide group of the linker can then be conjugated to the alkyne-modified glycans via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

The ability to site-specifically modify glycoproteins is invaluable for a range of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and fundamental studies of glycobiology.[3][4]

Data Presentation

Note: The following tables provide representative quantitative data based on typical bioconjugation reactions. Optimal conditions and yields should be empirically determined for each specific glycoprotein (B1211001) and application.

Table 1: Typical Reaction Conditions for Glycoprotein Oxidation and Hydrazide Ligation

ParameterConditionExpected Outcome/Notes
Glycoprotein Oxidation
Glycoprotein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Sodium Periodate (B1199274) (NaIO₄) Concentration1-20 mM in acetate (B1210297) buffer1-2 mM is sufficient for selective oxidation of sialic acids. Higher concentrations will oxidize other vicinal diols.
Buffer0.1 M Sodium Acetate, pH 5.5Maintains optimal pH for periodate stability and activity.
Reaction Time15-30 minutesLonger times can lead to over-oxidation.
Temperature4°C (on ice)Minimizes potential side reactions and protein degradation.
Boc Deprotection
Reagent50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A common and effective reagent for Boc deprotection.
Reaction Time30-60 minutesMonitor by TLC or LC-MS for completion.
TemperatureRoom Temperature
Hydrazone Ligation
pH5.0-6.0Optimal pH range for hydrazone formation.
Molar Excess of Hydrazide Linker10-50 foldA molar excess drives the reaction to completion.
Reaction Time2-16 hoursCan be performed overnight.
TemperatureRoom Temperature or 4°CRoom temperature reactions are faster.
Coupling Efficiency>70%Highly dependent on the glycoprotein and number of accessible glycans.

Table 2: Typical Reaction Conditions for Azide-Alkyne Click Chemistry (CuAAC)

ParameterConditionExpected Outcome/Notes
Alkyne-modified Glycoprotein1-10 µM
Azido-Linker Conjugate10-100 µM (10-fold excess)
Copper(II) Sulfate (B86663) (CuSO₄)50 µM
Copper(I)-stabilizing Ligand (e.g., THPTA)250 µMPrevents copper-mediated damage to the glycoprotein.
Reducing Agent (e.g., Sodium Ascorbate)1 mMReduces Cu(II) to the active Cu(I) catalyst.
BufferPBS, pH 7.4
Reaction Time1-4 hours
TemperatureRoom Temperature
Yield>90%CuAAC is typically a high-yield reaction.

Experimental Protocols

Protocol 1: Glycoprotein Modification via Hydrazide Ligation

This protocol involves three main stages: oxidation of the glycoprotein to generate aldehyde groups, deprotection of the Boc-hydrazide on the linker, and the final hydrazone ligation.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate Buffered Saline (PBS), pH 6.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • DMSO (anhydrous)

Procedure:

  • Glycoprotein Oxidation:

    • Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 5 mg/mL.[1]

    • Prepare a 20 mM solution of NaIO₄ in the same buffer immediately before use.[1]

    • Add the NaIO₄ solution to the glycoprotein solution to achieve a final NaIO₄ concentration of 1-10 mM.

    • Incubate the reaction on ice (4°C) in the dark for 30 minutes.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5 minutes on ice.

    • Remove excess periodate and glycerol using a desalting column equilibrated with PBS, pH 6.0.

  • Boc Deprotection of this compound:

    • Dissolve this compound in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Monitor the deprotection by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Immediately dissolve the deprotected linker in anhydrous DMSO for use in the next step.

  • Hydrazone Ligation:

    • To the oxidized glycoprotein in PBS (pH 6.0), add a 20 to 50-fold molar excess of the deprotected Azido-PEG8-hydrazide from the DMSO stock solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purify the resulting azido-functionalized glycoprotein using a desalting column or size-exclusion chromatography to remove the excess linker.

Protocol 2: Glycoprotein Modification via Click Chemistry

This protocol is for conjugating the azido-functionalized glycoprotein (from Protocol 1) to an alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or a small molecule drug).

Materials:

  • Azido-functionalized glycoprotein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • PBS, pH 7.4

  • Desalting columns

Procedure:

  • Prepare Stock Solutions:

    • 10 mM CuSO₄ in water.

    • 50 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

    • 10 mM alkyne-containing molecule in DMSO or water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azido-functionalized glycoprotein with a 10-fold molar excess of the alkyne-containing molecule in PBS, pH 7.4.

    • Prepare the catalyst premix by adding the CuSO₄ solution to the THPTA solution to achieve final concentrations of 50 µM and 250 µM, respectively, in the final reaction volume.

    • Add the catalyst premix to the glycoprotein/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.[5]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the final glycoprotein conjugate using a desalting column or other appropriate chromatography method to remove the catalyst and excess reagents.

Visualizations

experimental_workflow_hydrazide_ligation cluster_oxidation Step 1: Glycoprotein Oxidation cluster_deprotection Step 2: Linker Deprotection cluster_ligation Step 3: Hydrazone Ligation Glycoprotein Glycoprotein Oxidized Glycoprotein Oxidized Glycoprotein Glycoprotein->Oxidized Glycoprotein Oxidation NaIO4 NaIO4 NaIO4->Oxidized Glycoprotein Azido-functionalized Glycoprotein Azido-functionalized Glycoprotein Oxidized Glycoprotein->Azido-functionalized Glycoprotein Ligation This compound This compound Deprotected Linker Deprotected Linker This compound->Deprotected Linker Boc Deprotection TFA TFA TFA->Deprotected Linker Deprotected Linker->Azido-functionalized Glycoprotein

Caption: Workflow for glycoprotein modification via hydrazide ligation.

experimental_workflow_click_chemistry cluster_reagents Reactants cluster_catalyst Catalyst System cluster_product Product Azido-functionalized Glycoprotein Azido-functionalized Glycoprotein Modified Glycoprotein Modified Glycoprotein Azido-functionalized Glycoprotein->Modified Glycoprotein Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Modified Glycoprotein CuSO4 CuSO4 CuSO4->Modified Glycoprotein CuAAC THPTA THPTA THPTA->Modified Glycoprotein Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Modified Glycoprotein

Caption: Workflow for CuAAC click chemistry conjugation.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This is achieved through the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[2] The Azido-PEG8-hydrazide-Boc linker is a versatile, heterobifunctional reagent designed to leverage SPAAC for advanced bioconjugation strategies, including the development of antibody-drug conjugates (ADCs).

This reagent incorporates three key functional elements:

  • An azide group for highly selective and bioorthogonal SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO).[3]

  • A hydrophilic polyethylene glycol (PEG8) spacer to enhance aqueous solubility and reduce steric hindrance.[4][5]

  • A Boc-protected hydrazide which, upon deprotection, can react with carbonyl groups (aldehydes or ketones) to form stable hydrazone bonds.[3][6]

This dual functionality allows for a two-step conjugation strategy, making it an invaluable tool for site-specific labeling of biomolecules, particularly glycoproteins and antibodies.

Principle of Application

The primary application of this compound involves a two-stage sequential bioconjugation workflow. This approach is particularly useful for labeling glycoproteins, such as monoclonal antibodies, at their glycan sites, thus preserving the integrity of the antigen-binding regions.

Stage 1: Hydrazone-mediated Linker Installation First, the target biomolecule is modified to present an aldehyde or ketone group. In glycoproteins, this is typically achieved by mild periodate (B1199274) oxidation of the vicinal diols within the sugar residues.[7] The Boc protecting group on the this compound is then removed under mild acidic conditions to expose the reactive hydrazide.[3] This activated linker is subsequently conjugated to the oxidized glycoprotein (B1211001) via a stable hydrazone bond.[8]

Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) The biomolecule, now functionalized with the azide-PEG8 linker, can be reacted with a molecule containing a strained alkyne, such as DBCO. This copper-free click chemistry reaction proceeds rapidly and with high specificity under physiological conditions, resulting in the final, stably linked conjugate.[1]

Quantitative Data: Factors Influencing SPAAC Kinetics

FactorObservationTypical Range/ValueImpact on Reaction RateCitation(s)
Buffer Type Reaction rates are buffer-dependent.HEPES (pH 7) generally shows higher rate constants than PBS (pH 7).Significant[4][5]
pH Higher pH values tend to increase reaction rates.Optimal range is typically pH 7-8.5.Moderate to Significant[4][5]
Temperature Increased temperature accelerates the reaction.Reactions are commonly performed at 25°C or 37°C.Significant[4][5]
PEG Linker The presence of a PEG spacer reduces steric hindrance and can increase reaction rates.PEG linkers have been shown to enhance rates by an average of 31 ± 16%.Significant[4][5]
Reactant Concentration Higher concentrations of both azide and DBCO reagents lead to faster reaction times.Micromolar to low millimolar concentrations are typical.Significant[4][9]
Azide Electronics Electron-donating groups near the azide can increase reactivity.1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine.Moderate[5]

Experimental Protocols

Protocol 1: Site-Specific Antibody Labeling via Glycans

This protocol details the two-stage process for conjugating a payload (e.g., a DBCO-functionalized drug or fluorophore) to an antibody through its glycan moieties using this compound.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., 0.1 M Sodium Acetate (B1210297), pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • This compound

  • Trifluoroacetic acid (TFA) or p-toluenesulfonic acid

  • DBCO-functionalized payload (e.g., DBCO-drug, DBCO-fluorophore)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Part A: Introduction of Azide Handle onto the Antibody

  • Antibody Oxidation:

    • Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). Use immediately.[7]

    • Adjust the antibody concentration to 5 mg/mL in the same acetate buffer.[7]

    • Add an equal volume of the periodate solution to the antibody solution. Mix gently and incubate for 5-30 minutes at room temperature in the dark.[7]

    • Quench the reaction by adding a 10-fold molar excess of glycerol (B35011) and incubate for 5 minutes.

    • Immediately purify the oxidized antibody using a desalting column equilibrated with 0.1 M sodium acetate (pH 5.5) to remove excess periodate and byproducts.[7]

  • Boc Deprotection of this compound:

    • Dissolve this compound in a suitable organic solvent.

    • Add 2 equivalents of p-toluenesulfonic acid monohydrate or treat with a solution of 20% TFA in DCM.[10][11]

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Evaporate the solvent and acid under reduced pressure to obtain the deprotected Azido-PEG8-hydrazide.

  • Hydrazone Ligation:

    • Prepare a 50 mM stock solution of the deprotected Azido-PEG8-hydrazide in anhydrous DMSO.[7]

    • To the purified oxidized antibody solution, add the deprotected hydrazide solution to a final concentration that provides a 50-100 fold molar excess of hydrazide over the antibody.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.[7]

    • Remove excess hydrazide linker by purifying the azide-functionalized antibody with a desalting column equilibrated in PBS (pH 7.4).

Part B: SPAAC Reaction with DBCO-Functionalized Payload

  • Prepare DBCO-Payload:

    • Dissolve the DBCO-functionalized payload in anhydrous DMSO to prepare a 10-20 mM stock solution.[]

  • SPAAC Conjugation:

    • Adjust the concentration of the azide-functionalized antibody to 1-10 mg/mL in PBS (pH 7.4).

    • Add a 5-10 fold molar excess of the DBCO-payload stock solution to the antibody solution.[13] The final concentration of organic solvent (e.g., DMSO) should ideally be below 10% (v/v).

    • Incubate the reaction for 2-24 hours at room temperature or 4°C.[9] The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.[4][14]

  • Purification and Characterization:

    • Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and byproducts.[]

    • Characterize the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Visualizations

Workflow for Antibody-Drug Conjugation

cluster_0 Stage 1: Azide Handle Installation cluster_1 Stage 2: SPAAC Conjugation Ab Antibody (IgG) with Glycans Oxidized_Ab Oxidized Antibody (Aldehyde generation) Ab->Oxidized_Ab NaIO₄ Azide_Ab Azide-Functionalized Antibody Oxidized_Ab->Azide_Ab Azide_Linker_Boc This compound Azide_Linker Deprotected Azido-PEG8-Hydrazide Azide_Linker_Boc->Azide_Linker Acid (TFA) Azide_Linker->Azide_Ab Hydrazone Formation Final_ADC Antibody-Drug Conjugate (ADC) Azide_Ab->Final_ADC DBCO_Payload DBCO-Payload (Drug/Fluorophore) DBCO_Payload->Final_ADC SPAAC

Caption: Sequential workflow for ADC creation using this compound.

SPAAC Reaction Mechanism

Azide Biomolecule-PEG8-N₃ Transition [3+2] Cycloaddition (Strain-Promoted) Azide->Transition DBCO Payload-DBCO DBCO->Transition Product Biomolecule-PEG8-Triazole-Payload Transition->Product Stable Triazole Linkage

Caption: The core mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

Hydrazone Ligation Mechanism

Aldehyde Biomolecule-CHO (Oxidized Glycan) Reaction Condensation (pH 5-7) Aldehyde->Reaction Hydrazide N₃-PEG8-NH-NH₂ Hydrazide->Reaction Product Biomolecule-CH=N-NH-PEG8-N₃ Reaction->Product Stable Hydrazone Bond

Caption: Formation of a stable hydrazone bond for linker attachment.

References

Application Notes: Utilizing Azido-PEG8-hydrazide-Boc for Advanced PEGylation of Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to a longer circulating half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2] Azido-PEG8-hydrazide-Boc is a versatile heterobifunctional linker designed for advanced bioconjugation strategies, offering site-specific and controlled PEGylation.

This reagent incorporates three key functional elements:

  • An Azide (B81097) Group (N3): Enables covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[3][4] This reaction is highly specific and efficient, allowing for precise ligation under mild, aqueous conditions.

  • A Hydrazide Group (-NH-NH2): After deprotection of the Boc group, the hydrazide moiety reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages.[5] This functionality is particularly useful for targeting the carbohydrate moieties of glycoproteins after mild periodate (B1199274) oxidation, which generates aldehyde groups.[6][7]

  • An Eight-Unit Polyethylene Glycol (PEG8) Spacer: The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous media. It also provides a flexible spacer arm, minimizing steric hindrance between the conjugated molecules.

Key Applications

The unique trifunctional nature of this compound allows for a range of sophisticated bioconjugation applications in research, diagnostics, and drug development:

  • Site-Specific PEGylation of Glycoproteins: The hydrazide group can be used to selectively PEGylate glycoproteins at their glycosylation sites. This is achieved by first oxidizing the sialic acid residues on the glycan chains to create aldehyde groups, which then react with the deprotected hydrazide of the linker.

  • Generation of Hetero-bifunctional Bioconjugates: This linker is ideal for creating well-defined protein-peptide, protein-protein, or protein-small molecule conjugates. For instance, a glycoprotein (B1211001) can be modified with the hydrazide end of the linker, and the terminal azide can then be used to attach an alkyne-modified peptide or therapeutic small molecule.

  • Development of Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The antibody's glycan region can be targeted with the hydrazide, and an alkyne-derivatized drug can be conjugated via click chemistry.

  • Surface Immobilization and Functionalization: Biomolecules modified with this linker can be immobilized on surfaces functionalized with a complementary reactive group (e.g., an alkyne-modified surface for an azide-functionalized protein).

Experimental Protocols

Herein, we provide detailed protocols for the sequential PEGylation of a glycoprotein and subsequent conjugation to an alkyne-modified peptide using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group from the hydrazide moiety.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.

  • Add a solution of 50% TFA in DCM to the flask. A typical ratio is 1:1 (v/v) of the linker solution to the TFA solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon) for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected product, Azido-PEG8-hydrazide, can be further purified by dissolving the residue in water and lyophilizing to obtain a stable salt.

Protocol 2: Site-Specific PEGylation of a Glycoprotein

This protocol details the oxidation of a glycoprotein's carbohydrate side chains and subsequent conjugation with the deprotected Azido-PEG8-hydrazide.

Materials:

  • Glycoprotein (e.g., Horseradish Peroxidase, Immunoglobulin G)

  • Sodium periodate (NaIO4)

  • Ethylene (B1197577) glycol

  • Deprotected Azido-PEG8-hydrazide

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Oxidation of the Glycoprotein:

    • Dissolve the glycoprotein in sodium acetate buffer (0.1 M, pH 5.5) to a final concentration of 1-5 mg/mL.

    • Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

    • Remove excess periodate and byproducts by buffer exchange into sodium acetate buffer (0.1 M, pH 5.5) using a desalting column (e.g., Sephadex G-25).

  • Conjugation with Azido-PEG8-hydrazide:

    • To the oxidized glycoprotein solution, add a 10-50 fold molar excess of deprotected Azido-PEG8-hydrazide.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

    • The resulting azido-functionalized glycoprotein can be purified from excess linker by SEC or dialysis against PBS, pH 7.4.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azido-functionalized glycoprotein to an alkyne-modified peptide.

Materials:

  • Azido-functionalized glycoprotein (from Protocol 2)

  • Alkyne-modified peptide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) or affinity chromatography for purification

Procedure:

  • Prepare a stock solution of the catalyst premix:

    • 20 mM CuSO4 in water

    • 100 mM THPTA in water

    • Mix equal volumes of the CuSO4 and THPTA solutions.

  • In a reaction tube, combine the azido-functionalized glycoprotein (e.g., at 1 mg/mL) and a 1.5 to 5-fold molar excess of the alkyne-modified peptide in PBS, pH 7.4.

  • Add the CuSO4/THPTA catalyst premix to the protein-peptide solution to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the glycoprotein upon successful conjugation.

  • Purify the final glycoprotein-peptide conjugate from unreacted components and catalyst using an appropriate chromatography method, such as SEC or affinity chromatography if one of the components has a tag.

Quantitative Data Summary

The efficiency of each step in the bioconjugation process can be assessed using various analytical techniques. The following tables provide a template for summarizing typical quantitative data obtained during the characterization of the conjugates.

Table 1: Characterization of Azido-Functionalized Glycoprotein

ParameterMethodResult
Degree of Labeling (DOL)UV-Vis Spectroscopy / Mass Spectrometrye.g., 2-3 azide groups per protein
PuritySDS-PAGE / SEC-HPLCe.g., >95%
Biological ActivityELISA / Activity Assaye.g., >90% retention of activity

Table 2: Characterization of the Final Glycoprotein-Peptide Conjugate

ParameterMethodResult
Conjugation EfficiencySDS-PAGE / SEC-HPLCe.g., >85%
Final PuritySEC-HPLC / RP-HPLCe.g., >98%
Molecular WeightMass Spectrometry (MALDI-TOF or ESI-MS)e.g., Confirmed expected mass
StabilityIncubation at 37°C and analysis by HPLCe.g., >95% stable after 24 hours

Visualizations

Diagram 1: Overall Workflow for Glycoprotein-Peptide Conjugation

This diagram illustrates the sequential steps involved in using this compound to link a glycoprotein to an alkyne-modified peptide.

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Glycoprotein Functionalization cluster_2 Step 3: Click Chemistry Conjugation linker_boc This compound deprotection Boc Deprotection (TFA) linker_boc->deprotection linker_deprotected Azido-PEG8-hydrazide deprotection->linker_deprotected conjugation1 Hydrazone Formation linker_deprotected->conjugation1 glycoprotein Glycoprotein oxidation Periodate Oxidation glycoprotein->oxidation oxidized_gp Oxidized Glycoprotein (Aldehyde groups) oxidation->oxidized_gp oxidized_gp->conjugation1 azido_gp Azido-Functionalized Glycoprotein conjugation1->azido_gp click_reaction CuAAC Click Reaction azido_gp->click_reaction alkyne_peptide Alkyne-Peptide alkyne_peptide->click_reaction final_conjugate Glycoprotein-PEG8-Peptide Conjugate click_reaction->final_conjugate

Caption: Workflow for conjugating a glycoprotein and a peptide using this compound.

Diagram 2: Signaling Pathway Analogy - Targeted Drug Delivery

This diagram illustrates the conceptual pathway of a targeted drug delivery system created using the described conjugation method.

G cluster_0 Conjugate Assembly cluster_1 Systemic Circulation & Targeting cluster_2 Internalization & Drug Release Antibody Targeting Moiety (e.g., Antibody) Linker Azido-PEG8-hydrazide Antibody->Linker Hydrazone Drug Therapeutic Payload (e.g., Alkyne-Drug) Linker->Drug Triazole ADC Assembled Conjugate (in bloodstream) TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell Specific Binding NonTargetCell Non-Target Cell ADC->NonTargetCell Reduced Binding Internalization Internalization TargetCell->Internalization DrugRelease Drug Release Internalization->DrugRelease CellDeath Therapeutic Effect (e.g., Apoptosis) DrugRelease->CellDeath

Caption: Conceptual pathway of a targeted therapeutic conjugate.

References

Application Notes and Protocols for the Conjugation of Azido-PEG8-hydrazide-Boc to Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of small molecule drugs to polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of pharmaceuticals. Benefits of PEGylation include improved solubility, extended circulatory half-life, reduced immunogenicity, and altered biodistribution, which can lead to enhanced efficacy and reduced side effects.[1][2]

This document provides detailed application notes and protocols for the use of Azido-PEG8-hydrazide-Boc, a heterobifunctional linker, in the conjugation of small molecule drugs. This linker is equipped with three key functionalities:

  • An azide (B81097) group (N3) for attachment to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3][4]

  • A tert-butyloxycarbonyl (Boc) protected hydrazide , which, after deprotection, can react with carbonyl groups (aldehydes or ketones) on a small molecule to form a stable hydrazone bond.[5][6]

  • An eight-unit PEG spacer that increases the hydrophilicity of the conjugate.[7]

This versatile linker allows for a modular approach to drug conjugation, enabling the connection of a wide variety of small molecules to other molecules of interest, such as targeting ligands or biologics.

Principle of Conjugation

The conjugation of a small molecule drug to this compound is a multi-step process that depends on the functional groups available on the small molecule. The general workflow involves two main stages:

  • Deprotection and Conjugation to the Small Molecule: The Boc protecting group on the hydrazide is removed under acidic conditions. The now-reactive hydrazide is then conjugated to a small molecule containing an aldehyde or ketone functional group.

  • Click Chemistry Reaction: The terminal azide group is then available for a highly selective and efficient click chemistry reaction with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[7][]

This dual-functionality allows for the synthesis of complex bioconjugates in a controlled, stepwise manner.

Experimental Protocols

This section details the protocols for the deprotection of the Boc group and subsequent conjugation to a small molecule drug.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the reactive hydrazide.[6][9]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocations, add a scavenger like TIS (2.5-5% v/v).[6]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step three times.[6]

  • The resulting product is the TFA salt of the deprotected Azido-PEG8-hydrazide, which can often be used directly in the next step.

  • For neutralization, dissolve the residue in a suitable organic solvent, wash with saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free hydrazide.

G cluster_start cluster_procedure Deprotection Steps cluster_workup Workup cluster_end start Start: this compound dissolve 1. Dissolve in anhydrous DCM start->dissolve cool 2. Cool to 0°C dissolve->cool add_tfa 3. Add TFA (20-50%) +/- Scavenger cool->add_tfa react 4. Stir at 0°C then warm to RT add_tfa->react monitor 5. Monitor by TLC/LC-MS react->monitor evaporate 6. Evaporate DCM & excess TFA monitor->evaporate Reaction Complete coevaporate 7. Co-evaporate with Toluene (3x) evaporate->coevaporate neutralize 8. Neutralize (optional) coevaporate->neutralize end_product End: Azido-PEG8-hydrazide (Ready for Conjugation) neutralize->end_product

Protocol 2: Hydrazone Ligation to an Aldehyde- or Ketone-Containing Small Molecule Drug

This protocol describes the conjugation of the deprotected hydrazide-PEG linker to a small molecule containing a carbonyl group. The reaction forms a stable hydrazone bond and is typically performed in a slightly acidic buffer to facilitate the reaction.[3][10]

Materials:

  • Deprotected Azido-PEG8-hydrazide (from Protocol 1)

  • Aldehyde- or ketone-containing small molecule drug

  • Reaction Buffer: Acetate buffer (pH 4.5-5.5) or Phosphate-Buffered Saline (PBS, pH 7.2-7.5)[3]

  • Organic co-solvent (e.g., DMSO or DMF) if the small molecule has low aqueous solubility

  • Purification system (e.g., RP-HPLC or SEC)

Procedure:

  • Dissolve the deprotected Azido-PEG8-hydrazide in the chosen reaction buffer.

  • Dissolve the small molecule drug in the same buffer. If solubility is an issue, a minimal amount of a water-miscible organic co-solvent like DMSO can be used. The final concentration of the organic solvent should ideally be kept below 10% (v/v).[3]

  • Add the Azido-PEG8-hydrazide solution to the small molecule solution. A molar excess of the PEG linker (1.2 to 5 equivalents) is often used to drive the reaction to completion.

  • Allow the reaction to proceed at room temperature for 2-16 hours with gentle mixing.

  • Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate and consumption of the starting materials.

  • Once the reaction is complete, purify the conjugate using an appropriate method. For small molecule-PEG conjugates, Reverse-Phase HPLC (RP-HPLC) is often effective.[11]

G cluster_inputs cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_output peg Deprotected Azido-PEG8-hydrazide dissolve 1. Dissolve reactants in buffer (pH 4.5-7.5) peg->dissolve drug Small Molecule Drug (with Aldehyde/Ketone) drug->dissolve mix 2. Mix solutions (PEG in excess) dissolve->mix react 3. React at RT for 2-16h mix->react monitor 4. Monitor by LC-MS react->monitor purify 5. Purify conjugate (e.g., RP-HPLC) monitor->purify Reaction Complete characterize 6. Characterize by LC-MS, NMR purify->characterize final_product Final Conjugate: Drug-Hydrazone-PEG8-Azide characterize->final_product

Subsequent Click Chemistry Conjugation

The resulting Drug-Hydrazone-PEG8-Azide conjugate can be further functionalized via its terminal azide group using click chemistry. This allows for the attachment of other molecules, such as targeting ligands, imaging agents, or for surface immobilization.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5][7][12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living systems), SPAAC is the preferred method. It involves the reaction of the azide with a strained cyclooctyne (e.g., DBCO, BCN, DIBO), which proceeds rapidly without the need for a metal catalyst.[][13][14]

Data Presentation

The following tables summarize representative quantitative data for the key reactions involved. Note that optimal conditions and yields are substrate-dependent and may require empirical optimization.

Table 1: Representative Conditions and Yields for Boc Deprotection

ParameterConditionTypical TimeExpected YieldReference
Reagent 20-50% TFA in DCM1-2 hours>90%[6]
Temperature 0°C to Room Temp--[6]
Scavenger TIS (optional)--[6]

Table 2: Representative Conditions and Yields for Hydrazone Ligation

ParameterConditionTypical TimeExpected YieldReference
pH 4.5 - 7.52-16 hours60-95%[3][15]
Temperature Room Temperature--[10]
Catalyst (optional) AnilineCan reduce time to minutesCan increase yield[16]
Reactant Ratio 1.2 - 5 fold excess of PEG-hydrazide--[15]

Table 3: Comparison of Click Chemistry Reactions for the Azide Moiety

ReactionKey ComponentsEnvironmentSpeedReference
CuAAC Terminal Alkyne, CuSO₄, Sodium AscorbateAqueous or organic solventsFast (minutes to hours)[5][7]
SPAAC Strained Alkyne (e.g., DBCO, BCN)Ideal for biological systems (in vitro/vivo)Very Fast (minutes)[][13]

Characterization of the Final Conjugate

Confirmation of successful conjugation and assessment of purity are critical. The following techniques are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the identity of the final conjugate by verifying its molecular weight. It is also used to assess purity and monitor reaction progress.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of signals from both the small molecule drug and the PEG linker in the final product, providing structural confirmation of the conjugate.[19][20]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC, particularly RP-HPLC, is used to determine the purity of the final product. Preparative HPLC is a common method for purification.[11][]

Application Example: Targeting Cancer Cells

Many small molecule chemotherapeutic agents suffer from poor solubility and non-specific toxicity. PEGylation can address these issues. By conjugating a cytotoxic drug to the Azido-PEG8-hydrazide linker, and then using click chemistry to attach a tumor-targeting ligand (e.g., a peptide that binds to a receptor overexpressed on cancer cells), a targeted drug delivery system can be created. The enhanced permeability and retention (EPR) effect in tumor tissues can also lead to passive accumulation of the PEGylated drug.[22][23]

Below is a simplified representation of a signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer and is a common target for small molecule inhibitors that could be candidates for this conjugation strategy.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drug [label="Small Molecule\nInhibitor\n(PEGylated)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> PIP3 [label="Converts", color="#5F6368"]; PIP2 -> PI3K [style=dashed, color="#5F6368"]; PIP3 -> PDK1 [label="Recruits", color="#5F6368"]; PDK1 -> Akt [label="Activates", color="#34A853"]; Akt -> mTOR [label="Activates", color="#34A853"]; Akt -> Apoptosis [label="Inhibits", color="#EA4335", arrowhead=tee]; mTOR -> CellGrowth [label="Promotes", color="#34A853"]; Drug -> PI3K [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; } .enddot Caption: A targeted PEGylated drug can inhibit oncogenic signaling pathways.

References

Application Notes and Protocols for Azido-PEG8-hydrazide-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG8-hydrazide-Boc is a versatile heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique trifunctional architecture, comprising a terminal azide (B81097) group, a Boc-protected hydrazide, and a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, offers a robust platform for the precise engineering of complex bioconjugates. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles, enabling the targeted delivery of potent therapeutic agents to diseased cells while minimizing off-target toxicity.

The azide group provides a bioorthogonal handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific and efficient, allowing for the covalent attachment of the linker to targeting moieties like antibodies or nanoparticles that have been functionalized with an alkyne group.

The Boc-protected hydrazide, upon deprotection under mild acidic conditions, yields a reactive hydrazide group. This group readily reacts with carbonyl compounds (aldehydes and ketones) on a drug molecule to form a pH-sensitive hydrazone bond. This linkage is relatively stable at physiological pH (7.4) but is designed to cleave in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within the target cell, facilitating the intracellular release of the active drug.[1]

The PEG8 spacer enhances the aqueous solubility and stability of the drug-linker conjugate, reduces aggregation, and can prolong its circulation half-life.[2][3] The defined length of the monodisperse PEG chain ensures the homogeneity of the final product, a critical quality attribute in therapeutic development.

These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for the synthesis and characterization of drug conjugates.

Data Presentation

The following tables summarize key quantitative data relevant to the application of hydrazone-based PEG linkers in drug delivery. While specific data for this compound is not extensively available in the public domain, the provided data from analogous systems illustrates the expected performance characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight581.7 g/mol [4]
Purity≥95%[4]
SolubilitySoluble in aqueous media and common organic solvents[4]

Table 2: Illustrative pH-Dependent Drug Release from a Hydrazone-Linked PEG System

This table presents data on the release of Doxorubicin (DOX) from a hydrogel cross-linked with an 8-arm PEG hydrazine, forming pH-sensitive hydrazone bonds. This serves as a model for the expected pH-dependent cleavage of the hydrazone bond formed using this compound.

pHCumulative Drug Release (%) after 40 daysReference
7.4 (Physiological)42.87%[5][6][7]
6.4 (Tumoral)81.33%[5][6][7]

Note: The release kinetics will vary depending on the specific drug, targeting moiety, and overall conjugate structure.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate via Hydrazone Bond Formation

This protocol describes the conjugation of a drug containing a ketone or aldehyde functional group to this compound.

Materials:

  • This compound

  • Drug with a ketone or aldehyde functionality

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous methanol (B129727)

  • Acetic acid

  • Sodium cyanoborohydride (optional, for reduction to a stable hydrazide bond)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Boc Deprotection: a. Dissolve this compound in a solution of 20% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Upon completion, remove the solvent and TFA under reduced pressure. Co-evaporate with DCM multiple times to ensure complete removal of residual acid. The resulting product is Azido-PEG8-hydrazide.

  • Hydrazone Bond Formation: a. Dissolve the deprotected Azido-PEG8-hydrazide and the carbonyl-containing drug in anhydrous methanol or DMF. A common molar ratio is 1.2 equivalents of the hydrazide linker to 1 equivalent of the drug. b. Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the reaction mixture to facilitate the reaction. c. Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS. d. For certain applications requiring a stable linkage, the hydrazone can be reduced to a hydrazide bond by adding sodium cyanoborohydride.

  • Purification and Characterization: a. Purify the resulting Azido-PEG8-hydrazone-Drug conjugate by reverse-phase HPLC. b. Characterize the purified product by mass spectrometry to confirm the molecular weight and by NMR to verify the structure.

Protocol 2: Conjugation to a Targeting Moiety via Click Chemistry (CuAAC)

This protocol outlines the conjugation of the Azido-PEG8-hydrazone-Drug to an alkyne-functionalized targeting moiety (e.g., an antibody or nanoparticle).

Materials:

  • Azido-PEG8-hydrazone-Drug conjugate

  • Alkyne-functionalized targeting moiety

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) or affinity chromatography system for purification

  • UV-Vis spectrophotometer

  • SDS-PAGE and Western Blotting (for antibody conjugates)

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the Azido-PEG8-hydrazone-Drug conjugate in a suitable solvent (e.g., DMSO or DMF). b. Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water. c. Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

  • Click Reaction: a. In a reaction vessel, combine the alkyne-functionalized targeting moiety in PBS with the Azido-PEG8-hydrazone-Drug conjugate. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized. b. In a separate tube, pre-mix the CuSO₄ and the copper ligand. c. Add the CuSO₄/ligand mixture to the reaction vessel, followed by the addition of sodium ascorbate to initiate the reaction. d. Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or at 4°C overnight.

  • Purification and Characterization: a. Purify the resulting ADC or functionalized nanoparticle using an appropriate chromatography method (e.g., SEC for ADCs to remove excess drug-linker, or centrifugation/dialysis for nanoparticles). b. Characterize the final conjugate. For ADCs, determine the DAR using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. Confirm the integrity of the antibody using SDS-PAGE and its binding activity via ELISA or flow cytometry. For nanoparticles, characterize the size, zeta potential, and drug loading.

Protocol 3: In Vitro Drug Release Study

This protocol is designed to evaluate the pH-dependent release of the drug from the hydrazone linkage.

Materials:

  • Drug-conjugated targeting moiety

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate (B1210297) buffer at pH 5.5

  • Incubator at 37°C

  • HPLC or LC-MS system for quantifying the released drug

Procedure:

  • Incubation: a. Prepare solutions of the drug conjugate in the pH 7.4 PBS and pH 5.5 acetate buffer at a known concentration. b. Incubate the solutions at 37°C.

  • Sample Collection and Analysis: a. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), collect aliquots from each incubation mixture. b. Analyze the samples by HPLC or LC-MS to separate and quantify the amount of released drug and the amount of drug still conjugated. c. Create a standard curve of the free drug to accurately determine its concentration in the collected samples.

  • Data Analysis: a. Calculate the percentage of cumulative drug release at each time point for both pH conditions. b. Plot the cumulative drug release versus time to visualize the release profile at physiological and acidic pH.

Visualizations

experimental_workflow cluster_linker_prep Linker Preparation cluster_drug_conjugation Drug Conjugation cluster_targeting_conjugation Targeting Moiety Conjugation cluster_delivery_release Drug Delivery and Release linker This compound deprotection Boc Deprotection (TFA) linker->deprotection activated_linker Azido-PEG8-hydrazide deprotection->activated_linker hydrazone_formation Hydrazone Bond Formation activated_linker->hydrazone_formation drug Carbonyl-containing Drug drug->hydrazone_formation drug_linker Azido-PEG8-hydrazone-Drug hydrazone_formation->drug_linker click_chemistry Click Chemistry (CuAAC) drug_linker->click_chemistry targeting_moiety Alkyne-functionalized Targeting Moiety targeting_moiety->click_chemistry final_conjugate Targeted Drug Delivery System click_chemistry->final_conjugate targeting Target Cell Recognition final_conjugate->targeting internalization Endocytosis targeting->internalization acidification Endosomal Acidification (pH 4.5-6.5) internalization->acidification release Hydrazone Cleavage & Drug Release acidification->release

Caption: Experimental workflow for targeted drug delivery.

drug_release_mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_endosome Endosome/Lysosome (pH 4.5-6.5) ADC_stable ADC with Stable Hydrazone Linkage ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization hydrolysis Acid-Catalyzed Hydrazone Hydrolysis ADC_internalized->hydrolysis drug_release Released Drug hydrolysis->drug_release

Caption: pH-dependent drug release mechanism.

References

Application Notes and Protocols for the Formation of Stable Hydrazone Linkages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazone linkages, formed via the condensation reaction between a hydrazine (B178648) and an aldehyde or ketone, are a cornerstone in various fields, including bioconjugation, drug delivery, and materials science. Their utility stems from the tunability of their stability, particularly their characteristic pH-sensitivity. Hydrazone bonds are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions, a property elegantly exploited for drug release in the acidic microenvironments of tumors or within endosomes and lysosomes.[1][2] This document provides detailed experimental conditions and protocols for the formation of stable hydrazone linkages, tailored for researchers in drug development and related scientific disciplines.

Factors Influencing Hydrazone Formation and Stability

The formation and stability of hydrazone bonds are governed by several key experimental parameters. Careful control of these factors is crucial for achieving desired reaction kinetics and product stability.

pH

The pH of the reaction medium is a critical parameter. The formation of hydrazones is typically acid-catalyzed, with an optimal pH range of approximately 4.5 to 6.0.[3][4] In this range, the rate of dehydration of the hemiaminal intermediate is accelerated.[4] At very low pH (<3), the hydrazine nucleophile can be protonated, rendering it unreactive.[3] Conversely, at neutral or basic pH, the reaction can be slow.[3] However, for many biological applications, reactions must be performed at or near physiological pH (7.4). In such cases, the use of catalysts is often necessary to achieve reasonable reaction rates.[4][5] The stability of the resulting hydrazone bond is also highly pH-dependent. Hydrolysis is acid-catalyzed, making hydrazones labile in acidic environments (e.g., pH 4.5-5.5) while remaining relatively stable at neutral pH.[1][6]

Temperature

Reaction temperature can significantly influence the rate of hydrazone formation. For slow reactions, increasing the temperature, for instance, by refluxing the reaction mixture, can enhance the reaction rate.[3] A study on the synthesis of hydrazone derivatives using MgO nanoparticles as a catalyst showed that increasing the temperature from ambient to 80°C significantly increased the reaction yield and reduced the reaction time.[7] However, the thermal stability of the reactants and the desired product must be taken into consideration.

Catalysts

To overcome the slow reaction kinetics at neutral pH, various catalysts can be employed. Aniline (B41778) has been traditionally used to accelerate hydrazone formation.[5][8] More recently, water-soluble organocatalysts, such as anthranilic acids and aminobenzoic acids, have been shown to be superior, enhancing reaction rates by one to two orders of magnitude compared to aniline at neutral pH.[5] 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid are particularly effective.[5] Lewis acids like CeCl3·7H2O have also been reported as efficient and eco-friendly promoters for hydrazone synthesis.[9]

Solvents

The choice of solvent can impact the reaction. While hydrazone formation can be performed in aqueous buffers, especially for biological applications, organic solvents are also commonly used.[6][10] Protic solvents like ethanol (B145695) are frequently employed, often in the presence of an acid catalyst.[9] For certain applications, solvent-free conditions have also been developed, offering a greener alternative.[11]

Reactant Structure

The electronic and steric properties of the carbonyl compound and the hydrazine derivative significantly affect both the reaction rate and the stability of the resulting hydrazone.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones.

  • Aliphatic vs. Aromatic: Hydrazones derived from aromatic aldehydes are typically more stable than those from aliphatic aldehydes due to conjugation.[1][10] However, aliphatic aldehydes can react much faster. For instance, butyraldehyde (B50154) forms a hydrazone 65-fold more rapidly than benzaldehyde (B42025) at pH 7.4.[12][13]

  • Substituent Effects: Electron-withdrawing groups on the hydrazine moiety can increase the rate of hydrolysis, while electron-donating groups tend to enhance stability.[1][14] Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones.[1][6]

Quantitative Data on Hydrazone Formation and Stability

The following tables summarize key quantitative data from the literature to aid in the selection of appropriate reaction conditions.

Table 1: Second-Order Rate Constants for Hydrazone Formation at pH 7.4

Carbonyl CompoundHydrazineCatalystSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
BenzaldehydePhenylhydrazineNone~0.1[12]
ButyraldehydePhenylhydrazineNone~6.5[12][13]
Various AldehydesVarious Hydrazines1 mM 5-methoxyanthranilic acidEnhanced by >2 orders of magnitude vs aniline[5]
2-FormylpyridineVarious HydrazinesNoneVaries over 20-fold[15]
2-FPBAAcethydrazideNone~10² - 10³[16]

Table 2: Hydrolytic Stability of Hydrazones (Half-life, t½)

Hydrazone TypepH/pDTemperature (°C)Half-life (t½)Reference
Alkylhydrazone7.037Few hundred-fold lower than acylhydrazone[6]
Acylhydrazone7.437Highly stable[6][10]
Aromatic Aldehyde Derived5.537Stable (t½ not reached after 48h)[10]
Aliphatic Aldehyde Derived5.537Highly unstable (disappeared within 2 min)[10]
Alkylhydrazones5.0 - 9.0Not specifiedShort half-lives[1]
OximesAcidicNot specified~1000-fold more stable than simple hydrazones[1]
2-FPBA derived7.4Not specified50 minutes[16]

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone

This protocol describes a general method for synthesizing a hydrazone from a hydrazine and a carbonyl compound.

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reaction flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • Dissolve the aldehyde or ketone (1.0 mmol) in ethanol (10 mL) in a reaction flask equipped with a stir bar.

  • Add the hydrazine derivative (1.0 mmol) to the solution. A slight excess of the hydrazine can be used to minimize the formation of azine side products.[3]

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • If the reaction is slow at room temperature, attach a reflux condenser and heat the mixture to reflux.[3] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The hydrazone product may precipitate out of the solution upon cooling. If so, collect the product by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified hydrazone using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: Hydrazone Linkage for Antibody-Drug Conjugates (ADCs)

This protocol outlines a general workflow for conjugating a drug to an antibody via a hydrazone linker. This often involves modifying the antibody to introduce a carbonyl group, followed by reaction with a drug-hydrazine derivative.

Materials:

  • Antibody (mAb)

  • Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Reagent for introducing a carbonyl group (e.g., via periodate (B1199274) oxidation of glycans or incorporation of an unnatural amino acid with a ketone group)[17][18]

  • Drug-linker construct with a hydrazide moiety

  • Aniline or other suitable catalyst (e.g., 5-methoxyanthranilic acid)[5]

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Modification (Introduction of Carbonyl Groups):

    • For glycan oxidation: Dissolve the antibody in an appropriate buffer. Add a solution of sodium periodate and incubate in the dark to generate aldehyde groups on the antibody's carbohydrate domains.[17] Quench the reaction and purify the modified antibody using SEC.

    • For unnatural amino acid incorporation: Express the antibody in a suitable cell line with a plasmid encoding the antibody and the machinery for incorporating an unnatural amino acid containing a ketone group (e.g., p-acetylphenylalanine).[18]

  • Hydrazone Ligation:

    • Dissolve the carbonyl-modified antibody in a reaction buffer, typically at a mildly acidic pH (e.g., pH 5.5-6.0) to facilitate the reaction. If the reaction must be performed at neutral pH, include a catalyst like aniline or an anthranilic acid derivative.[5][18]

    • Add the drug-hydrazide linker construct to the antibody solution in a molar excess.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for several hours to overnight.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted drug-linker and other reagents using SEC.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and integrity using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Mass Spectrometry.

Protocol 3: Formation of a Hydrazone-Crosslinked Hydrogel

This protocol describes the formation of a hydrogel using hydrazone crosslinking, a common method for creating stimuli-responsive biomaterials.[19][20][21]

Materials:

  • Polymer functionalized with aldehyde or ketone groups (e.g., PEG-aldehyde)

  • Polymer functionalized with hydrazine groups (e.g., PEG-hydrazine)

  • Buffer solution (e.g., PBS at the desired pH for gelation)[22][23]

Procedure:

  • Prepare stock solutions of the aldehyde-functionalized polymer and the hydrazine-functionalized polymer in the chosen buffer. For applications requiring physiological conditions, PBS at pH 7.4 is commonly used.[22][23]

  • To initiate gelation, mix the two polymer solutions at the desired final polymer concentration and stoichiometry of reactive groups.

  • The mixture will begin to crosslink, forming the hydrogel. The gelation time can be monitored using rheometry, where the storage modulus (G') will surpass the loss modulus (G'').[19][20][21]

  • The mechanical properties and degradation profile of the hydrogel can be tuned by adjusting the polymer concentration, the ratio of reactive groups, and the pH of the surrounding medium.[20][22]

Visualizations

Hydrazone_Formation_Workflow General Workflow for Hydrazone Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions carbonyl Aldehyde or Ketone reaction Condensation Reaction carbonyl->reaction hydrazine Hydrazine Derivative hydrazine->reaction pH Optimal pH (4.5-6.0) pH->reaction catalyst Acid or Nucleophilic Catalyst catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction temperature Temperature (e.g., Room Temp to Reflux) temperature->reaction purification Purification (Filtration, Recrystallization, Chromatography) reaction->purification product Stable Hydrazone Product purification->product

Caption: Workflow for hydrazone synthesis.

Hydrazone_Drug_Delivery pH-Dependent Hydrolysis of Hydrazone Linker in ADCs cluster_circulation Bloodstream (pH 7.4) cluster_cell Target Cell ADC_stable ADC with Hydrazone Linker (Stable) endocytosis Endocytosis ADC_stable->endocytosis Tumor Targeting endosome Endosome (pH 5.5-6.2) endocytosis->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome hydrolysis Acid-Catalyzed Hydrolysis lysosome->hydrolysis Low pH Environment drug_release Drug Release hydrolysis->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Hydrazone linker cleavage in ADCs.

References

Application Notes and Protocols for the Purification of Azido-PEG8-hydrazide-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Azido-PEG8-hydrazide-Boc conjugates. These protocols are designed to guide researchers in selecting and implementing the most effective purification strategies to achieve high-purity products suitable for downstream applications in drug development and bioconjugation.

Introduction

This compound is a heterobifunctional linker that incorporates an azide (B81097) group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected hydrazide for conjugation to carbonyl groups following deprotection.[1][2] The purity of this linker is critical for the successful synthesis of well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or other targeted therapeutics. The presence of impurities, including unreacted starting materials or side products, can lead to heterogeneous final products with reduced efficacy and potential for immunogenicity.

This guide outlines three primary chromatographic techniques for the purification of this compound conjugates: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Normal-Phase (Silica Gel) Chromatography.

Purification Strategies Overview

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A general workflow for purification is presented below. Often, a combination of techniques is employed to achieve the desired purity.

Purification Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Polishing Step cluster_3 Final Product Crude Crude Reaction Mixture RP_HPLC Reversed-Phase HPLC Crude->RP_HPLC High Resolution Normal_Phase Normal-Phase Chromatography Crude->Normal_Phase Scalability SEC Size Exclusion Chromatography RP_HPLC->SEC Desalting/ Buffer Exchange Pure_Product High-Purity Conjugate RP_HPLC->Pure_Product Normal_Phase->SEC Aggregate Removal SEC->Pure_Product

A general workflow for the purification of this compound conjugates.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key characteristics and expected outcomes for each purification technique based on typical performance for PEGylated small molecules.

Purification MethodPrincipleTypical Purity AchievedScaleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[][4]>98%Analytical to PreparativeHigh resolution, ideal for removing closely related impurities.[]Requires specialized equipment, use of organic solvents and acids (e.g., TFA).
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume (size).[][6]>95% (for removing significantly different sized impurities)Analytical to ProcessMild, non-denaturing conditions, useful for buffer exchange and removing aggregates.[]Low resolution for molecules of similar size.
Normal-Phase (Silica Gel) Chromatography Separation based on polarity.>95%Bench to PilotCost-effective, scalable, good for removing non-polar or very polar impurities.Can be lower resolution than RP-HPLC, potential for product adsorption.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[][4] The non-polar stationary phase (e.g., C18) retains the more hydrophobic molecules, which are then eluted by an increasing concentration of an organic solvent. This method is highly effective for separating the target conjugate from less hydrophobic or more hydrophobic impurities.

Materials:

  • C18 RP-HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Crude this compound conjugate

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter.

  • System Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B) until a stable baseline is achieved on the UV detector (monitoring at ~220 nm).

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient for a PEGylated small molecule might be from 5% to 95% B over 30-60 minutes.[7]

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.

  • Product Isolation: Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation.

RP_HPLC_Principle cluster_0 Reversed-Phase Chromatography cluster_1 Analyte Mixture cluster_2 Elution Column C18 Column (Non-polar stationary phase) Elution1 Analyte 2 Elutes First Column->Elution1 Early Elution2 Analyte 1 Elutes Later Column->Elution2 Late MobilePhase Polar Mobile Phase (e.g., Water/Acetonitrile) MobilePhase->Column Flow Analyte1 More Hydrophobic Analyte1->Column Stronger Interaction Analyte2 Less Hydrophobic Analyte2->Column Weaker Interaction

Principle of Reversed-Phase HPLC separation.
Protocol 2: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution.[] Larger molecules are excluded from the pores of the chromatography matrix and therefore elute first, while smaller molecules penetrate the pores and have a longer path length, eluting later.[6] This technique is particularly useful as a final polishing step to remove small molecule impurities or for buffer exchange.

Materials:

  • SEC column with an appropriate molecular weight fractionation range (e.g., Sephadex G-25 or similar)

  • Chromatography system (FPLC or HPLC)

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, or a volatile buffer like ammonium (B1175870) bicarbonate if lyophilization is intended)

  • Partially purified this compound conjugate

  • 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC Running Buffer.

  • Sample Preparation: Dissolve the conjugate in the SEC Running Buffer. Filter the sample through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should ideally be less than 5% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The conjugate should elute in a peak corresponding to its molecular size.

  • Purity Analysis and Isolation: Analyze the fractions for purity and pool the desired fractions.

SEC_Principle cluster_0 Size Exclusion Chromatography cluster_1 Analyte Mixture cluster_2 Elution Column Porous Beads (Stationary Phase) Elution1 Large Molecule Elutes First Column->Elution1 Shorter path Elution2 Small Molecule Elutes Later Column->Elution2 Longer path MobilePhase Mobile Phase MobilePhase->Column Flow LargeMolecule Large Molecule LargeMolecule->Column Excluded from pores SmallMolecule Small Molecule SmallMolecule->Column Enters pores

Principle of Size Exclusion Chromatography.
Protocol 3: Normal-Phase (Silica Gel) Chromatography

Normal-phase chromatography separates molecules based on their polarity, with more polar compounds interacting more strongly with the polar stationary phase (silica gel).[8] Less polar compounds elute first with a non-polar mobile phase. The polarity of the mobile phase is gradually increased to elute the more polar compounds.

Materials:

  • Silica (B1680970) gel for flash column chromatography

  • Glass chromatography column

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)

  • Crude this compound conjugate

  • TLC plates (silica gel) and developing chamber

  • UV lamp and/or appropriate TLC stain (e.g., Dragendorff stain for PEGs)[8]

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude mixture on a TLC plate and test different ratios of a non-polar and a polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The ideal system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed.

  • Elution: Begin elution with the less polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Normal_Phase_Principle cluster_0 Normal-Phase Chromatography cluster_1 Analyte Mixture cluster_2 Elution Column Silica Gel (Polar stationary phase) Elution1 Analyte 2 Elutes First Column->Elution1 Early Elution2 Analyte 1 Elutes Later Column->Elution2 Late MobilePhase Non-polar Mobile Phase MobilePhase->Column Flow Analyte1 More Polar Analyte1->Column Stronger Adsorption Analyte2 Less Polar Analyte2->Column Weaker Adsorption

Principle of Normal-Phase Chromatography.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield After Purification Product loss during extraction or irreversible binding to the column.Ensure complete extraction from aqueous layers. For chromatography, modify the mobile phase or use a different stationary phase.
Co-elution of Product and Impurities Insufficient resolution of the chromatographic method.For HPLC, optimize the gradient to be shallower. For column chromatography, try a different solvent system. Consider an orthogonal purification method.
Broad Peaks in Chromatography Sample overload, secondary interactions with the stationary phase, or poor sample solubility.Reduce the amount of sample loaded. Add modifiers to the mobile phase (e.g., a small amount of acid or base). Ensure the sample is fully dissolved in the injection solvent.
Product Degradation Instability of the conjugate to acidic conditions (e.g., TFA in RP-HPLC).Perform purification at lower temperatures. Use a different mobile phase modifier, or consider a non-acidic purification method like SEC.

By following these guidelines and protocols, researchers can effectively purify this compound conjugates, ensuring the quality and reliability of their subsequent bioconjugation experiments.

References

Application Notes and Protocols for Biomolecule Immobilization using Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of biomolecules on various surfaces using the heterobifunctional linker, Azido-PEG8-hydrazide-Boc. This linker facilitates a two-step, oriented immobilization strategy, enabling the creation of complex, functionalized surfaces for a wide range of applications, including biosensors, immunoassays, and cell-surface interaction studies.

Introduction to this compound

This compound is a versatile crosslinker featuring three key components:

  • An Azide (B81097) Group (N₃): Enables covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." This reaction is highly specific and efficient.

  • A Polyethylene Glycol (PEG8) Spacer: A hydrophilic 8-unit PEG chain that increases the solubility of the linker in aqueous media and reduces non-specific binding of proteins to the surface.

  • A Boc-Protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for controlled activation of the hydrazide. Once deprotected, the hydrazide group reacts specifically with aldehyde or ketone groups to form stable hydrazone bonds. This is particularly useful for the oriented immobilization of glycoproteins after mild oxidation of their carbohydrate moieties.

This dual functionality allows for a sequential and controlled immobilization of two different biomolecules, providing precise control over surface architecture.

Applications

The unique properties of this compound lend themselves to a variety of advanced applications:

  • Oriented Antibody Immobilization: Glycosylated antibodies can be oxidized to generate aldehydes in their Fc region. The deprotected hydrazide end of the linker can then react with these aldehydes, ensuring the antigen-binding sites (Fab) are oriented away from the surface for optimal activity.[1]

  • Sequential Immobilization for Biosensors: A primary biomolecule (e.g., an antibody or enzyme) can be immobilized via the hydrazide group. Subsequently, a second, alkyne-modified molecule (e.g., a signaling molecule or a secondary antibody) can be attached via click chemistry.

  • Cell Surface Engineering: Living cells can be modified by first oxidizing their surface glycoproteins and then reacting them with the hydrazide moiety of the linker. The exposed azide groups can then be used to attach fluorescent probes, biotin, or other functional molecules.

  • Drug Delivery Systems: The linker can be used to conjugate targeting ligands and therapeutic agents to nanoparticles or other drug carriers.

Experimental Protocols

The following protocols outline the key steps for using this compound for surface immobilization.

Protocol 1: Surface Functionalization with Aldehyde or Alkyne Groups

The initial step involves preparing a surface with the appropriate functional groups to react with the this compound linker. The choice of surface and functionalization method will depend on the specific application.

Materials:

  • Substrate (e.g., glass slide, gold-coated sensor chip, silicon wafer)

  • For amine-reactive surfaces: N-Hydroxysuccinimide (NHS) ester of an alkyne or aldehyde-containing molecule

  • For thiol-reactive surfaces (e.g., gold): Thiol-alkyne or thiol-aldehyde compound

  • Appropriate solvents and buffers (e.g., PBS, MES)

Procedure (Example for an amine-reactive surface):

  • Clean the substrate thoroughly (e.g., with piranha solution for glass, or argon plasma for gold).

  • Activate the surface to present amine-reactive groups (e.g., using (3-aminopropyl)triethoxysilane (APTES) for glass).

  • React the activated surface with an NHS-alkyne or NHS-aldehyde compound in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

  • Rinse the surface extensively with buffer and deionized water to remove any unreacted reagents.

  • Dry the surface under a stream of nitrogen.

Protocol 2: Immobilization of this compound

This protocol describes the attachment of the linker to a pre-functionalized surface.

A) Attachment via Click Chemistry (to an alkyne-functionalized surface):

Materials:

  • Alkyne-functionalized substrate

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the click chemistry reaction mixture. For a typical reaction, mix the this compound solution with CuSO₄ and a copper-stabilizing ligand like TBTA or THPTA in an aqueous buffer.

  • Add freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the catalytic Cu(I).

  • Immediately apply the reaction mixture to the alkyne-functionalized surface.

  • Incubate for 1-2 hours at room temperature in a humid chamber.

  • Rinse the surface thoroughly with buffer, deionized water, and ethanol, then dry under a stream of nitrogen.

B) Attachment via Hydrazide Ligation (to an aldehyde-functionalized surface - requires prior deprotection):

Note: This approach is less common as it requires the deprotection of the Boc group in solution first, which can lead to unwanted side reactions. It is generally recommended to attach the linker via the azide and then deprotect the hydrazide on the surface.

Protocol 3: On-Surface Deprotection of the Boc Group

This step activates the hydrazide for reaction with a carbonyl-containing biomolecule.

Materials:

  • Surface with immobilized this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralizing buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a deprotection solution of 20-50% TFA in DCM.

  • Immerse the functionalized surface in the TFA/DCM solution for 30-60 minutes at room temperature.

  • Remove the surface from the deprotection solution and wash thoroughly with DCM.

  • Immediately wash with a neutralizing buffer (e.g., PBS, pH 7.4) to remove residual acid.

  • Rinse with deionized water and dry under a stream of nitrogen. The surface now presents reactive hydrazide groups.

Protocol 4: Immobilization of an Aldehyde-Containing Biomolecule

This protocol is suitable for immobilizing glycoproteins that have been oxidized to generate aldehyde groups.

A) Oxidation of Glycoproteins:

Materials:

  • Glycoprotein (B1211001) solution (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Sodium meta-periodate (NaIO₄)

Procedure:

  • Prepare a fresh solution of NaIO₄ in the same buffer.

  • Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice in the dark for 15-30 minutes.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM.

  • Remove excess periodate (B1199274) and byproducts by dialysis or using a desalting column, exchanging the buffer to a coupling buffer (e.g., PBS with 10 mM aniline (B41778), pH 6.0-7.4).

B) Hydrazone Ligation to the Surface:

Materials:

  • Hydrazide-functionalized surface (from Protocol 3)

  • Oxidized glycoprotein solution

  • Coupling buffer (e.g., PBS, pH 6.0-7.4, optionally containing 10 mM aniline as a catalyst)[1][2]

Procedure:

  • Apply the oxidized glycoprotein solution to the hydrazide-functionalized surface.

  • Incubate for 2-4 hours at room temperature or overnight at 4°C in a humid chamber. The presence of aniline in the coupling buffer can significantly increase the reaction efficiency.[1][2]

  • Rinse the surface extensively with buffer to remove non-covalently bound protein.

  • Block any remaining reactive groups with a suitable blocking agent (e.g., ethanolamine (B43304) or a solution of bovine serum albumin) if necessary.

Protocol 5: Immobilization of an Alkyne-Containing Biomolecule (Click Chemistry)

This protocol is for the final step of attaching a second biomolecule to the azide-functionalized surface.

Materials:

  • Surface with an immobilized biomolecule and exposed azide groups

  • Alkyne-modified biomolecule

  • Click chemistry reagents as described in Protocol 2A

Procedure:

  • Prepare a solution of the alkyne-modified biomolecule in a suitable buffer.

  • Prepare the click chemistry reaction mixture as described in Protocol 2A.

  • Add the alkyne-modified biomolecule to the click reaction mixture.

  • Apply the final mixture to the azide-functionalized surface.

  • Incubate for 1-2 hours at room temperature.

  • Rinse the surface thoroughly with buffer, deionized water, and ethanol, then dry under a stream of nitrogen.

Quantitative Data

The efficiency of immobilization can be influenced by factors such as pH, reaction time, and the concentration of reactants. The following tables summarize representative quantitative data for the key reaction steps.

Table 1: Efficiency of Hydrazone Bond Formation for Glycoprotein Immobilization

BiomoleculeSupportCoupling ConditionsImmobilization EfficiencyReference
Human IgGHydrazide-activated resin4 hours with aniline catalyst>90%[1]
Various GlycoproteinsHydrazide-activated resin4 hours with aniline catalyst>90%[1]
Sialylated GlycoproteinsBiotin-alkoxyamineWith aniline catalyst~50% increase compared to without catalyst[1]
AntibodyHydrazine-functionalized oxide surfacepH 4.5 with aniline98.7% retention after glycine (B1666218) rinse[2]
AntibodyHydrazine-functionalized oxide surfacepH 7.4 with aniline92.0% retention after glycine rinse[2]

Table 2: Comparison of Random vs. Oriented Antibody Immobilization

Immobilization MethodSurfaceAntigen Binding CapacityFold Increase (Oriented vs. Random)Reference
Random (Amine coupling)CMD hydrogelLower-[3]
Oriented (via Protein G)MUA/Protein GHigher-[3]
Random (Covalent)Thiol-activated chip1 ng/mL detection limit-[4]
Oriented (via Protein G)Thiol-activated chip10 pg/mL detection limit>100-fold[4]
Random (Biotin-NHS)Streptavidin surfaceLower-[5]
Oriented (Hinge disulfides)Streptavidin surfaceHigher2-fold[5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Hydrazide Deprotection cluster_3 Step 4: First Biomolecule Immobilization cluster_4 Step 5: Second Biomolecule Immobilization start Bare Substrate surf_func Surface Functionalization (e.g., with Alkyne Groups) start->surf_func linker_attach Attach this compound (via Click Chemistry) surf_func->linker_attach deprotection Boc Deprotection (TFA/DCM) linker_attach->deprotection biomol1_attach Immobilize Biomolecule 1 (Hydrazone Ligation) deprotection->biomol1_attach biomol1_prep Prepare Aldehyde-Biomolecule (e.g., Oxidize Glycoprotein) biomol1_prep->biomol1_attach biomol2_attach Immobilize Biomolecule 2 (Click Chemistry) biomol1_attach->biomol2_attach biomol2_prep Prepare Alkyne-Biomolecule biomol2_prep->biomol2_attach

Caption: Workflow for two-step biomolecule immobilization.

Reaction Pathway

G Surface Surface-Alkyne Surface_Linker_Boc Surface-Triazole-PEG8-Hydrazide-Boc Surface->Surface_Linker_Boc  + Linker  Cu(I) catalyst Linker This compound Surface_Linker_Hydrazide Surface-Triazole-PEG8-Hydrazide Surface_Linker_Boc->Surface_Linker_Hydrazide  TFA/DCM Surface_Biomolecule1 Surface-Triazole-PEG8-Hydrazone-Biomolecule 1 Surface_Linker_Hydrazide->Surface_Biomolecule1  + Biomolecule 1 (Aldehyde)  Aniline catalyst Biomolecule1_CHO Biomolecule 1 (Aldehyde) Final_Complex Surface-Triazole-PEG8-Hydrazone-Biomolecule 1 (with Azide available for further reaction) Surface_Biomolecule1->Final_Complex Azide on linker is available for reaction with Biomolecule 2 Biomolecule2_Alkyne Biomolecule 2 (Alkyne)

Caption: Chemical reaction pathway for immobilization.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG8-hydrazide-Boc is a heterobifunctional linker designed for the two-step sequential labeling of biomolecules. This reagent contains two key functional groups: a Boc-protected hydrazide and an azide (B81097) moiety, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure enables a versatile and powerful bioconjugation strategy.

The workflow begins with the deprotection of the tert-butyloxycarbonyl (Boc) group to reveal a reactive hydrazide. This hydrazide can then be covalently linked to carbonyl groups (aldehydes or ketones) on a target biomolecule, such as a glycoprotein (B1211001) with oxidized sialic acid residues, to form a stable hydrazone bond. The hydrophilic PEG8 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers and minimizes steric hindrance.

Following the initial labeling, the terminal azide group serves as a bioorthogonal handle for a subsequent "click chemistry" reaction. Specifically, it can undergo a highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-functionalized reporter molecule, such as a fluorophore, for visualization and quantification. This two-step approach provides precise control over the labeling process and allows for the introduction of a wide range of reporter molecules.

Data Presentation

Chemical Properties
PropertyValue
Molecular Formula C25H48N6O11
Molecular Weight 608.68 g/mol
Spacer Arm Length 38.6 Å (PEG8 linker)
Purity >95%
Solubility Soluble in DMSO, DMF, and water
Hydrazone Bond Stability

The stability of the hydrazone bond formed between the hydrazide linker and a carbonyl group on the biomolecule is pH-dependent. Generally, hydrazone linkages are stable at neutral physiological pH but can be susceptible to hydrolysis under acidic conditions. This property can be advantageous for applications requiring controlled release in acidic cellular compartments like endosomes or lysosomes.

Linkage TypeConditionHalf-life (t½)Stability ProfileReference
Acyl HydrazonepH 7.4Stable (hours to days)High stability, suitable for in vivo applications where long-term linkage is desired.[1]
Acyl HydrazonepH 5.0 - 5.5Less stable (minutes to hours)Moderate instability, allowing for triggered release in acidic environments.[1][2]
Alkyl HydrazonepH 7.0Less stable than acyl hydrazonesGenerally more labile than their acyl counterparts.[3]

Note: The exact stability of the hydrazone bond will depend on the specific molecular context of the biomolecule and the conjugate.

Experimental Protocols

This section provides detailed protocols for a two-step labeling strategy for glycoproteins using this compound and a subsequent click chemistry reaction with a fluorescent probe.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive hydrazide.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas stream

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM or toluene (B28343) several times to ensure complete removal of residual TFA.

  • Dry the resulting deprotected Azido-PEG8-hydrazide under a stream of nitrogen. The product should be used immediately or stored under inert gas at -20°C.

Protocol 2: Two-Step Fluorescent Labeling of Glycoproteins

This protocol outlines the oxidation of glycoproteins to generate aldehyde groups, followed by conjugation with the deprotected Azido-PEG8-hydrazide and subsequent fluorescent labeling via click chemistry.

Step A: Oxidation of Glycoproteins

Materials:

Procedure:

  • Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5.[4]

  • Prepare a fresh solution of 20 mM sodium periodate in the same buffer.[4]

  • Add an equal volume of the periodate solution to the glycoprotein solution.[4]

  • Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubating for 5 minutes.

  • Remove the excess periodate and byproducts by passing the solution through a desalting column or by dialysis against 0.1 M sodium acetate buffer, pH 5.5.[4]

Step B: Hydrazone Formation

Materials:

  • Oxidized glycoprotein from Step A

  • Deprotected Azido-PEG8-hydrazide (from Protocol 1)

  • Anhydrous DMSO

  • Sodium acetate buffer (0.1 M, pH 5.5)

Procedure:

  • Immediately before use, prepare a stock solution of the deprotected Azido-PEG8-hydrazide in anhydrous DMSO (e.g., 50 mM).[4]

  • Add a 50- to 100-fold molar excess of the deprotected hydrazide solution to the oxidized glycoprotein solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature.

  • Remove the excess hydrazide reagent by dialysis or using a desalting column, exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).

Step C: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled glycoprotein from Step B

  • Alkyne-functionalized fluorophore

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the following stock solutions:

    • 10 mM alkyne-fluorophore in DMSO.

    • 20 mM CuSO4 in water.

    • 100 mM THPTA in water.

    • 100 mM sodium ascorbate in water (prepare fresh).

  • In a reaction tube, combine the azide-labeled glycoprotein with a 5- to 10-fold molar excess of the alkyne-fluorophore.

  • Prepare the copper-ligand complex by mixing the CuSO4 and THPTA solutions in a 1:5 molar ratio.

  • Add the copper-ligand complex to the glycoprotein-alkyne mixture to a final copper concentration of 0.1-0.5 mM.

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled glycoprotein from excess reagents using a desalting column or dialysis.

Protocol 3: Characterization of the Labeled Glycoprotein

A. SDS-PAGE Analysis:

  • Run samples of the unlabeled, azide-labeled, and fluorescently labeled glycoprotein on an SDS-PAGE gel.

  • Visualize the gel under UV light to confirm the presence of the fluorophore on the final product.

  • Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize all protein bands. A shift in the molecular weight of the labeled protein compared to the unlabeled protein may be observable.

B. Mass Spectrometry:

  • Analyze the purified labeled glycoprotein by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass increase corresponding to the addition of the linker and fluorophore.[5][6] This will provide a definitive confirmation of successful conjugation.

C. HPLC Analysis:

  • For a more quantitative analysis, the labeled glycoprotein can be analyzed by reverse-phase or size-exclusion HPLC. The chromatogram of the labeled protein will show a shift in retention time compared to the unlabeled protein.[7]

Visualizations

experimental_workflow cluster_step1 Step 1: Biomolecule Preparation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Fluorescent Labeling Glycoprotein Glycoprotein Oxidation Periodate Oxidation (NaIO4, pH 5.5) Glycoprotein->Oxidation Aldehyde_Glycoprotein Aldehyde-Modified Glycoprotein Oxidation->Aldehyde_Glycoprotein Azide_Glycoprotein Azide-Labeled Glycoprotein Aldehyde_Glycoprotein->Azide_Glycoprotein Hydrazone Formation (pH 5.5-7.0) Boc_Linker Azido-PEG8- hydrazide-Boc Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Active_Linker Azido-PEG8-hydrazide Deprotection->Active_Linker Active_Linker->Azide_Glycoprotein Click_Reaction CuAAC Click Chemistry (Cu(I), Ascorbate) Azide_Glycoprotein->Click_Reaction Alkyne_Fluorophore Alkyne- Fluorophore Alkyne_Fluorophore->Click_Reaction Final_Product Fluorescently Labeled Glycoprotein Click_Reaction->Final_Product

Caption: Workflow for two-step fluorescent labeling of glycoproteins.

signaling_pathway_concept cluster_cell Cellular Environment cluster_detection Detection Receptor Labeled Cell Surface Glycoprotein Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Activation Microscopy Fluorescence Microscopy / Flow Cytometry Receptor->Microscopy Visualization & Quantification Ligand Ligand Ligand->Receptor Binding Response Cellular Response (e.g., Gene Expression) Signaling->Response

Caption: Conceptual signaling pathway involving a labeled glycoprotein.

References

Troubleshooting & Optimization

Optimizing pH for hydrazone formation with Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for optimizing the pH during hydrazone formation, with a specific focus on reactions involving Azido-PEG8-hydrazide-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation and why?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[1] This is because the reaction mechanism is acid-catalyzed and involves two key steps: the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon and the subsequent dehydration of the hemiaminal intermediate. A mildly acidic environment provides enough protons to facilitate the rate-limiting dehydration step without significantly protonating the hydrazine nucleophile, which would render it unreactive.[1][2]

Q2: What happens if the reaction pH is too low or too high?

A2: Both extremes are detrimental to the reaction rate.

  • At very low pH (e.g., below 3-4): The hydrazine nucleophile becomes protonated, forming a hydrazinium (B103819) ion.[2] This ion is no longer nucleophilic and cannot effectively attack the carbonyl carbon, thus slowing or preventing the reaction.[1]

  • At neutral or basic pH (e.g., above 7): The dehydration of the tetrahedral intermediate becomes the rate-limiting step and is very slow, as there is an insufficient concentration of protons to catalyze the elimination of water.[1][3] This is why hydrazone formation is often characterized as being slow at a physiological pH of 7.4.[2][3]

Q3: I need to perform my conjugation at a neutral pH (e.g., 7.4) for biological reasons. How can I accelerate the reaction?

A3: While the reaction is inherently slow at neutral pH, its rate can be significantly increased by using a nucleophilic catalyst. Aniline (B41778) and its derivatives are the most common catalysts for this purpose.[2] Aniline can accelerate the reaction by up to 40-fold at neutral pH by forming a more reactive imine intermediate.[2] Alternatively, using specialized, highly reactive aldehydes, such as those with ortho-halo substitutions, can enable rapid, catalyst-free ligation at neutral pH.[4]

Q4: Do I need to remove the Boc protecting group from this compound before the reaction?

A4: Yes. The Boc (tert-butyloxycarbonyl) group protects the hydrazide, preventing it from reacting. It must be removed to reveal the reactive hydrazide nucleophile. This deprotection is typically achieved under mild acidic conditions.[5] Conveniently, the acidic conditions required for Boc deprotection are often compatible with the optimal pH range for the subsequent hydrazone ligation, allowing for a one-pot or sequential reaction.

Troubleshooting Guide: Low Hydrazone Product Yield

Potential Cause Recommended Solution
Suboptimal Reaction pH The reaction rate is highly dependent on pH.[1] Verify the final pH of your reaction mixture. Perform a pH scout experiment using a range of buffers from pH 4.5 to 6.0 to identify the optimal condition for your specific substrates.
Incomplete Boc Deprotection The hydrazide remains protected and cannot react. Ensure your acidic deprotection conditions (e.g., treatment with trifluoroacetic acid) are sufficient to completely remove the Boc group. Monitor deprotection by an appropriate analytical method (e.g., LC-MS) before proceeding with the ligation.
Slow Kinetics at Neutral pH The dehydration step is the rate-limiting factor at neutral pH.[3] If you must work at pH 7.0-7.5, add a catalyst. Use aniline at a concentration of 10-100 mM to accelerate the reaction.[2]
Reactant Stoichiometry Formation of side products, such as azines, can occur, especially with an excess of the carbonyl compound.[1] Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the hydrazide reactant to minimize these side reactions.[1]
Hydrolysis of Product The hydrazone bond is reversible, and the equilibrium can shift back towards the starting materials, particularly in aqueous buffers. Once the reaction is complete, adjust the pH to a neutral or slightly basic value if the molecule is stable, and consider storing the product in an organic solvent or lyophilized to improve long-term stability.

Quantitative Data on Reaction Rates

The rate of hydrazone formation is highly dependent on the specific reactants and conditions. The table below provides context on how pH and catalysts can influence reaction kinetics.

Reactants & ConditionspHCatalystSecond-Order Rate Constant (k)Citation
6-hydrazinopyridyl peptide + Benzaldehyde4.5None3.0 ± 0.3 M⁻¹s⁻¹[6]
"Fast" Carbonyl/Hydrazine Combinations7.4None (intramolecular catalysis)2–20 M⁻¹s⁻¹[3]
Butyraldehyde + Enhanced Hydrazine7.4None (intramolecular catalysis)24 M⁻¹s⁻¹[3]
General Hydrazone/Oxime Reactions7.4NoneOften ≤ 0.01 M⁻¹s⁻¹[2]

Experimental Protocols

Protocol 1: General Method for Boc Deprotection and Hydrazone Ligation

This protocol describes a two-step process for deprotecting the Boc-hydrazide and subsequent ligation.

  • Boc Deprotection:

    • Dissolve the this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation).

    • The resulting deprotected hydrazide salt can be used directly or after purification.

  • Hydrazone Ligation (pH Optimization):

    • Prepare several small-scale reactions in parallel.

    • In separate vials, dissolve your aldehyde- or ketone-containing molecule in a series of buffers (e.g., 100 mM sodium acetate (B1210297) for pH 4.5, 5.0, 5.5; 100 mM phosphate (B84403) buffer for pH 6.0, 6.5, 7.4).

    • Add the deprotected Azido-PEG8-hydrazide (typically 1.1-1.5 equivalents) to each vial.

    • If testing at neutral pH, prepare an identical vial containing 10-100 mM aniline as a catalyst.[2]

    • Allow the reactions to proceed at room temperature, monitoring progress by LC-MS or HPLC.

    • Compare the rate of product formation across the different pH conditions to determine the optimum for your system.

Workflow and Mechanistic Visualization

The following diagram illustrates the key decision points and pathways for successful hydrazone formation.

Hydrazone_Formation_Workflow cluster_paths start Reactants: Aldehyde/Ketone + this compound deprotection Step 1: Boc Deprotection (Requires Acidic Conditions, e.g., TFA) start->deprotection reactive_hydrazine Reactive Azido-PEG8-hydrazide deprotection->reactive_hydrazine ph_choice Step 2: Select Reaction pH reactive_hydrazine->ph_choice acidic_ph Mildly Acidic (pH 4.5 - 6.0) ph_choice->acidic_ph Recommended Pathway neutral_ph Neutral (pH 7.0 - 7.5) ph_choice->neutral_ph For pH-Sensitive Substrates fast_reaction Optimal, Fast Reaction acidic_ph->fast_reaction product Final Product: Hydrazone Conjugate fast_reaction->product slow_reaction Slow Reaction Rate neutral_ph->slow_reaction add_catalyst Add Catalyst (e.g., 10-100 mM Aniline) slow_reaction->add_catalyst accelerated_reaction Accelerated Reaction add_catalyst->accelerated_reaction accelerated_reaction->product

Caption: Workflow for optimizing hydrazone formation with this compound.

References

Troubleshooting low yield in Azido-PEG8-hydrazide-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG8-hydrazide-Boc conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, during their conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the conjugation of your molecule of interest to this compound.

Q1: I am observing a very low yield of my final conjugate. What are the potential causes?

Low conjugation yield can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time can significantly impact the efficiency of the conjugation chemistry.

  • Reagent Quality and Stoichiometry: Degradation of reagents or incorrect molar ratios of the reactants can lead to poor yields.

  • Issues with Boc Deprotection (if applicable): Incomplete removal of the Boc protecting group will result in a non-reactive hydrazide, thus preventing conjugation.

  • Side Reactions and Product Instability: The desired product might be susceptible to degradation under the reaction or purification conditions.

  • Inefficient Purification: The purification method may not be suitable for separating the product from unreacted starting materials and byproducts.

Q2: My starting material, the molecule I want to conjugate to the PEG linker, has poor aqueous solubility. How can I improve the reaction efficiency?

Poor solubility of one of the reactants is a common hurdle. Here are a few strategies to address this:

  • Co-solvents: Introduce a water-miscible organic solvent such as DMSO or DMF to the reaction mixture. It is crucial to ensure that the chosen solvent does not interfere with the reaction chemistry. Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary.

  • pH Adjustment: The solubility of your molecule might be pH-dependent. Adjusting the pH of the reaction buffer could improve its solubility. However, ensure the new pH is still within the optimal range for the conjugation reaction.

  • Use of Detergents: In some cases, a non-ionic detergent at a concentration below its critical micelle concentration (CMC) can help to solubilize hydrophobic molecules without denaturing proteins.

Q3: I am using EDC/NHS chemistry to couple a carboxylic acid to an amine on my molecule, but the subsequent conjugation to the deprotected hydrazide is failing. What could be the issue?

When dealing with multi-step conjugations, a failure at one stage can prevent the next. For EDC/NHS chemistry specifically:

  • Hydrolysis of NHS ester: The activated NHS ester is susceptible to hydrolysis, especially at neutral to high pH. Ensure the conjugation to the amine is performed promptly after activation.

  • Incorrect pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with a primary amine is favored at a physiological pH (7.2-8.0).[1]

  • Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS-activated carboxyl group. Use amine-free buffers like MES or PBS for the reaction.[1]

Q4: How can I confirm that the Boc group has been successfully removed before proceeding with the hydrazide conjugation?

Incomplete deprotection is a frequent cause of low yield. You can verify the removal of the Boc group using analytical techniques:

  • Mass Spectrometry (MS): A successful deprotection will result in a mass shift corresponding to the loss of the Boc group (100.12 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signal of the tert-butyl protons of the Boc group (a singlet around 1.4 ppm in CDCl3) should disappear from the proton NMR spectrum after deprotection.

  • Thin Layer Chromatography (TLC): The deprotected product should have a different retention factor (Rf) compared to the Boc-protected starting material.

Q5: What are the optimal storage conditions for this compound?

To maintain the integrity of the reagent, it is recommended to store this compound at -20°C in a dry environment.[2] Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReactantRecommended Molar Excess (over the limiting reagent)Purpose
EDC1.5 - 10 foldTo ensure efficient activation of the carboxyl group.
NHS/sulfo-NHS1.5 - 10 foldTo stabilize the activated intermediate and improve reaction efficiency.
PEG Linker10 - 20 fold (for protein conjugation)To drive the reaction towards the desired PEGylated product.[1]

Table 2: Common Solvents and Buffers in PEG Conjugation

Solvent/BufferTypical UseConsiderations
Phosphate-Buffered Saline (PBS)Conjugation reactions at physiological pH.Ensure it is free of primary amines if using NHS chemistry.
MES BufferActivation step in EDC/NHS coupling (pH 4.5-6.0).Amine-free and suitable for carbodiimide (B86325) chemistry.
Dimethylformamide (DMF)Dissolving hydrophobic molecules.Must be anhydrous for moisture-sensitive reactions.
Dimethyl Sulfoxide (DMSO)Dissolving a wide range of molecules.Can be difficult to remove during purification.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane (B109758) (DCM) or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. A typical ratio is 1:1 (v/v) of the solvent to the acid.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, remove the acid and solvent under reduced pressure.

  • The resulting deprotected compound is often obtained as a salt (e.g., TFA or HCl salt) and can be used directly in the next step or after neutralization.

Protocol 2: Two-Step EDC/NHS Coupling to an Amine-Containing Molecule

This protocol is for activating a carboxyl group on a molecule and subsequently conjugating it to a primary amine.

  • Activation:

    • Dissolve the carboxyl-containing molecule in an amine-free buffer with a pH of 4.5-6.0 (e.g., MES buffer).

    • Add EDC and NHS (or sulfo-NHS for aqueous reactions) to the solution. Refer to Table 1 for recommended molar ratios.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Immediately add the activated molecule solution to the amine-containing molecule in a buffer with a pH of 7.2-8.0 (e.g., PBS).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated carboxyl groups.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

experimental_workflow General Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_end Outcome start Start reagent_prep Prepare Reactants and Buffers start->reagent_prep deprotection Boc Deprotection (if necessary) reagent_prep->deprotection conjugation Conjugation Reaction deprotection->conjugation monitoring Monitor Reaction Progress (TLC, LC-MS) conjugation->monitoring purification Purify Conjugate (HPLC, SEC) monitoring->purification characterization Characterize Final Product (MS, NMR) purification->characterization end Final Conjugate characterization->end

Caption: A flowchart illustrating the key stages of a typical conjugation experiment.

logical_relationship Troubleshooting Logic for Low Conjugation Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_procedure Procedural Steps start Low Yield Observed reagent_quality Check Reagent Purity and Storage start->reagent_quality stoichiometry Verify Molar Ratios start->stoichiometry ph Optimize Reaction pH start->ph solvent Address Solubility Issues start->solvent time_temp Adjust Reaction Time/Temperature start->time_temp deprotection Confirm Boc Deprotection start->deprotection purification Evaluate Purification Method start->purification

Caption: A diagram outlining the logical steps for troubleshooting low reaction yield.

References

Technical Support Center: Optimizing Boc Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals to enhance the efficiency of tert-butoxycarbonyl (Boc) deprotection in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent issue that can stem from several factors. The primary reasons include insufficient acid strength or concentration, inadequate reaction time or temperature, steric hindrance, and solvent issues.[1][2]

To address this, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), you could try increasing it to 50%.[3]

  • Extend Reaction Time: Monitor the reaction's progress at regular intervals (e.g., 30 min, 1 hr, 2 hr) using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration for complete conversion.[2]

  • Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) might be necessary.[1]

  • Optimize Temperature: While most deprotections are performed at room temperature, gentle heating (e.g., to 40°C) can sometimes facilitate the reaction.[1] However, be aware that this may also increase the likelihood of side product formation.[1]

  • Ensure Proper Solubility: The chosen solvent must ensure both the substrate and the acid are fully solvated. DCM is a commonly used solvent for TFA-mediated deprotection.[1] For solid-phase peptide synthesis (SPPS), poor resin swelling can hinder acid access. A 55% TFA solution in DCM has been shown to result in better resin swelling and higher purity peptides compared to 100% TFA.[2][4]

Q2: I'm observing unexpected side products in my reaction mixture. What causes this and how can I prevent it?

A2: The formation of side products is typically caused by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][5] This carbocation can alkylate nucleophilic residues on your substrate.[1][6]

Here’s how to mitigate side product formation:

  • Use Scavengers: Scavengers are the most effective way to prevent side reactions.[7] These are compounds that trap the tert-butyl cation before it can react with your product.[1] The choice of scavenger depends on the sensitive residues present in your molecule.[1]

  • Identify Susceptible Residues: Amino acids with nucleophilic side chains are particularly prone to alkylation. These include Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1]

Q3: How do I choose the right scavenger for my reaction?

A3: The selection of a scavenger is critical for protecting sensitive functional groups from the tert-butyl cation. A summary of common scavengers and their applications is provided in the table below. For molecules with multiple sensitive residues, a scavenger cocktail is often employed.[5]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationReference(s)
Triisopropylsilane (TIS)Trp, general carbocation scavenger2.5-5% (v/v)[1][3]
Triethylsilane (TES)Trp, Met-[1]
ThioanisoleMet-[1][8]
AnisoleTrp, Tyr, general scavenger-[1]
1,2-Ethanedithiol (EDT)Trp-[5]
WaterGeneral carbocation scavenger-[5]
Dimethyl Sulfide (DMS)Met (prevents oxidation)-[1]

Table 2: Recommended Acid Conditions for Boc Deprotection

Acid ReagentTypical ConcentrationSolventTypical Reaction TimeReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours[1][3]
Trifluoroacetic Acid (TFA)55% (v/v)Dichloromethane (DCM)30 minutes[4]
Trifluoroacetic Acid (TFA)100%-5 minutes[4]
Hydrochloric Acid (HCl)4M1,4-DioxaneVaries[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

  • Dissolve the Boc-protected substrate in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[3]

  • If necessary, add the appropriate scavenger(s) (e.g., Triisopropylsilane, 2.5-5% v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitor the reaction progress by TLC, LC-MS, or NMR until the starting material is consumed (typically 1-2 hours).[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[3]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3]

Protocol 2: Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

  • Spot a small amount of the initial reaction mixture (t=0) on the TLC plate.

  • At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and spot it on the same TLC plate.

  • The disappearance of the starting material spot (higher Rf value) and the appearance of the product spot (lower Rf value, as the deprotected amine is more polar) will indicate the progress of the reaction.[3]

Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve Boc-protected substrate in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavengers cool->add_reagents stir Stir at 0°C, then RT add_reagents->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (aq) coevaporate->neutralize product Isolated Product neutralize->product

Caption: Standard workflow for Boc deprotection using TFA.

Troubleshooting_Logic cluster_incomplete Solutions for Incomplete Reaction cluster_side_products Solutions for Side Products issue Boc Deprotection Issue incomplete Incomplete Reaction issue->incomplete side_products Side Products Observed issue->side_products increase_acid Increase Acid Concentration incomplete->increase_acid increase_time Extend Reaction Time incomplete->increase_time stronger_acid Use Stronger Acid incomplete->stronger_acid increase_temp Increase Temperature incomplete->increase_temp use_scavengers Add Scavengers side_products->use_scavengers identify_residues Identify Sensitive Residues use_scavengers->identify_residues

Caption: Troubleshooting logic for common Boc deprotection issues.

References

Navigating the Nuances of Azido-PEG8-hydrazide-Boc: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for Azido-PEG8-hydrazide-Boc, a versatile heterobifunctional crosslinker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding its use in bioconjugation and other applications.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.

Observed Problem Potential Cause Troubleshooting Steps
Low or No "Click" Reaction Yield 1. Inefficient Copper Catalyst (for CuAAC): The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.• Use a fresh solution of the reducing agent (e.g., sodium ascorbate).• Degas all buffers to remove oxygen.• Consider using a Cu(I)-stabilizing ligand.
2. Steric Hindrance: The alkyne-containing molecule or the target biomolecule may have a sterically hindered reaction site.• Increase the reaction time and/or temperature.• Use a longer PEG linker to increase the distance between the reacting moieties.
3. Incompatible Buffer Components: Buffer components may be interfering with the reaction.• Avoid buffers containing high concentrations of chelating agents (e.g., EDTA) if using a copper catalyst.
Low or No Hydrazone Ligation Yield 1. Suboptimal pH: The reaction between a hydrazide and an aldehyde/ketone is pH-dependent.[1][2]• Adjust the reaction buffer to a pH between 5 and 7 for optimal hydrazone formation.[2]
2. Inefficient Aldehyde/Ketone Formation: If the carbonyl group is generated on the target molecule (e.g., by oxidation of a sugar moiety), the oxidation step may be incomplete.• Optimize the oxidation conditions (e.g., concentration of oxidizing agent, reaction time).• Purify the oxidized molecule before proceeding with the ligation.
3. Reversibility of Hydrazone Bond: The hydrazone bond can be reversible, especially at low pH.• After hydrazone formation, consider reducing the bond to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[2]
Incomplete Boc Deprotection 1. Insufficient Acid Strength or Concentration: The acid used for deprotection may not be strong enough or may be at too low a concentration.• Use a strong acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.[3][4]
2. Steric Hindrance: The Boc group may be in a sterically hindered position within the molecule.• Increase the deprotection reaction time or use a slightly higher temperature.
Side Product Formation During Boc Deprotection 1. Alkylation by Tert-butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can modify sensitive amino acid residues.[3][4]• Add a scavenger, such as anisole (B1667542) or thioanisole, to the deprotection cocktail to trap the tert-butyl cations.[4]
Protein Aggregation or Precipitation 1. High Degree of Crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.[5]• Reduce the molar excess of the this compound linker relative to the target molecule.[5]• Shorten the reaction time.[5]
2. Hydrophobicity: Although the PEG linker enhances solubility, the overall conjugate may still have hydrophobic patches leading to aggregation.• Perform the reaction in a buffer containing a non-ionic detergent or adjust the protein concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a heterobifunctional linker used in bioconjugation and drug delivery.[6][7] Its azide (B81097) group allows for "click" chemistry reactions with alkyne-modified molecules, while the Boc-protected hydrazide can be deprotected to react with aldehydes or ketones.[8][9][10] The PEG8 spacer enhances the solubility and stability of the resulting conjugate.[6][7][11]

Q2: How do I remove the Boc protecting group?

The Boc group is labile to acid and is typically removed by treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with hydrogen chloride (HCl) in an organic solvent like dioxane.[3][4]

Q3: What are the optimal conditions for the hydrazone ligation reaction?

The reaction of the hydrazide with an aldehyde or ketone to form a hydrazone bond is most efficient at a pH between 5 and 7.[2] The reaction can be slow, but the rate can be increased by using an aniline (B41778) catalyst.[2]

Q4: What are the key side reactions to be aware of when using the azide group for a copper-catalyzed "click" reaction (CuAAC)?

A major side reaction in CuAAC is the copper-mediated formation of reactive oxygen species (ROS), which can lead to the oxidative degradation of proteins or peptides.[12] It is crucial to use degassed solutions and consider the use of copper-stabilizing ligands to minimize this.

Q5: Can the hydrazone bond be considered stable?

The hydrazone bond is generally stable, but it can be susceptible to hydrolysis, particularly at acidic pH.[1] For applications requiring high stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.[2]

Experimental Protocols

Protocol 1: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable organic solvent (e.g., dichloromethane or dioxane).

  • Deprotection: Add the acidic reagent. For example, add an equal volume of 20-50% trifluoroacetic acid (TFA) in dichloromethane or a solution of 4M HCl in dioxane.[3]

  • Scavenging (Optional but Recommended): Include a scavenger like anisole (1-5% v/v) to prevent side reactions from the liberated tert-butyl cation.[4]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Remove the acid and solvent under reduced pressure. The resulting amine salt can be used directly or neutralized.

Protocol 2: Hydrazone Ligation

  • Buffer Preparation: Prepare a reaction buffer with a pH between 5 and 7 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

  • Reactant Preparation: Dissolve the deprotected hydrazide-containing molecule and the aldehyde/ketone-containing molecule in the reaction buffer.

  • Catalysis (Optional): For improved efficiency, aniline can be added as a catalyst to a final concentration of 10-20 mM.[2]

  • Reaction: Incubate the reaction mixture at room temperature for 2 to 24 hours. Monitor the formation of the hydrazone bond by LC-MS or SDS-PAGE.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Visualizing Reaction Pathways

To aid in understanding the chemistry of this compound, the following diagrams illustrate the intended reaction pathways and potential side reactions.

G cluster_reagent This compound cluster_deprotection Boc Deprotection cluster_ligation Hydrazone Ligation cluster_click Click Chemistry (CuAAC) reagent N3-PEG8-NH-NH-Boc deprotected N3-PEG8-NH-NH2 reagent->deprotected Acid (TFA or HCl) tbutyl tert-butyl cation reagent->tbutyl Side Reaction hydrazone N3-PEG8-NH-N=CH-R' deprotected->hydrazone pH 5-7 alkylation Alkylation of sensitive residues tbutyl->alkylation aldehyde R'-CHO aldehyde->hydrazone hydrolysis Hydrolysis hydrazone->hydrolysis Side Reaction triazole Triazole Conjugate hydrazone->triazole Alkyne, Cu(I) alkyne R''-C≡CH alkyne->triazole oxidation Oxidation of biomolecule triazole->oxidation Side Reaction

Caption: Reaction scheme for this compound.

G start Start Experiment with This compound deprotection Boc Deprotection Step start->deprotection check_deprotection Deprotection Complete? deprotection->check_deprotection hydrazone_ligation Hydrazone Ligation with Aldehyde/Ketone check_deprotection->hydrazone_ligation Yes troubleshoot_deprotection Troubleshoot: - Check acid strength/time - Add scavengers check_deprotection->troubleshoot_deprotection No check_ligation Ligation Successful? hydrazone_ligation->check_ligation click_chemistry Click Chemistry with Alkyne check_ligation->click_chemistry Yes troubleshoot_ligation Troubleshoot: - Adjust pH (5-7) - Check carbonyl integrity - Add catalyst check_ligation->troubleshoot_ligation No check_click Click Reaction Successful? click_chemistry->check_click final_product Purified Final Conjugate check_click->final_product Yes troubleshoot_click Troubleshoot: - Check catalyst activity - Degas buffers - Optimize conditions check_click->troubleshoot_click No troubleshoot_deprotection->deprotection troubleshoot_ligation->hydrazone_ligation troubleshoot_click->click_chemistry

Caption: Troubleshooting workflow for experiments.

References

Strategies to improve the stability of hydrazone bonds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with hydrazone bonds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydrazone bond cleavage, and why is it useful in drug delivery?

A1: The primary mechanism for the cleavage of hydrazone bonds is acid-catalyzed hydrolysis.[1] These bonds are designed to be relatively stable at the physiological pH of blood (approximately 7.4) but become labile and break under the more acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] This pH-dependent stability is highly advantageous for targeted drug delivery, as it allows a therapeutic payload to remain attached to its carrier in systemic circulation and then be selectively released inside the target cells.[3][4]

Q2: How do the structural features of the original aldehyde/ketone and hydrazine (B178648) affect the stability of the resulting hydrazone bond?

A2: The stability of a hydrazone bond is significantly influenced by the electronic and steric properties of its precursors.[5]

  • Electronic Effects : Electron-withdrawing groups on the hydrazine component tend to decrease the stability of the bond, making it more susceptible to hydrolysis.[6] Conversely, electron-donating groups on the carbonyl (aldehyde or ketone) component can increase stability by making the hydrazone carbon more resistant to nucleophilic attack by water.[1]

  • Aromatic vs. Aliphatic : Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes.[7] This enhanced stability is due to the conjugation of the C=N double bond with the aromatic ring, which delocalizes electron density.[4][7]

  • Steric Hindrance : Bulky substituents on either the carbonyl or hydrazine precursor can sterically hinder the approach of water, thereby slowing the rate of hydrolysis.[8]

Q3: What are the key stability differences between alkylhydrazones, acylhydrazones, and oximes?

A3: There are significant variations in the hydrolytic stability among these common bioconjugation linkages:

  • Alkylhydrazones : These are generally the least stable type of hydrazone and exhibit short half-lives, even at near-neutral pH.[2]

  • Acylhydrazones : These are significantly more stable than alkylhydrazones at neutral pH. They still retain sensitivity to acidic conditions, making them excellent candidates for pH-responsive drug release systems.[2][4]

  • Oximes : Formed from hydroxylamines, oximes are substantially more stable than hydrazones across a wide pH range. The rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones, making them suitable for applications requiring a more permanent linkage.[1][9]

Troubleshooting Guide

Issue 1: My hydrazone-linked conjugate is degrading prematurely in plasma or cell culture medium, but is stable in a simple buffer at pH 7.4.

Cause: While stable in simple buffers, many aroylhydrazones degrade rapidly in plasma or cell culture media.[10] This instability is not solely due to pH but is also catalyzed by components in the biological matrix, such as plasma proteins and various low-molecular-weight compounds like amino acids.[10][11]

Solution:

  • Assess Stability in Relevant Media: Always test the stability of your conjugate directly in plasma or the specific cell culture medium you intend to use, not just in phosphate-buffered saline (PBS).[10]

  • Structural Modification: If instability is an issue, consider synthesizing analogues with different electronic properties. For example, using an aromatic aldehyde with stronger electron-donating groups can enhance stability.[1]

  • Switch Linker Type: If high stability is required, switching to a more robust oxime linkage may be necessary.[9]

Issue 2: The formation of my hydrazone product is very slow at neutral pH.

Cause: The rate-limiting step of hydrazone formation at neutral pH is the dehydration of the tetrahedral carbinolamine intermediate.[12] This step is catalyzed by acid, so the reaction is inherently slow at pH 7.[5]

Solution:

  • Use a Catalyst: The reaction can be significantly accelerated at neutral pH by using a nucleophilic catalyst. Aniline is the classic catalyst for this purpose, though it can be toxic to cells at the required concentrations.[12]

  • Explore Modern Catalysts: More efficient and biocompatible organocatalysts have been developed, such as derivatives of anthranilic acid or p-phenylenediamine, which can provide substantial rate enhancements at lower, less toxic concentrations.[10][12]

Issue 3: My purified hydrazone appears to be reverting to its starting materials over time.

Cause: Hydrazone formation is a reversible condensation reaction.[2] The stability of the bond is dependent on several factors, and if conditions are not optimal, the equilibrium can shift back toward the starting hydrazine and carbonyl compound.

Solution:

  • Control pH of Storage: Store the purified hydrazone conjugate in a neutral or slightly basic buffer (pH 7.0-8.0) to minimize acid-catalyzed hydrolysis.[12]

  • Structural Stabilization: As mentioned previously, hydrazones derived from aromatic aldehydes and acylhydrazides are inherently more stable.[2][7] If your application allows, incorporating these features can increase product stability.

  • Irreversible Reduction: For applications where a permanent linkage is desired, the C=N double bond of the hydrazone can be chemically reduced to a stable single bond, for example, using sodium cyanoborohydride.[4][5]

Quantitative Data: Comparative Stability of Hydrazones

The hydrolytic stability of different hydrazone types can vary by several orders of magnitude. The following table summarizes the half-lives (t½) for various isostructural hydrazones at different pD values (the equivalent of pH in D₂O), based on data from Kalia and Raines (2008).[9]

Hydrazone TypeLinkage StructureHalf-life (t½) at pD 5.0Half-life (t½) at pD 7.0
Methylhydrazone R₂C=N-NHCH₃0.7 min1.2 h
Acylhydrazone R₂C=N-NHC(O)CH₃1.0 h6.3 h
Semicarbazone R₂C=N-NHC(O)NH₂1.8 h12 h
Oxime R₂C=N-OH11 h> 30 days
Trimethylhydrazonium Ion R₂C=N-N⁺(CH₃)₃> 1 year> 1 year

Key Observations:

  • Alkylhydrazones (e.g., methylhydrazone) are the least stable linkers.[2]

  • Acylhydrazones and semicarbazones offer a significant increase in stability at neutral pH while retaining acid-lability, making them suitable for many drug delivery applications.[2]

  • Oximes and trialkylhydrazonium ions are exceptionally stable, but the synthesis of the latter often involves reagents that are not biocompatible, limiting its use.[5][9]

Diagrams and Workflows

Caption: Factors influencing the stability of hydrazone bonds.

G Mechanism of Acid-Catalyzed Hydrazone Hydrolysis start Hydrazone in Acidic Solution step1 1. Protonation of Imine Nitrogen start->step1 + H+ step2 2. Nucleophilic Attack by Water step1->step2 + H2O step3 3. Formation of Tetrahedral Carbinolamine Intermediate step2->step3 step4 4. C-N Bond Cleavage step3->step4 end Products: Ketone/Aldehyde + Hydrazine step4->end

Caption: The stepwise mechanism of hydrazone bond hydrolysis.

G Experimental Workflow for HPLC-Based Stability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare buffers (e.g., pH 7.4 and pH 5.0) C Incubate conjugate in each buffer at 37°C A->C B Prepare stock solution of hydrazone conjugate B->C D Withdraw aliquots at predefined time points C->D E Quench hydrolysis (e.g., dilution in mobile phase) D->E F Inject sample into HPLC system E->F G Monitor decrease in parent hydrazone peak area F->G H Calculate percentage remaining and determine half-life (t½) G->H

Caption: Workflow for assessing hydrazone stability via HPLC.

Key Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone

This protocol describes a general method for the condensation of a hydrazine derivative with an aldehyde or ketone.[2]

Materials:

  • Aldehyde or ketone starting material

  • Hydrazine or hydrazide starting material

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Glacial acetic acid (optional, as catalyst)

  • Reaction vessel

  • Stirring apparatus

  • Thin-layer chromatography (TLC) or LC-MS for monitoring

Procedure:

  • Dissolve the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

  • Add the hydrazine or hydrazide (1.0 to 1.1 equivalents) to the solution. Using a slight excess of the hydrazine can help minimize the formation of azine side products.[12]

  • If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). The optimal pH for hydrazone formation is typically mildly acidic (pH 4-6).[12]

  • Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress periodically using TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting hydrazone product by recrystallization or column chromatography as needed.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy).

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to determine the hydrolytic stability of a hydrazone conjugate at different pH values.[1][2]

Materials:

  • Purified hydrazone conjugate

  • Buffers at desired pH values (e.g., pH 7.4 PBS, pH 5.0 acetate (B1210297) buffer)

  • Incubator or water bath at 37°C

  • HPLC system with a suitable column and detector

  • Mobile phase for HPLC

  • Quenching agent (if necessary)

Procedure:

  • Prepare a stock solution of the hydrazone conjugate in a suitable solvent (e.g., DMSO, DMF).

  • For each pH condition, dilute the stock solution into the pre-warmed (37°C) buffer to a final concentration suitable for HPLC analysis.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Immediately quench the hydrolysis reaction. This can often be achieved by diluting the aliquot in the HPLC mobile phase.

  • Inject the quenched sample into the HPLC system.

  • Analyze the chromatogram to determine the peak area of the intact parent hydrazone conjugate.

  • Plot the percentage of the remaining parent compound against time for each pH condition.

  • Calculate the first-order rate constant (k) for hydrolysis and the half-life (t½ = ln(2)/k) of the conjugate at each pH.[2]

References

Technical Support Center: Optimizing Click Chemistry with Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction times for click chemistry with Azido-PEG8-hydrazide-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to optimize your reaction outcomes.

Problem 1: Slow or Incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

You've set up your CuAAC reaction with this compound and a terminal alkyne, but after several hours, analysis (e.g., by TLC or LC-MS) shows a significant amount of starting material remaining.

A systematic approach to troubleshooting slow CuAAC reactions is crucial for efficient conjugation. The following diagram outlines a logical workflow to identify and resolve the root cause of the issue.

G start Slow or Incomplete CuAAC Reaction check_reagents 1. Verify Reagent Quality & Concentration start->check_reagents check_catalyst 2. Assess Catalyst System (Copper, Reductant, Ligand) check_reagents->check_catalyst Reagents OK sub_reagents a. Confirm concentrations b. Check for degradation c. Use fresh reagents check_reagents->sub_reagents check_conditions 3. Evaluate Reaction Conditions (Solvent, Temperature, pH) check_catalyst->check_conditions Catalyst System OK sub_catalyst a. Use fresh Sodium Ascorbate (B8700270) b. Degas solvents c. Optimize Cu:Ligand ratio d. Switch to THPTA in aqueous media check_catalyst->sub_catalyst check_sterics 4. Consider Steric Hindrance check_conditions->check_sterics Conditions OK sub_conditions a. Ensure solubility b. Gently heat (30-45°C) c. Check pH (neutral) check_conditions->sub_conditions solution Reaction Optimized check_sterics->solution Issue Resolved sub_sterics a. Increase reaction time b. Consider a longer PEG linker check_sterics->sub_sterics

A step-by-step workflow for troubleshooting slow CuAAC reactions.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Inactive Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate). Degassing solvents to remove oxygen is also recommended.
Suboptimal Ligand The choice and concentration of the copper-stabilizing ligand are critical. For reactions in aqueous buffers, water-soluble ligands like THPTA are generally more effective than TBTA, which has poor water solubility.[1][2] An incorrect copper-to-ligand ratio can also slow the reaction.
Poor Reagent Solubility The PEG chain on this compound enhances water solubility, but your alkyne-containing molecule may have limited solubility in the chosen solvent system. Ensure all components are fully dissolved. Common solvents include DMSO, DMF, and mixtures of t-butanol and water.
Steric Hindrance Bulky functional groups near the azide (B81097) or alkyne can physically block the reactive sites. If steric hindrance is suspected, you may need to increase the reaction time or gently heat the reaction (e.g., to 40-50°C).
Incorrect Stoichiometry An inappropriate ratio of azide to alkyne can result in an incomplete reaction. A slight excess (1.1 to 1.5 equivalents) of the less critical or more accessible reagent can help drive the reaction to completion.

Table 1: Recommended Starting Conditions for CuAAC with this compound

Parameter Recommended Value/Range Notes
Reactant Ratio (Azide:Alkyne) 1:1.1 to 1:1.5A slight excess of the alkyne can improve reaction efficiency.
Copper(II) Source (e.g., CuSO₄) 1-10 mol%Higher concentrations may be needed for challenging conjugations.
Reducing Agent (e.g., Sodium Ascorbate) 3-10 equivalents to Copper(II)A significant excess is crucial to maintain the active Cu(I) state.
Ligand (e.g., THPTA, TBTA) 1-5 equivalents to Copper(II)Ligands accelerate the reaction and protect biomolecules. THPTA is recommended for aqueous systems.[1][2]
Solvent DMSO, DMF, tBuOH/H₂O (1:1)Ensure all reactants are fully dissolved.
Temperature Room Temperature to 45°CStart at room temperature; gentle heating can be applied if the reaction is sluggish.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Problem 2: Low Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

You are performing a copper-free click reaction between this compound and a strained alkyne (e.g., DBCO, BCN), but the yield of your desired product is low.

G start Low Yield in SPAAC Reaction check_reagents 1. Verify Reagent Stability & Purity start->check_reagents check_conditions 2. Optimize Reaction Conditions (Solvent, pH, Temperature) check_reagents->check_conditions Reagents OK sub_reagents a. Strained alkynes can degrade b. Use fresh, high-purity reagents check_reagents->sub_reagents check_concentration 3. Assess Reactant Concentrations check_conditions->check_concentration Conditions OK sub_conditions a. Ensure solubility b. Higher pH can increase rate c. Incubate at 37°C if needed check_conditions->sub_conditions solution Reaction Optimized check_concentration->solution Issue Resolved sub_concentration a. Low concentrations lead to slow rates b. Increase concentration if possible check_concentration->sub_concentration

A troubleshooting workflow for low-yield SPAAC reactions.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Reagent Instability Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions (e.g., acidic pH) or during prolonged storage. Use fresh, high-purity reagents.
Solubility Issues Poor solubility of either the azide or the strained alkyne in the chosen solvent will significantly reduce reaction rates. The PEG linker on this compound aids solubility, but ensure your reaction partner is also soluble.
Suboptimal pH The rate of SPAAC reactions can be pH-dependent. Generally, higher pH values (within a biocompatible range) can increase reaction rates.
Low Reactant Concentration SPAAC is a second-order reaction, meaning the rate is dependent on the concentration of both reactants. If your experiment requires very low concentrations, the reaction time can be significantly longer. If possible, increase the concentration of the reactants.

Table 2: Factors Influencing SPAAC Reaction Rates

Parameter Effect on Reaction Rate Notes
Strained Alkyne DBCO is one of the most reactive cycloalkynes for SPAAC.The second-order rate constant for DBCO with azides is typically in the range of 10⁻² to 1 M⁻¹s⁻¹.[3]
pH Higher pH values generally increase reaction rates.This effect has been observed in various buffer systems.
Temperature Increasing temperature (e.g., from 25°C to 37°C) can increase the reaction rate.Useful for in vitro conjugations where elevated temperatures are tolerated.
PEG Linker The presence of a PEG linker can enhance reaction rates.One study showed a ~31% increase in reaction rate for a DBCO-PEG-modified antibody compared to its non-PEGylated counterpart.
Solvent/Buffer The choice of buffer can influence kinetics.For example, reactions in HEPES buffer have been shown to be faster than in PBS.
Problem 3: Incomplete Boc Deprotection of the Hydrazide

After treating your this compound conjugate with acid to deprotect the hydrazide, you find that the Boc group is still present.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Insufficient Acid Strength/Concentration The tert-butoxycarbonyl (Boc) group is cleaved by acid. If the acid is too weak or its concentration too low, the reaction will be incomplete. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[4]
Inadequate Reaction Time/Temperature Boc deprotection is a kinetic process. Short reaction times or low temperatures (e.g., 0°C) may not be sufficient for complete removal. Most deprotections are effective at room temperature within 1-2 hours.[4]
Solvent Issues The solvent must fully dissolve the Boc-protected compound. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection.[4]

Table 3: Common Conditions for Boc Deprotection

Reagent Solvent Typical Concentration Typical Time Temperature
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)1-2 hours0°C to Room Temp
Hydrogen Chloride (HCl)1,4-Dioxane4 M1-2 hoursRoom Temp

Frequently Asked Questions (FAQs)

Q1: What is the role of each functional group in this compound?

  • Azido (N₃) group: This is the reactive handle for "click" chemistry, reacting with terminal alkynes (in CuAAC) or strained alkynes (in SPAAC) to form a stable triazole linkage.[4]

  • PEG8 linker: The polyethylene (B3416737) glycol spacer (with 8 ethylene (B1197577) glycol units) is hydrophilic, which increases the solubility of the molecule and its conjugates in aqueous media. This is particularly beneficial in biological applications.

  • Hydrazide (-NH-NH₂) group: This functional group can react with aldehydes and ketones to form hydrazone bonds.

  • Boc (tert-butyloxycarbonyl) group: This is a protecting group for the hydrazide. It prevents the hydrazide from reacting prematurely. The Boc group can be removed under acidic conditions to reveal the reactive hydrazide.[5]

Q2: Can I perform the click reaction first and then deprotect the Boc group? Yes, this is the intended workflow. The azide group is stable to the acidic conditions required for Boc deprotection, allowing you to first perform the click chemistry conjugation and then deprotect the hydrazide for subsequent reactions.

Q3: What are the main differences between CuAAC and SPAAC for use with this linker?

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent. It is generally faster than SPAAC. However, the copper catalyst can be toxic to living cells, limiting its in vivo applications.[3]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is "copper-free" and relies on the ring strain of a cyclooctyne (B158145) (like DBCO) to react with the azide. It is highly biocompatible and suitable for use in living systems. SPAAC is generally slower than CuAAC.[3]

Q4: How should I store this compound? It is recommended to store the compound at -20°C to ensure its long-term stability. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction
  • Reagent Preparation:

    • Dissolve your alkyne-containing molecule and this compound separately in a suitable solvent (e.g., DMSO, DMF, or a t-BuOH/water mixture).

    • Prepare fresh stock solutions of copper(II) sulfate (B86663) (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and a copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vial, combine the alkyne solution and the this compound solution (aim for a final reactant concentration in the µM to low mM range).

    • Add the copper ligand solution (final concentration ~5 equivalents to copper).

    • Add the copper(II) sulfate solution (final concentration 1-10 mol% of the limiting reagent).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5-10 equivalents to copper).

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with stirring.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

    • If the reaction is slow, it can be gently heated to 37-45°C.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as HPLC or column chromatography.

Protocol 2: General Procedure for SPAAC Reaction
  • Reagent Preparation:

    • Dissolve your strained alkyne (e.g., DBCO-functionalized molecule) and this compound in a suitable reaction buffer (e.g., PBS, HEPES, pH 7.4). A small amount of a co-solvent like DMSO can be used if solubility is an issue.

  • Reaction Setup:

    • Combine the strained alkyne solution and the this compound solution in a reaction vial. A slight molar excess (e.g., 1.5-fold) of one reagent is often used.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C.

    • Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations. Monitor the reaction by an appropriate analytical method (e.g., HPLC, LC-MS, or SDS-PAGE for protein conjugations).

  • Purification:

    • Purify the conjugate using a method appropriate for your molecule, such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 3: Boc Deprotection of the Hydrazide Moiety
  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Deprotection Reaction:

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[4]

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (repeat 3 times).

    • The resulting TFA salt of the deprotected hydrazide can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

References

How to control the degree of labeling on a protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you control the degree of labeling on your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a crucial parameter in bioconjugation. It represents the molar ratio of the attached label (e.g., a fluorophore) to the protein.[1] Controlling the DOL is essential for ensuring the reproducibility and accuracy of your experiments. An optimal DOL is critical because:

  • Under-labeling (low DOL): Results in a weak signal and reduced sensitivity in downstream applications.[1]

  • Over-labeling (high DOL): Can lead to self-quenching of fluorophores, reducing the fluorescence signal. It can also potentially alter the protein's structure and function, affecting its biological activity and binding affinity.[1][2]

For antibodies, a typical target DOL range is between 2 and 10, though the optimal value depends on the specific label and protein.[1]

Q2: What are the main factors that influence the degree of protein labeling?

Several factors can be adjusted to control the final DOL. These include:

  • Molar Coupling Ratio (MCR): The ratio of the moles of the labeling reagent to the moles of the protein in the initial reaction mixture.[3]

  • Reaction Time: Longer incubation times generally lead to a higher degree of labeling.[3]

  • Protein Concentration: Higher protein concentrations can increase the reaction rate and, consequently, the DOL.[3]

  • pH of the Reaction Buffer: The reactivity of specific amino acid side chains is pH-dependent. For instance, labeling primary amines (like lysine) is more efficient at a slightly alkaline pH (typically 8-9).[3][4]

  • Temperature: Higher temperatures can increase the reaction rate, but may also risk denaturing the protein.

  • Purity of Reagents: The presence of interfering substances can affect the labeling efficiency.[3]

Q3: How can I determine the Degree of Labeling (DOL)?

The DOL is typically determined using spectrophotometry. This involves measuring the absorbance of the labeled protein at two wavelengths: one at the maximum absorbance of the protein (usually 280 nm) and the other at the maximum absorbance of the label.[5] The concentrations of the protein and the label can then be calculated using the Beer-Lambert law, and the ratio of these concentrations gives the DOL. It is crucial to remove any unbound label before measuring the absorbance, which can be achieved through methods like dialysis or gel filtration.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling experiments.

ProblemPossible CauseRecommended Solution
No or Weak Labeling Incorrect pH of the reaction buffer. For amine-reactive dyes (targeting lysines), ensure the pH is between 8.0 and 9.0.[4] For thiol-reactive dyes (targeting cysteines), a pH of 6.5-7.5 is generally optimal.
Low Molar Coupling Ratio (MCR). Increase the molar ratio of the labeling reagent to the protein. A common starting point for antibodies is a 20:1 MCR.[3]
Short reaction time or low temperature. Increase the incubation time or temperature. For example, you can extend the reaction time to 2 hours at room temperature or overnight at 4°C.[6][7]
Presence of interfering substances. Ensure your protein buffer does not contain primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) that can compete with the protein for the labeling reagent.[8] Use a compatible buffer like phosphate-buffered saline (PBS).
Inactive labeling reagent. Use a fresh stock of the labeling reagent. Some reagents are sensitive to moisture and should be stored properly.
High Background/Non-specific Labeling Excessive Molar Coupling Ratio (MCR). Reduce the molar ratio of the labeling reagent to the protein.
Inefficient removal of unbound label. Ensure thorough purification after the labeling reaction. Methods like dialysis, spin columns, or size-exclusion chromatography are effective.[9][10]
Protein aggregation. Centrifuge the protein solution before labeling to remove any aggregates that might non-specifically trap the label.
Protein Precipitation Incompatible buffer conditions. Optimize the buffer pH and salt concentration. Adding a small amount of a non-ionic detergent (e.g., 0.05-0.1% Tween-20) can sometimes help.[6][7]
Labeling reagent solvent. Ensure the final concentration of the organic solvent (like DMSO) used to dissolve the labeling reagent is low (typically <10% v/v) to avoid protein denaturation.
Loss of Protein Activity Labeling of critical amino acid residues. If the label attaches to a residue in the active site or binding interface, it can impair function.[11] Consider using a site-specific labeling method or a different labeling chemistry that targets alternative residues.
Harsh labeling conditions. Reduce the reaction temperature or incubation time.[6][7] Ensure the pH is within the protein's stability range.

Experimental Protocols

General Protocol for Amine Labeling of an Antibody with an NHS-Ester Dye

This protocol provides a general guideline for labeling an antibody with an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • NHS-ester activated fluorescent dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)[3]

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a compatible reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare the Labeling Reagent:

    • Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired Molar Coupling Ratio (MCR). A starting MCR of 20:1 (dye:antibody) is often recommended for polyclonal antibodies.[3]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a pre-equilibrated Sephadex G-25 column or a similar gel filtration method.[3]

    • Collect the fractions containing the labeled antibody (the first colored band to elute).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, applying a correction factor for the dye's absorbance at 280 nm.[5]

    • The DOL is the molar ratio of the dye to the protein.

Visualizations

Experimental_Workflow_for_Protein_Labeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Reaction Labeling Reaction (Mix Protein and Label) Protein_Prep->Reaction Add Protein Label_Prep Labeling Reagent Preparation (Dissolve in DMSO) Label_Prep->Reaction Add Label Purification Purification (Remove Unbound Label) Reaction->Purification Labeled Protein Mixture DOL_Calc DOL Calculation (Spectrophotometry) Purification->DOL_Calc Purified Labeled Protein Final_Product Final Labeled Protein DOL_Calc->Final_Product Characterized Product

Caption: Workflow for a typical protein labeling experiment.

Factors_Influencing_DOL cluster_reaction_conditions Reaction Conditions cluster_reagents Reagents DOL Degree of Labeling (DOL) MCR Molar Coupling Ratio MCR->DOL Time Reaction Time Time->DOL Concentration Reactant Concentrations Concentration->DOL Temperature Temperature Temperature->DOL pH Buffer pH pH->DOL Protein Protein Properties (e.g., available residues) Protein->DOL Label Label Reactivity Label->DOL

Caption: Key factors influencing the Degree of Labeling (DOL).

References

Technical Support Center: Purifying Azido-PEG8-hydrazide-Boc ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the purification of antibody-drug conjugates (ADCs) synthesized using an Azido-PEG8-hydrazide-Boc linker.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow.

Question 1: Why is there a high level of aggregation in my ADC sample after conjugation and what are the strategies to mitigate it?

Answer:

High aggregation is a common issue in ADC development, particularly when dealing with hydrophobic payloads or linkers. The Azido-PEG8 component of the linker is designed to be hydrophilic to counteract the hydrophobicity of many cytotoxic drugs, but aggregation can still occur for several reasons:

  • High Drug-to-Antibody Ratio (DAR): As the number of drug-linker molecules per antibody increases, the overall hydrophobicity of the ADC can rise, leading to aggregation.[1]

  • Non-specific Conjugation: Conjugation at sites that are critical for antibody stability can expose hydrophobic patches, promoting self-association.

  • Buffer Conditions: Suboptimal pH or high salt concentrations during the conjugation or purification steps can induce protein aggregation.

  • Presence of Unreacted Linker/Payload: Excess, unbound hydrophobic drug-linker molecules can associate with the ADCs and promote aggregation.[2]

Mitigation Strategies:

  • Optimize DAR: Carefully control the stoichiometry of the conjugation reaction to target a lower, more homogeneous DAR.[1]

  • Buffer Screening: Experiment with different buffer systems (e.g., histidine, citrate) and pH levels (typically pH 6.0-7.5) to find conditions that maintain ADC solubility.

  • Excipient Addition: Include excipients such as polysorbate 20/80, sucrose, or arginine in the purification and final formulation buffers to prevent aggregation.

  • Purification Method: Employ purification techniques adept at removing aggregates, such as Size Exclusion Chromatography (SEC).[3][4]

Question 2: My final ADC product has a low yield after purification. What are the potential causes and how can I improve recovery?

Answer:

Low recovery can stem from several stages of the process, from the initial conjugation to the final purification steps.

Potential Causes:

  • ADC Precipitation: The ADC may be precipitating out of solution during buffer exchanges or concentration steps due to poor solubility.

  • Non-specific Binding: The ADC might be irreversibly binding to chromatography columns or filtration membranes.

  • Harsh Elution Conditions: Elution buffers with extreme pH or high concentrations of organic solvents can denature the antibody, leading to losses.[5]

  • Overly Aggressive Filtration: Using ultrafiltration/diafiltration (UF/DF) membranes with an incorrect molecular weight cutoff (MWCO) can lead to product loss.

Improvement Strategies:

  • Solubility Assessment: Before large-scale purification, perform small-scale solubility tests under various buffer conditions.

  • Column and Membrane Screening: Test different chromatography resins and filtration membranes to identify those with the lowest non-specific binding for your specific ADC.

  • Gentle Elution: Optimize elution conditions in chromatographic steps to be as mild as possible while still achieving separation. For instance, in ion-exchange chromatography, use a shallow salt gradient for elution.

  • Optimize UF/DF: Ensure the MWCO of the TFF/UFDF membrane is appropriate (typically 30-50 kDa for mAbs) and optimize transmembrane pressure to minimize shear stress.[6]

Question 3: How can I effectively remove unreacted drug-linker and other small molecule impurities?

Answer:

Removing small molecule impurities, especially the cytotoxic free drug-linker, is critical for the safety and efficacy of the ADC.[2][7]

Effective Removal Methods:

  • Tangential Flow Filtration (TFF) / Diafiltration: This is one of the most effective and scalable methods for removing small molecules.[8] Diafiltration with an appropriate buffer (typically 5-10 diavolumes) can reduce free drug levels significantly.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is highly effective at removing small molecule impurities from large ADC molecules.[4]

  • Dialysis: For smaller lab-scale preparations, extensive dialysis against the formulation buffer using an appropriate MWCO membrane can effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step in purifying an ADC made with this compound?

A1: The recommended first step is typically a buffer exchange via Tangential Flow Filtration (TFF) or a desalting column. This step removes excess reactants and byproducts from the conjugation reaction, such as unreacted linker, reducing agents, and organic solvents, preparing the ADC for subsequent high-resolution chromatography.

Q2: Which chromatographic technique is best for separating ADC species with different Drug-to-Antibody Ratios (DAR)?

A2: Hydrophobic Interaction Chromatography (HIC) is the most powerful and widely used technique for separating ADCs based on their DAR.[9][10][11] The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the ADC, allowing HIC to resolve species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).

Q3: My HIC separation shows poor resolution between DAR species. How can I improve it?

A3: To improve HIC resolution:

  • Resin Selection: Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl, Ether).[11]

  • Salt Type and Concentration: The type of salt (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride) and its concentration in the mobile phase significantly impact selectivity. Optimize the salt gradient to enhance separation.

  • Gradient Slope: Employ a shallower gradient during elution to increase the separation between peaks.

  • Temperature: Lowering the temperature can sometimes improve resolution by increasing hydrophobic interactions.

Q4: Can I use Protein A chromatography to purify my ADC?

A4: Protein A chromatography can be used, but its placement in the workflow is critical. It is often used before the conjugation step to purify the monoclonal antibody. If used after conjugation, there is a risk that the conjugated drug-linker could interfere with the binding to Protein A, especially if conjugation sites are near the Fc region. Furthermore, the acidic elution conditions (pH < 3.5) required for Protein A chromatography can potentially cause aggregation or degradation of the ADC. If used post-conjugation, a rapid neutralization step is essential.

Q5: What analytical methods should I use to assess the purity and quality of my final ADC product?

A5: A panel of analytical techniques is required to characterize an ADC thoroughly:[12][13]

  • HIC-HPLC: To determine the average DAR and the distribution of different DAR species.[9]

  • SEC-HPLC: To quantify high molecular weight species (aggregates) and fragments.[3]

  • Reversed-Phase (RP)-HPLC: Often used after reducing the ADC to separate light and heavy chains, providing information on drug load distribution.[13]

  • Mass Spectrometry (MS): To confirm the identity of the ADC, determine the exact mass of different species, and verify conjugation sites.[12]

  • UV-Vis Spectroscopy: To determine the protein concentration and calculate the average DAR.[9][12]

Data Presentation

Table 1: Comparison of HIC Resins for DAR Species Resolution

Resin TypeBinding Salt (NH₄)₂SO₄Elution GradientResolution (DAR2 vs DAR4)Recovery
Phenyl Sepharose1.0 M1.0 M -> 0 M over 20 CV1.2>90%
Butyl Sepharose1.2 M1.2 M -> 0 M over 20 CV1.5>95%
Ether-650M0.8 M0.8 M -> 0 M over 25 CV1.1>90%

Table 2: Typical Purity Specifications for a Purified ADC

AttributeSpecificationAnalytical Method
Purity (Monomer)≥ 95%SEC-HPLC
Aggregates≤ 5%SEC-HPLC
Average DAR3.5 - 4.5HIC-HPLC / UV-Vis
Free Drug-Linker< 1% of total drugRP-HPLC
Endotoxin< 0.5 EU/mgLAL Assay

Experimental Protocols

Protocol 1: Purification of ADC by Size Exclusion Chromatography (SEC)

This protocol is designed to remove aggregates and small molecule contaminants.

  • System Preparation: Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with 2 column volumes (CVs) of formulation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.5).

  • Sample Preparation: Filter the crude ADC sample through a 0.22 µm filter.

  • Sample Loading: Inject a sample volume corresponding to 1-2% of the total column volume.

  • Elution: Perform an isocratic elution with the formulation buffer at a flow rate recommended for the column (e.g., 0.5 mL/min for an analytical column).

  • Fraction Collection: Collect fractions corresponding to the main monomeric ADC peak, which should be the first major peak after the void volume (where aggregates elute).

  • Analysis: Analyze collected fractions by UV 280nm absorbance and SDS-PAGE to confirm purity.

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a typical analytical HIC method.

  • Column: Use a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Gradient Program:

    • 0-5 min: 100% A (Isocratic)

    • 5-35 min: 0-100% B (Linear Gradient)

    • 35-40 min: 100% B (Wash)

    • 40-45 min: 100% A (Re-equilibration)

  • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, etc.) to calculate the relative distribution and the average DAR.

Visualizations

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification Steps cluster_2 Downstream Conjugation Crude Conjugation Reaction Mixture TFF Step 1: TFF / Diafiltration (Buffer Exchange & Free Drug Removal) Conjugation->TFF Initial Cleanup HIC Step 2: Hydrophobic Interaction Chromatography (HIC) (DAR Separation) TFF->HIC Capture & DAR Separation Impurity1 Free Drug-Linker, Solvents TFF->Impurity1 Removed SEC Step 3: Size Exclusion Chromatography (SEC) (Aggregate Removal / Polishing) HIC->SEC Polishing Impurity2 Unconjugated mAb, Wrong DAR Species HIC->Impurity2 Removed Formulation Final Formulation & Sterile Filtration SEC->Formulation Impurity3 Aggregates SEC->Impurity3 Removed Final_Product Purified ADC (Bulk Drug Substance) Formulation->Final_Product

Caption: General purification workflow for ADCs.

Troubleshooting_Aggregation Start High Aggregation Detected by SEC CheckDAR Is Average DAR > 4? Start->CheckDAR OptimizeStoichiometry Action: Reduce linker/drug stoichiometry in conjugation reaction. CheckDAR->OptimizeStoichiometry Yes CheckBuffer Is buffer pH/salt suboptimal? CheckDAR->CheckBuffer No End Re-analyze by SEC OptimizeStoichiometry->End BufferScreen Action: Screen alternative buffers (e.g., Histidine, Arginine) and pH range (6.0-7.0). CheckBuffer->BufferScreen Yes CheckExcipients Are stabilizing excipients present? CheckBuffer->CheckExcipients No BufferScreen->End AddExcipients Action: Add Polysorbate 20/80 or Sucrose to purification and formulation buffers. CheckExcipients->AddExcipients No CheckExcipients->End Yes AddExcipients->End

Caption: Troubleshooting decision tree for ADC aggregation.

References

Technical Support Center: Enhancing Hydrophobic Drug-Linker Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges associated with hydrophobic drug-linker conjugates, particularly in the context of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation in hydrophobic drug-linker conjugates?

A1: The primary driver is the increased overall hydrophobicity of the conjugate molecule after attaching a hydrophobic payload.[1][2] This creates hydrophobic patches on the molecule's surface, which interact to minimize exposure to the aqueous environment, leading to self-association and aggregation.[1][3] Other contributing factors include a high drug-to-antibody ratio (DAR), unfavorable buffer conditions (e.g., pH near the isoelectric point), and the inherent hydrophobicity of the linker itself.[1][3][4]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of an ADC?

A2: A higher DAR directly correlates with an increased tendency for aggregation and reduced solubility.[3][5] As more hydrophobic drug-linker molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases, strengthening the driving force for intermolecular hydrophobic interactions.[3][4] Therefore, optimizing the DAR is a critical balance between therapeutic efficacy and maintaining the physicochemical stability of the ADC.[3]

Q3: What role does the linker chemistry play in the solubility of the conjugate?

A3: The linker is a crucial component that influences the overall solubility of the ADC.[][7] Hydrophilic linkers can significantly enhance the solubility of the conjugate and reduce aggregation.[8][9] For example, linkers containing polyethylene (B3416737) glycol (PEG) spacers, sulfonate groups, or pyrophosphate diesters can effectively shield the hydrophobic payload and improve the conjugate's interaction with aqueous media.[][9][10] Conversely, more hydrophobic linkers can contribute to solubility issues, especially at higher DARs.[3]

Q4: Can the formulation buffer be optimized to improve conjugate solubility?

A4: Yes, the formulation buffer is critical for maintaining ADC stability.[1] Key parameters to optimize include pH and the type and concentration of excipients. The pH should be selected to avoid the antibody's isoelectric point, where it has minimal solubility.[1] Including stabilizers such as certain sugars (e.g., sucrose, trehalose), amino acids, or surfactants (e.g., polysorbates) can help reduce non-specific interactions and prevent aggregation.[]

Q5: Are there any analytical techniques to monitor ADC aggregation and solubility?

A5: Several analytical methods are essential for characterizing ADCs. Size Exclusion Chromatography (SEC) is widely used to detect and quantify high molecular weight species (aggregates).[11] Hydrophobic Interaction Chromatography (HIC) can assess the relative hydrophobicity of different ADC species, while techniques like liquid chromatography-mass spectrometry (LC-MS) are used to determine the DAR and identify degradation products.[][12]

Troubleshooting Guide: Aggregation & Precipitation Issues

This guide provides a systematic approach to identifying and resolving common solubility and aggregation problems encountered during and after the conjugation process.

ProblemPotential CauseRecommended Solution & Rationale
Significant aggregation or precipitation observed immediately post-conjugation. High local concentration of the hydrophobic drug-linker during addition.Add the drug-linker solution to the antibody solution slowly and with gentle, continuous mixing. This prevents the formation of localized hydrophobic regions that can rapidly aggregate.
Unfavorable buffer conditions (pH, ionic strength).Screen a panel of conjugation buffers with varying pH and ionic strengths. Buffers like histidine and citrate (B86180) are common starting points. Maintaining a pH away from the antibody's isoelectric point (pI) is crucial to ensure colloidal stability.[1][3]
High Drug-to-Antibody Ratio (DAR).Reduce the molar excess of the drug-linker during the conjugation reaction. A lower DAR decreases the overall hydrophobicity of the ADC, thus reducing the tendency for aggregation.[3][13]
ADC aggregation increases over time during storage. Inappropriate storage temperature.Store the ADC at the recommended temperature, typically 2-8°C, and avoid repeated freeze-thaw cycles. Elevated temperatures can accelerate degradation and conformational changes leading to aggregation.[3]
Suboptimal formulation (lack of stabilizers).Re-evaluate the formulation. Add excipients like polysorbates, sugars (e.g., sucrose), or amino acids (e.g., glycine, arginine) to the buffer. These stabilizers can minimize protein-protein interactions and protect against physical stress.[]
Mechanical stress or light exposure.Handle ADC solutions gently, avoiding vigorous shaking.[3] Protect the ADC from light by using amber vials or storing it in the dark, as some payloads and linkers are photosensitive.[3]
Low recovery of ADC after purification. Precipitation of high DAR species on chromatography columns.Adjust the buffer conditions for purification. For instance, in ion-exchange chromatography, high salt concentrations can increase hydrophobic interactions and may need optimization.[4] Consider alternative purification methods like tangential flow filtration.
Adsorption to surfaces.Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Polysorbate 20) in buffers to minimize non-specific binding to container and equipment surfaces.

Key Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of hydrophobic drug-linker conjugates. The choice of strategy depends on the specific properties of the antibody, drug, and linker.

StrategyDescriptionKey Considerations
Incorporate Hydrophilic Linkers Utilize linkers with inherent hydrophilic properties to counteract the hydrophobicity of the payload.- PEGylation: Incorporating polyethylene glycol (PEG) chains into the linker is a widely used and effective method.[][10] - Charged Groups: Introducing sulfonate or pyrophosphate groups can increase water solubility.[9] - Hydrophilic Spacers: Linkers like β-glucuronide are hydrophilic and can reduce aggregation.[8]
Payload Modification Structurally modify the cytotoxic drug to increase its hydrophilicity without compromising its potency.This involves introducing hydrophilic substituents to the payload molecule.[] It requires significant medicinal chemistry effort but can be a very effective approach.
Formulation Optimization Develop a robust formulation buffer that stabilizes the conjugate and prevents aggregation.- pH and Buffer System: Select a pH that maximizes the net charge of the ADC and screen various buffer systems (e.g., histidine, citrate, acetate).[1] - Excipients: Add stabilizers such as surfactants (polysorbates), sugars (sucrose, trehalose), and amino acids (arginine, glycine).[5][]
Conjugation Process Control Optimize the conjugation reaction conditions to minimize aggregation.- Immobilization: Performing the conjugation while the antibody is immobilized on a solid support can prevent intermolecular aggregation by keeping the antibody molecules physically separated.[1] - Solvent Addition: The use of organic co-solvents to dissolve the drug-linker should be minimized as they can promote protein aggregation.[1]
DAR Optimization Control the average number of drug-linkers per antibody to a level that maintains solubility while achieving desired efficacy.Lowering the DAR is a straightforward way to reduce hydrophobicity-driven aggregation.[13] This often involves adjusting the stoichiometry of the conjugation reaction.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • SEC column suitable for monoclonal antibody separation (e.g., TSKgel G3000SWxl)

  • HPLC or UPLC system with a UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8-7.4 (filter and degas)

  • ADC sample

  • Low-protein-binding 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the diluted sample through a 0.22 µm syringe filter.

  • Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared sample onto the equilibrated column.

  • Data Acquisition: Monitor the elution profile at a UV wavelength of 280 nm. The run time should be sufficient to allow for the elution of all species.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates (high molecular weight species) will elute first, followed by the main monomer peak, and then any fragments.

    • Integrate the area of each peak.

    • Calculate the percentage of aggregates using the formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 2: Formulation Screening by Thermal Stress Study

Objective: To evaluate the stability of different ADC formulations under accelerated stress conditions.

Materials:

  • ADC stock solution

  • A panel of formulation buffers with varying pH and excipients (e.g., sucrose, polysorbate 20, arginine)

  • Incubator set to a stress temperature (e.g., 40°C or 50°C)

  • Sterile, low-protein-binding microcentrifuge tubes

  • SEC-HPLC system (as described in Protocol 1)

Procedure:

  • Formulation Preparation: Prepare a series of ADC formulations by buffer-exchanging the ADC stock into the different formulation buffers to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze an aliquot of each formulation using SEC-HPLC (as per Protocol 1) to determine the initial percentage of aggregates.

  • Thermal Stress: Place the tubes containing the remaining formulations into an incubator set at the desired stress temperature (e.g., 40°C).

  • Time-Point Analysis: At predefined time points (e.g., 1 week, 2 weeks, 4 weeks), remove an aliquot from each formulation.

  • Analysis of Stressed Samples: Allow the samples to cool to room temperature. Analyze each sample by SEC-HPLC to quantify the percentage of aggregates.

  • Data Comparison: Compare the increase in the percentage of aggregates over time for each formulation. The formulation that shows the least increase in aggregation is considered the most stabilizing under the tested conditions.

Visualizations

Troubleshooting_Workflow start Problem: ADC Aggregation or Precipitation check_process Review Conjugation Process start->check_process check_formulation Evaluate Formulation (Buffer, pH, Excipients) start->check_formulation check_storage Assess Storage & Handling (Temp, Freeze-Thaw) start->check_storage cause_dar High DAR? check_process->cause_dar cause_buffer Suboptimal Buffer? check_formulation->cause_buffer cause_stress Environmental Stress? check_storage->cause_stress cause_dar->check_formulation No solution_dar Optimize DAR: Reduce linker-payload molar ratio cause_dar->solution_dar Yes cause_buffer->check_storage No solution_buffer Optimize Formulation: Screen pH, buffers, add excipients cause_buffer->solution_buffer Yes solution_storage Control Storage: Store at 2-8°C, avoid stress cause_stress->solution_storage Yes end_node Stable ADC Solution cause_stress->end_node No solution_dar->end_node solution_buffer->end_node solution_storage->end_node

A step-by-step workflow for troubleshooting ADC aggregation.

Solubility_Enhancement_Strategies main_goal Enhance ADC Solubility linker_mod Linker Modification main_goal->linker_mod payload_mod Payload Modification main_goal->payload_mod formulation_opt Formulation Optimization main_goal->formulation_opt process_opt Process Optimization main_goal->process_opt pegylation Incorporate PEG linker_mod->pegylation hydrophilic_linkers Use Hydrophilic Spacers (e.g., β-glucuronide) linker_mod->hydrophilic_linkers add_hydrophilic_groups Add Hydrophilic Groups payload_mod->add_hydrophilic_groups add_excipients Add Stabilizing Excipients (Sugars, Surfactants) formulation_opt->add_excipients optimize_ph Optimize pH & Buffer formulation_opt->optimize_ph optimize_dar Optimize DAR process_opt->optimize_dar

Key strategies for improving the solubility of hydrophobic ADCs.

References

Technical Support Center: Minimizing Copper-Induced Protein Degradation in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protein degradation during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is copper-induced protein degradation in CuAAC reactions and why does it occur?

A1: Copper-induced protein degradation is a significant side reaction in CuAAC, where the copper catalyst, particularly in the presence of a reducing agent and oxygen, generates reactive oxygen species (ROS) such as hydroxyl radicals.[1][2] These ROS can lead to the oxidation of amino acid side chains, particularly methionine, cysteine, tyrosine, and histidine, and in some cases, even cleavage of the protein backbone.[3] This oxidative damage can result in loss of protein function, aggregation, and reduced conjugation efficiency.[1][3]

Q2: Which amino acids are most susceptible to copper-induced oxidation?

A2: Studies on model proteins like bovine serum albumin (BSA) have shown that several amino acid residues are prone to oxidation under CuAAC conditions. The most commonly affected residues include:

  • Methionine (Met): Oxidized to methionine sulfoxide.

  • Cysteine (Cys): Can be oxidized to form disulfide bonds or other oxidized species.

  • Tryptophan (Trp): Susceptible to oxidation of the indole (B1671886) ring.

  • Histidine (His): The imidazole (B134444) ring can be oxidized.

  • Tyrosine (Tyr): Can undergo hydroxylation or other modifications.

Q3: How can I detect if my protein is being degraded during a CuAAC reaction?

A3: Several methods can be used to assess protein integrity after a CuAAC reaction:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can reveal protein fragmentation (lower molecular weight bands) or aggregation (higher molecular weight smears or bands that do not enter the gel).

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to detect specific oxidative modifications on amino acid residues, providing detailed information on the sites and extent of damage.[1][2]

  • Functional Assays: If the protein has a specific biological activity (e.g., enzymatic activity, binding affinity), a functional assay can determine if the reaction has compromised its function.

Q4: What are the key strategies to minimize copper-induced protein degradation?

A4: Several strategies can be employed to protect proteins during CuAAC reactions:

  • Use of Copper Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) stabilize the Cu(I) oxidation state, increase the reaction rate, and protect the protein from ROS.[4][5]

  • Addition of Aminoguanidine (B1677879): This additive can intercept reactive byproducts of ascorbate (B8700270) oxidation, preventing them from damaging the protein.[6][7][8]

  • Optimizing Reaction Conditions: This includes using the lowest effective copper concentration, controlling the reaction time, and working under anaerobic conditions to minimize oxygen availability for ROS formation.[9]

  • Using Chelating Azides: Azides that can chelate copper, such as picolyl azide (B81097), have been shown to significantly accelerate the reaction, allowing for the use of lower copper concentrations and reducing protein damage.[5][10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to no click reaction yield. Inactivated copper catalyst due to oxidation.Prepare fresh sodium ascorbate solution for each experiment. Degas all solutions to remove dissolved oxygen. Ensure the correct ligand-to-copper ratio (typically 5:1) is used to protect the Cu(I) state.
Low reactant concentrations.Increase the concentration of the azide or alkyne probe (a 2- to 10-fold molar excess over the protein is common).
Interfering substances in the buffer.Avoid Tris-based buffers which can chelate copper. Use phosphate-buffered saline (PBS) or HEPES. Remove reducing agents like DTT or β-mercaptoethanol via dialysis or buffer exchange before the reaction.
Significant protein precipitation or aggregation observed after the reaction. Protein degradation and unfolding caused by ROS.Implement the mitigation strategies outlined in the FAQs, such as using chelating ligands (THPTA), adding aminoguanidine, and lowering the copper concentration.
High concentration of organic co-solvent (e.g., DMSO).Minimize the amount of organic solvent used. Perform a solvent tolerance test for your specific protein beforehand.
Protein is labeled, but shows loss of function. Oxidation of critical amino acid residues in the active site or binding interface.In addition to the standard mitigation strategies, consider using a lower copper concentration and shorter reaction times. If possible, try to introduce the azide or alkyne at a site distant from the functional region of the protein.
Inconsistent results between experiments. Variability in reagent quality or preparation.Use high-purity reagents. Always prepare fresh solutions of sodium ascorbate and other sensitive reagents. Ensure consistent degassing procedures.
Oxygen contamination.For highly sensitive proteins, perform the entire reaction in an anaerobic chamber or use Schlenk line techniques.

Quantitative Data Summary

Table 1: Effect of Copper Concentration and Chelating Azide on CuAAC Reaction Yield

This table summarizes the kinetic comparison of a chelating picolyl azide versus a non-chelating benzyl (B1604629) azide at different copper concentrations. The data highlights the significant rate enhancement with the chelating azide, allowing for lower copper usage.

Azide TypeCopper Concentration (µM)LigandReaction Yield after 30 min (%)
Benzyl Azide (non-chelating)100THPTA~100
Benzyl Azide (non-chelating)40THPTA~60
Benzyl Azide (non-chelating)10THPTA~20
Picolyl Azide (chelating)100THPTA~100
Picolyl Azide (chelating)40THPTA~100
Picolyl Azide (chelating)10THPTA~80
Data adapted from a study on in vitro analysis of CuAAC rates. The use of a chelating azide allows for a significant reduction in the required copper concentration while maintaining a high reaction yield, thereby minimizing potential protein damage.[5][12]

Table 2: Impact of Anaerobic Conditions on Protein Oxidation

This table illustrates the effect of performing the CuAAC reaction under anaerobic conditions on the level of protein oxidation, as measured by the formation of carbonyl groups on Bovine Serum Albumin (BSA).

ConditionLigandCarbonyl Content (nmol/mg protein)
Aerobic (in air)Tris(triazole) ligandIncreased
Anaerobic (oxygen-free)Tris(triazole) ligandNo significant increase
This data demonstrates that performing the CuAAC reaction under anaerobic conditions can effectively prevent the oxidation of sensitive proteins.[9][13]

Experimental Protocols

Protocol 1: General CuAAC Reaction for Protein Labeling with Mitigation Strategies

This protocol provides a general procedure for labeling an alkyne-modified protein with an azide-containing molecule, incorporating measures to minimize protein degradation.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., PBS or HEPES, pH 7.4)

  • Azide-containing molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • Degassed water and buffers

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (to a final concentration of 10-50 µM)

    • Buffer to adjust the final volume

    • Azide-containing molecule (2-10 molar excess over the protein)

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, for a final reaction concentration of 100 µM CuSO₄, you would need 500 µM THPTA. Let this premix stand for a few minutes.

  • Add Aminoguanidine: Add aminoguanidine to the protein-azide mixture to a final concentration of 1-5 mM.[8][14][15]

  • Degas the Mixture (Optional but Recommended): Gently bubble argon or nitrogen gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen.

  • Initiate the Reaction: Add the CuSO₄/THPTA premix to the reaction mixture. Immediately after, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

  • Incubate: Incubate the reaction at room temperature or 4°C for 1-4 hours. Gentle mixing is recommended.

  • Quench and Purify: The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper. Purify the labeled protein using standard methods such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

Protocol 2: Performing CuAAC under Anaerobic Conditions

For highly oxygen-sensitive proteins, performing the reaction in an anaerobic environment is crucial.

Materials:

  • All reagents and buffers from Protocol 1, thoroughly degassed.

  • Anaerobic chamber or Schlenk line setup.

Procedure:

  • Prepare in an Anaerobic Environment: Transfer all reagent solutions, protein samples, and necessary equipment into an anaerobic chamber with a low-oxygen atmosphere.

  • Assemble the Reaction: Follow the same steps as in Protocol 1 for preparing the reaction mixture and catalyst premix. All steps should be performed within the anaerobic chamber.

  • Incubate: Incubate the reaction within the anaerobic chamber for the desired time.

  • Work-up: Quench the reaction and perform initial purification steps within the anaerobic chamber if necessary, before removing the sample for further processing under normal atmospheric conditions.

Visualizations

CuAAC_Degradation_Pathway cluster_0 CuAAC Reaction Environment cluster_1 Protein Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(I) O2 O2 ROS Reactive Oxygen Species (ROS) O2->ROS Cu(I)->ROS Catalyzes formation in presence of O2 Native_Protein Native Protein ROS->Native_Protein Oxidative Damage Degraded_Protein Oxidized/Degraded Protein Native_Protein->Degraded_Protein

Caption: Mechanism of copper-induced protein degradation via ROS formation.

Mitigation_Workflow Start Start Prepare_Reagents Prepare & Degas Reagents Start->Prepare_Reagents Add_Protein_Azide Add Protein & Azide/Alkyne Prepare_Reagents->Add_Protein_Azide Add_Protectants Add Ligand (THPTA) & Aminoguanidine Add_Protein_Azide->Add_Protectants Prepare_Catalyst Premix CuSO4 & Ligand Add_Protectants->Prepare_Catalyst Initiate_Reaction Add Catalyst Premix & Fresh Ascorbate Prepare_Catalyst->Initiate_Reaction Incubate Incubate (RT or 4°C) Initiate_Reaction->Incubate Quench_Purify Quench (EDTA) & Purify Incubate->Quench_Purify End End Quench_Purify->End

Caption: Experimental workflow for CuAAC with protein protection strategies.

References

Best practices for handling and dissolving Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG8-hydrazide-Boc. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information, troubleshooting advice, and frequently asked questions to facilitate the successful use of this versatile PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker molecule. It comprises an azide (B81097) group (-N₃) for use in click chemistry, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected hydrazide group.[1][2][3] The Boc (tert-butyloxycarbonyl) group is a protecting group that can be removed under acidic conditions to reveal a reactive hydrazide, which can then be conjugated to molecules containing aldehyde or ketone functionalities.[1][3]

Q2: What are the primary applications of this linker?

This linker is primarily used in bioconjugation and drug delivery.[4][5] Its key applications include:

  • Click Chemistry: The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

  • Hydrazone Bond Formation: After deprotection of the Boc group, the resulting hydrazide can react with aldehydes or ketones to form a pH-sensitive hydrazone bond.[6][7][8][9] This is particularly useful for creating drug delivery systems that release their payload in the acidic environments of endosomes or lysosomes.

  • Improving Solubility and Spacing: The hydrophilic PEG8 spacer increases the aqueous solubility of the conjugated molecule and provides a flexible linker between two conjugated entities.[1][4][5][10]

Q3: How should I store this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from moisture and light.[11][12] If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C.[12] It is best to prepare aqueous solutions fresh for each experiment to minimize potential degradation.[12]

Q4: In which solvents is this compound soluble?

The PEG component of the molecule enhances its solubility in aqueous solutions.[1][3] It is also soluble in many common organic solvents, including dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[13][14]

Experimental Protocols & Data Presentation

Dissolving this compound
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • For organic-phase reactions, dissolve the required amount in anhydrous DMSO or DMF to prepare a stock solution.

  • For aqueous reactions, the stock solution in DMSO or DMF can be added to your aqueous buffer, ensuring the final concentration of the organic solvent is low enough (typically <10%) not to interfere with your biological system.

  • If solubility issues arise, gentle warming or vortexing may aid dissolution.

Quantitative Data for Experimental Protocols

The following tables provide typical concentration ranges and conditions for reactions involving this compound. These should be optimized for your specific application.

Table 1: Recommended Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeNotes
Reactants
Azido-PEG-linker1.1 - 2 equivalents (relative to alkyne)An excess of the azide can help drive the reaction to completion.
Alkyne-molecule1 equivalent
Catalyst System
Copper(II) Sulfate (CuSO₄)0.05 - 0.1 equivalents (5-10 mol%)Pre-complexing with a ligand is recommended.
Reducing Agent (e.g., Sodium Ascorbate)0.5 - 1 equivalent (relative to copper)A fresh solution should be used, as oxidized sodium ascorbate (B8700270) is ineffective.
Copper(I) Ligand (e.g., THPTA, TBTA)0.25 - 0.5 equivalents (5:1 ratio to copper)THPTA is recommended for aqueous reactions due to its water solubility.[15] TBTA is suitable for organic solvents.
Reaction Conditions
SolventAqueous buffer (e.g., PBS), DMSO, DMF, t-BuOH/waterThe choice of solvent depends on the solubility of the reactants.
TemperatureRoom temperature (20-25°C) or gentle heating (40-50°C)Gentle heating can increase the reaction rate, but stability of the reactants should be considered.[15]
Reaction Time1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.[15]
AtmosphereInert (Nitrogen or Argon)It is crucial to degas the solution to prevent the oxidation of the Cu(I) catalyst.[15]

Table 2: Protocol for Boc Deprotection and Hydrazone Formation

StepReagent/ConditionNotes
Boc Deprotection
AcidTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)TFA is a common choice for Boc deprotection.[16][17]
SolventDichloromethane (DCM) or neat TFAThe reaction is typically fast at room temperature.[17]
Reaction Time30 - 60 minutesMonitor by TLC or LC-MS to confirm the removal of the Boc group.
Hydrazone Formation
pH5.0 - 7.0The reaction between a hydrazide and an aldehyde/ketone to form a hydrazone is most efficient in this pH range.[7][9]
ReactantsDeprotected hydrazide-PEG and aldehyde/ketone-moleculeTypically used in a 1:1 to 1.5:1 molar ratio.
SolventAqueous buffer
TemperatureRoom temperature
Reaction Time1 - 24 hoursThe reaction rate can vary depending on the reactivity of the carbonyl group.

Troubleshooting Guides

Troubleshooting Low Yield in Click Chemistry (CuAAC)

Problem: The click reaction is resulting in a low yield of the desired conjugate.

G start Low Click Reaction Yield catalyst Issue with Catalyst System? start->catalyst oxygen Oxygen Contamination? start->oxygen reactants Problem with Reactants? start->reactants solubility Solubility Issues? start->solubility catalyst_sol1 Use fresh sodium ascorbate solution. catalyst->catalyst_sol1 Yes catalyst_sol2 Increase catalyst and ligand concentration. catalyst->catalyst_sol2 Yes catalyst_sol3 Ensure proper ligand-to-copper ratio (e.g., 5:1). catalyst->catalyst_sol3 Yes oxygen_sol1 Degas all solutions thoroughly (N2 or Ar bubbling). oxygen->oxygen_sol1 Yes oxygen_sol2 Maintain an inert atmosphere during the reaction. oxygen->oxygen_sol2 Yes reactants_sol1 Verify purity of azide and alkyne via NMR or MS. reactants->reactants_sol1 Yes reactants_sol2 Check for degradation of starting materials. reactants->reactants_sol2 Yes solubility_sol1 Adjust the solvent system (e.g., add co-solvent like DMSO). solubility->solubility_sol1 Yes solubility_sol2 Gently warm the reaction mixture. solubility->solubility_sol2 Yes

Troubleshooting workflow for low yield in CuAAC reactions.
Troubleshooting Incomplete Boc Deprotection

Problem: The Boc group is not being completely removed, leading to failed hydrazone formation.

G start Incomplete Boc Deprotection acid Insufficient Acid Strength/Concentration? start->acid time Inadequate Reaction Time? start->time quenching Premature Quenching? start->quenching acid_sol1 Use a higher concentration of TFA or HCl. acid->acid_sol1 Yes acid_sol2 Ensure the acid is not old or degraded. acid->acid_sol2 Yes time_sol1 Increase the reaction time. time->time_sol1 Yes time_sol2 Monitor the reaction progress more closely using TLC/LC-MS. time->time_sol2 Yes quenching_sol1 Ensure the reaction is complete before workup. quenching->quenching_sol1 Yes quenching_sol2 Avoid basic workup conditions until deprotection is confirmed. quenching->quenching_sol2 Yes

Troubleshooting guide for incomplete Boc deprotection.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a two-step conjugation using this compound.

G cluster_step1 Step 1: Click Chemistry (CuAAC) cluster_step2 Step 2: Hydrazone Formation start This compound + Alkyne-Molecule react Add Cu(I) Catalyst, Ligand, and Reducing Agent start->react incubate Incubate under Inert Atmosphere react->incubate purify1 Purify Conjugate 1 incubate->purify1 deprotect Boc Deprotection (TFA or HCl) purify1->deprotect conjugate2 Add Aldehyde/Ketone-Molecule at pH 5-7 deprotect->conjugate2 incubate2 Incubate at Room Temp conjugate2->incubate2 purify2 Purify Final Conjugate incubate2->purify2

General workflow for two-step bioconjugation.

References

Technical Support Center: Refining Protocols for Conjugating to Sensitive Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when conjugating sensitive biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when conjugating to sensitive biomolecules?

A1: Conjugating to sensitive biomolecules like proteins, antibodies, and peptides presents several challenges. These include maintaining the biomolecule's structural integrity and biological activity, achieving site-specific conjugation, and preventing aggregation.[1][2] Factors such as temperature, pH, and the presence of certain chemical reagents can lead to denaturation or degradation of these delicate molecules.[1]

Q2: How can I prevent aggregation of my antibody-drug conjugate (ADC) during conjugation?

A2: Aggregation is a common issue, often caused by the increased hydrophobicity of the ADC once the payload is attached.[] To mitigate this, consider optimizing buffer conditions, as unfavorable salt concentrations or a pH close to the antibody's isoelectric point can promote aggregation.[] Additionally, the use of organic co-solvents to solubilize hydrophobic payloads can sometimes induce aggregation.[] One effective strategy is to immobilize the antibodies on a solid support during the conjugation process, which physically separates them and prevents aggregation.[]

Q3: What is the optimal drug-to-antibody ratio (DAR) and how do I control it?

A3: The optimal Drug-to-Antibody Ratio (DAR) is a critical quality attribute that balances efficacy and toxicity.[4] While a higher DAR can increase potency, it may also lead to higher toxicity and faster clearance from circulation.[4] A DAR of 2 to 4 is often considered a good starting point.[4] Precise control over the DAR is essential and can be achieved by carefully managing the stoichiometry of the linker-payload to the antibody and ensuring consistent and efficient reduction of interchain disulfide bonds for cysteine-based conjugation.[4]

Q4: My conjugation yield is consistently low. What are the likely causes and how can I troubleshoot this?

A4: Low conjugation yield can stem from several factors.[5] Key areas to investigate include the accessibility of functional groups on your biomolecule, the quality and concentration of your reagents, and the reaction conditions.[5][6] Ensure that the amine or sulfhydryl groups on your protein are accessible; if not, consider a linker with a longer spacer arm.[5] It is also crucial to use buffers free from competing molecules like Tris (for amine reactions) or DTT (for thiol reactions).[5] Verifying the purity and concentration of your biomolecule and reagents before starting is a critical step.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your bioconjugation experiments.

Issue 1: Low or No Signal from the Conjugate
Possible Cause Recommended Solution
Low Biomolecule Concentration For efficient conjugation, ensure your biomolecule (e.g., antibody) concentration is adequate, typically recommended to be at least 0.5 mg/mL.[7] If your starting concentration is low, consider using a concentration and clean-up kit.[7]
Impure Biomolecule Use a biomolecule with high purity (>95%).[7][8] Impurities can compete for conjugation sites, reducing the efficiency of the reaction.[7][9] If using unpurified samples like ascites fluid or serum, purify the biomolecule first.[7]
Interfering Buffer Additives Buffers containing primary amines (e.g., Tris, glycine) or azide (B81097) can interfere with amine-reactive conjugations. Similarly, sulfhydryl-containing reagents can interfere with maleimide (B117702) chemistry.[5] Perform a buffer exchange to remove these additives.[7]
Inactive Reagents Ensure crosslinkers and other reagents have been stored correctly and have not expired. For example, some reagents are moisture-sensitive and should be stored desiccated at -20°C.[10]
Issue 2: Precipitation of Biomolecule During Conjugation
Possible Cause Recommended Solution
High Protein Concentration Excessively high concentrations of biomolecules can lead to aggregation and precipitation.[5] Try reducing the concentration of your protein.
Inappropriate Buffer Conditions A suboptimal pH or buffer composition can affect the stability of the biomolecule.[5] Ensure the pH of your reaction buffer is appropriate for both the stability of your biomolecule and the optimal reactivity of your crosslinker.
Over-modification Adding too much crosslinker or payload can increase the hydrophobicity of the biomolecule, leading to aggregation.[] Titrate the molar ratio of the modification reagent to find the optimal balance that avoids precipitation.
Presence of Organic Solvents Some organic solvents used to dissolve hydrophobic payloads can cause sensitive biomolecules to precipitate.[] If possible, use a minimal amount of co-solvent or explore alternative, more water-soluble linkers or payloads.

Experimental Protocols

Below are detailed methodologies for common bioconjugation reactions.

Protocol 1: Two-Step EDC-NHS Protein-Protein Conjugation

This protocol describes the covalent coupling of two proteins using EDC and NHS to form a stable amide bond.

Materials:

  • Protein #1 (containing carboxyl groups)

  • Protein #2 (containing primary amine groups)

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Conjugation Buffer 1: 0.1M MES, pH 4.5-5.0

  • Conjugation Buffer 2: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 2-Mercaptoethanol (B42355) or Hydroxylamine (B1172632)

  • Desalting Column

Procedure:

  • Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture degradation.[11]

  • Protein #1 Activation:

    • Dissolve Protein #1 in Conjugation Buffer 1 to a concentration of 1-10 mg/mL.

    • Add EDC and NHS (or Sulfo-NHS) to the Protein #1 solution. A common starting molar ratio is 1:10:25 (Protein:EDC:NHS).[7] For example, for 1 mL of a 1 mg/mL protein solution, add approximately 0.4 mg of EDC and 0.6 mg of NHS.[11]

    • React for 15 minutes at room temperature.[10][11]

  • Quenching (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[10][11]

  • Removal of Excess Reagents:

    • Separate the activated Protein #1 from excess crosslinker and quenching reagent using a desalting column equilibrated with Conjugation Buffer 2.[10]

  • Conjugation to Protein #2:

    • Immediately add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.[10]

    • Allow the reaction to proceed for 2 hours at room temperature.[10]

  • Final Quenching:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[11]

  • Purification:

    • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove any remaining unreacted molecules.[12]

Protocol 2: Maleimide-Thiol Conjugation

This protocol is for labeling proteins or other biomolecules containing free sulfhydryl groups with a maleimide-activated molecule.

Materials:

  • Thiolated biomolecule (e.g., protein with cysteine residues)

  • Maleimide-activated molecule (e.g., fluorescent dye, drug)

  • Degassed Conjugation Buffer: PBS, Tris, or HEPES, pH 7.0-7.5

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration)

Procedure:

  • Biomolecule Preparation:

    • Dissolve the thiolated biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[9][13]

  • Reduction of Disulfide Bonds (if necessary):

    • If the sulfhydryl groups are in the form of disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP to the biomolecule solution and incubate for 20-30 minutes at room temperature.

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the thiolated biomolecule solution. A 10-20x molar excess of the maleimide reagent is often recommended as a starting point.[14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[15]

  • Purification:

    • Purify the conjugate from unreacted maleimide reagent and other small molecules using a desalting column, size-exclusion chromatography, or dialysis.[9][13]

Data Summary

The following tables summarize key parameters and their impact on the outcome of conjugation reactions.

Table 1: Influence of Reaction Conditions on EDC-NHS Conjugation
Parameter Optimal Range/Condition Impact on Conjugation Reference(s)
pH (Activation Step) 4.5 - 6.0Maximizes the stability of the O-acylisourea intermediate.[10]
pH (Conjugation Step) 7.2 - 8.0Facilitates the reaction of the NHS-ester with primary amines.[7]
Molar Ratio (Protein:EDC:NHS) 1:10:25 (starting point)A sufficient excess of EDC and NHS drives the reaction to completion.[7]
Reaction Time (Activation) 15 minutesBalances efficient activation with minimizing hydrolysis of the intermediate.[10][11]
Reaction Time (Conjugation) 2 hoursAllows sufficient time for the formation of the amide bond.[10]
Table 2: Troubleshooting Low Drug-to-Antibody Ratio (DAR)
Potential Cause Parameter to Optimize Recommended Action Reference(s)
Insufficient Linker-Payload Molar Ratio of Linker-Payload to AntibodyIncrease the molar equivalents of the linker-payload. Titrate to find the optimal ratio that maximizes DAR without causing aggregation.[4]
Incomplete Disulfide Reduction (Cysteine Conjugation) Reducing Agent Concentration & Incubation TimeTitrate the concentration of the reducing agent (e.g., TCEP or DTT) and optimize the incubation time to ensure complete reduction of interchain disulfides.[4]
Suboptimal pH Conjugation Buffer pHFor thiol-maleimide reactions, maintain a pH between 6.5 and 7.5. Higher pH can lead to maleimide hydrolysis, while lower pH reduces thiol reactivity.[9]
Low Antibody Concentration Starting Antibody ConcentrationUse an antibody concentration of at least 0.5 mg/mL to favor reaction kinetics.[7]

Visual Workflows

The following diagrams illustrate key experimental workflows and logical relationships in bioconjugation.

EDC_NHS_Conjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_purification1 Purification (Optional) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification2 Final Purification protein1 Protein 1 (with -COOH) edc_nhs Add EDC + NHS protein1->edc_nhs activated_protein Activated Protein 1 (NHS-ester) edc_nhs->activated_protein desalting1 Desalting Column activated_protein->desalting1 conjugate Conjugated Protein Complex desalting1->conjugate protein2 Protein 2 (with -NH2) protein2->conjugate desalting2 Desalting/SEC conjugate->desalting2 purified_conjugate Purified Conjugate desalting2->purified_conjugate

Caption: Workflow for two-step EDC-NHS protein-protein conjugation.

Maleimide_Thiol_Conjugation_Workflow cluster_reduction Reduction (Optional) cluster_conjugation Conjugation (pH 7.0-7.5) cluster_purification Purification protein_disulfide Protein (with S-S bonds) tcep Add TCEP protein_disulfide->tcep protein_thiol Reduced Protein (with -SH) tcep->protein_thiol conjugate Thioether Conjugate protein_thiol->conjugate maleimide Maleimide Reagent maleimide->conjugate purification_step Gel Filtration/Dialysis conjugate->purification_step purified_product Purified Conjugate purification_step->purified_product

Caption: Workflow for maleimide-thiol bioconjugation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Conjugation Yield cause1 Reagent Issues start->cause1 cause2 Biomolecule Issues start->cause2 cause3 Reaction Condition Issues start->cause3 solution1a Verify reagent activity and concentration cause1->solution1a solution1b Use fresh reagents cause1->solution1b solution2a Check biomolecule purity (>95%) cause2->solution2a solution2b Confirm biomolecule concentration cause2->solution2b solution2c Ensure functional groups are accessible cause2->solution2c solution3a Optimize pH cause3->solution3a solution3b Optimize molar ratios cause3->solution3b solution3c Remove interfering buffer components cause3->solution3c

Caption: Troubleshooting logic for low bioconjugation yield.

References

Technical Support Center: Optimizing Conjugation Efficiency Through Buffer Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Here, you will find detailed guides and frequently asked questions (FAQs) on the critical role of reaction buffers in achieving high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction buffer so critical for conjugation efficiency?

A1: The reaction buffer is a critical determinant of conjugation efficiency because it directly influences the reactivity and stability of both the biomolecule (e.g., antibody, protein) and the labeling reagent. Key buffer parameters such as pH, composition, and the presence of additives can either facilitate or hinder the desired reaction, impacting yield, specificity, and the stability of the final conjugate.[1][2]

Q2: What is the optimal pH for amine-reactive conjugations (e.g., NHS esters)?

A2: For N-hydroxysuccinimide (NHS) ester conjugations, the optimal pH range is typically between 7.2 and 8.5.[3][4] At a lower pH, the target primary amines on the protein are protonated, rendering them non-nucleophilic and thus unreactive.[5][6] Conversely, at a pH higher than 8.5, the hydrolysis of the NHS ester is significantly accelerated, which competes with the conjugation reaction and reduces the overall yield.[3][7]

Q3: What is the optimal pH for thiol-reactive conjugations (e.g., maleimides)?

A3: The ideal pH range for maleimide-thiol conjugation is between 7.0 and 7.5.[8][9] This pH range ensures that the thiol groups on cysteine residues are sufficiently nucleophilic to react with the maleimide (B117702) group while minimizing potential side reactions. It is also crucial to work in a degassed buffer to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[9]

Q4: Can I use any buffer for my conjugation reaction?

A4: No, the choice of buffer is crucial. Certain buffer components can interfere with the conjugation chemistry. For instance, buffers containing primary amines, such as Tris, should be avoided for NHS ester conjugations as they will compete with the target molecule for the reactive ester.[5][10][11] Similarly, buffers containing thiol compounds like DTT must be avoided in maleimide reactions unless used intentionally as a reducing agent prior to conjugation.[8]

Q5: My protein is in a buffer containing interfering substances. What should I do?

A5: If your protein solution contains interfering substances like Tris, glycine, or sodium azide, it is essential to perform a buffer exchange before starting the conjugation.[1][10] This can be achieved through methods such as dialysis, desalting columns, or spin filtration.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

If you are experiencing lower than expected conjugation yields, consider the following troubleshooting steps:

For Amine-Reactive Conjugations (NHS Esters):

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[3][12] The reaction is highly pH-dependent.[5]

  • Check for Competing Amines: Confirm that your buffer does not contain primary amines (e.g., Tris, glycine) that can compete with your target protein for the NHS ester.[5][10]

  • Assess NHS Ester Hydrolysis: Be mindful of the hydrolysis rate of the NHS ester, which increases with pH.[3][7] For reactions at higher pH, consider decreasing the reaction time or temperature. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3][7]

  • Protein Concentration: Ensure the protein concentration is adequate, ideally at least 2 mg/mL, as lower concentrations can decrease reaction efficiency.[11]

For Thiol-Reactive Conjugations (Maleimides):

  • Confirm Buffer pH: The optimal pH for maleimide chemistry is 7.0-7.5.[8][9]

  • Reduce Disulfide Bonds: Ensure that the cysteine residues are in their reduced, free thiol form. Disulfide bonds will not react with maleimides.[9] Consider pre-treating your protein with a reducing agent like TCEP, which does not need to be removed prior to conjugation.[8] If using DTT, it must be removed before adding the maleimide reagent.

  • Prevent Thiol Oxidation: Use degassed buffers to minimize the oxidation of thiols.[9]

Issue 2: Protein Aggregation or Precipitation Upon Reagent Addition

Aggregation can occur if the local concentration of the labeling reagent is too high or if the buffer conditions are not optimal for protein stability.

  • Reagent Addition: Add the labeling reagent, especially if dissolved in an organic solvent like DMSO or DMF, to the protein solution slowly and with gentle mixing.[13] This prevents localized high concentrations of the reagent.

  • Buffer Composition: The buffer should be optimized for the stability of your specific protein. Incorrect pH or ionic strength can lead to aggregation.[13] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially reduce aggregation.

  • Hydrophobicity: If the labeling reagent is highly hydrophobic, its conjugation to the protein can increase the overall hydrophobicity, leading to aggregation. Using stabilizing additives in the buffer, if compatible with the conjugation chemistry, might be beneficial.[14]

Data and Protocols

Table 1: Recommended Buffers for Common Conjugation Chemistries
Conjugation ChemistryRecommended BuffersIncompatible Buffers/AdditivesOptimal pH Range
Amine-Reactive (NHS Ester) Phosphate (B84403), Bicarbonate/Carbonate, HEPES, BorateTris, Glycine, Ammonium Ions, Sodium Azide (>3 mM)7.2 - 8.5[3][4][12]
Thiol-Reactive (Maleimide) Phosphate (PBS), Tris, HEPESThiol-containing compounds (e.g., DTT, β-mercaptoethanol)7.0 - 7.5[8][9]
Table 2: Impact of pH on NHS-Ester Hydrolysis Half-Life
pHTemperatureHalf-Life of NHS-Ester
7.00°C4-5 hours[3][7]
8.64°C10 minutes[3][7]
Experimental Protocols

Protocol 1: Buffer Exchange Using a Desalting Column

  • Equilibrate a desalting column (e.g., Sephadex G-25) with the desired reaction buffer according to the manufacturer's instructions.

  • Apply the protein sample to the column.

  • Elute the protein with the reaction buffer. The protein will elute in the void volume, while smaller molecules like salts and buffer components from the original buffer will be retained.

  • Collect the protein-containing fractions.

Protocol 2: General Protocol for NHS-Ester Conjugation

  • Prepare the protein in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer) at a pH between 7.2 and 8.5.[5] Ensure the protein concentration is at least 2 mg/mL.[11]

  • Dissolve the NHS-ester reagent in a small amount of a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[5]

  • Add the dissolved NHS-ester reagent to the protein solution while gently vortexing. A typical molar ratio of dye to protein is 15:1, but this should be optimized.[15]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5][12]

  • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.[15]

  • Purify the conjugate to remove unreacted labeling reagent and byproducts using a desalting column, dialysis, or other appropriate chromatographic methods.[5]

Visual Guides

conjugation_troubleshooting_workflow start Low Conjugation Yield check_ph Verify Buffer pH (Amine: 7.2-8.5 | Thiol: 7.0-7.5) start->check_ph check_buffer_comp Check for Incompatible Buffer Components (e.g., Tris for NHS, Thiols for Maleimide) check_ph->check_buffer_comp pH is Optimal check_protein_conc Ensure Adequate Protein Concentration (>2 mg/mL) check_buffer_comp->check_protein_conc Buffer is Compatible check_reduction Ensure Thiols are Reduced (for Maleimide Chemistry) check_protein_conc->check_reduction Concentration is Sufficient optimize_ratio Optimize Molar Ratio of Reagents check_reduction->optimize_ratio Thiols are Reduced success Successful Conjugation optimize_ratio->success

Caption: Troubleshooting workflow for low conjugation yield.

buffer_selection_logic start Select Conjugation Chemistry amine_reactive Amine-Reactive (e.g., NHS Ester) start->amine_reactive thiol_reactive Thiol-Reactive (e.g., Maleimide) start->thiol_reactive buffer_amine Choose Amine-Free Buffer (Phosphate, Bicarbonate, HEPES) amine_reactive->buffer_amine buffer_thiol Choose Thiol-Free Buffer (PBS, HEPES, Tris) thiol_reactive->buffer_thiol ph_amine Adjust pH to 7.2 - 8.5 buffer_amine->ph_amine proceed Proceed with Conjugation ph_amine->proceed ph_thiol Adjust pH to 7.0 - 7.5 buffer_thiol->ph_thiol ph_thiol->proceed

Caption: Logical steps for selecting an appropriate reaction buffer.

References

Technical Support Center: Post-Reaction Purification of Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of excess Azido-PEG8-hydrazide-Boc from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Key characteristics include:

  • PEG Chain: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, imparting good solubility in aqueous media and many polar organic solvents.[1][2]

  • Molecular Weight: The molecular weight is approximately 581.7 g/mol .[1] This relatively low molecular weight means that methods relying on large size differences, such as dialysis, may only be effective if the desired product is a macromolecule (e.g., a large protein).

  • Functional Groups: It contains a terminal azide (B81097) (-N3) group and a Boc-protected hydrazide.[1][3] These groups influence the molecule's polarity and potential interactions during chromatography. The Boc group adds some hydrophobic character.

  • Solubility: It is generally soluble in water and common organic solvents like DMF, DMSO, and dichloromethane.[2]

Q2: What are the most common methods for removing excess this compound?

A2: The most effective methods leverage differences in polarity, size, or affinity between your product and the excess PEG reagent. Common techniques include:

  • Reverse-Phase Chromatography (RP-HPLC or SPE): Separates molecules based on hydrophobicity. The Boc group on the PEG reagent gives it some hydrophobic character, allowing it to be retained on a C18 or similar column and separated from more polar or significantly more hydrophobic products.[4]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This method is ideal if your product is significantly larger than the this compound molecule (MW ~581.7 Da).

  • Liquid-Liquid Extraction (LLE): This technique partitions compounds between two immiscible liquid phases (e.g., an aqueous and an organic layer).[4] Its success depends on a significant difference in solubility between your product and the PEG reagent in the chosen solvents.

  • Dialysis / Ultrafiltration: This method uses a semi-permeable membrane to separate molecules based on size. It is most effective for removing the small PEG reagent from large biomolecules like proteins or antibodies.

Q3: How do I choose the best purification method for my specific application?

A3: The optimal method depends on the properties of your desired product. The decision-making process can be guided by factors like your product's molecular weight and polarity. See the workflow diagram below for a visual guide.

G start Reaction Mixture (Product + Excess PEG-Reagent) size_check Is the MW of the product >10 kDa (i.e., significantly larger than the PEG-reagent)? start->size_check polarity_check Is there a significant polarity difference between the product and the PEG-reagent? size_check->polarity_check No   sec Size Exclusion Chromatography (SEC) or Dialysis / Ultrafiltration size_check->sec  Yes rphplc Reverse-Phase Chromatography (RP-HPLC or SPE) polarity_check->rphplc  Yes alt_methods Consider Alternative Methods (e.g., Ion Exchange, HILIC) polarity_check->alt_methods No   lle Consider Liquid-Liquid Extraction (LLE) (Requires optimization) rphplc->lle Alternative for some cases

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Problem: My product is also highly water-soluble, making liquid-liquid extraction (LLE) ineffective.

  • Solution: LLE relies on differential solubility. If both your product and the PEG reagent favor the aqueous phase, separation will be poor. In this case, chromatography is a much better option.

    • Reverse-Phase Chromatography (RP-HPLC or SPE): This is often the best alternative. Even water-soluble molecules can be separated if there are subtle differences in hydrophobicity. The Boc group on the excess reagent provides a handle for retention on a C18 column.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is extremely polar and does not retain on a reverse-phase column, HILIC may provide the necessary selectivity to separate it from the slightly less polar PEG reagent.[5]

Problem: I still see excess this compound co-eluting with my product in RP-HPLC.

  • Solution 1: Optimize the Gradient. A shallow gradient during elution increases the resolution between peaks. Experiment with reducing the rate of increase of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase.

  • Solution 2: Change the Mobile Phase Modifier. Switching from formic acid to trifluoroacetic acid (TFA) can sometimes alter selectivity and improve the separation of closely eluting compounds.

  • Solution 3: Change the Stationary Phase. If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) which offers different hydrophobic selectivity.

Problem: The excess PEG reagent is interfering with my downstream LC-MS analysis.

  • Solution: PEG reagents are notorious for causing ion suppression and generating complex spectra in mass spectrometry.[5][6] Rigorous purification is essential.

    • Employ Orthogonal Purification Methods: If a single purification step is insufficient, combine two different methods. For example, perform an initial cleanup using Solid-Phase Extraction (SPE) followed by a final polishing step with RP-HPLC.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge to capture either your product or the impurity. See the detailed protocol below for a general method to remove the more hydrophobic PEG reagent while allowing a more polar product to pass through.

Data Presentation: Comparison of Purification Methods

MethodPrinciple of SeparationKey AdvantagesKey DisadvantagesBest Suited For
Reverse-Phase SPE/HPLC Hydrophobicity: Separates based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[4]High resolution and selectivity; applicable to a wide range of products; scalable.Can be time-consuming (HPLC); requires method development; potential for product loss on the column.Products with a different hydrophobicity profile than the PEG-reagent.
Size Exclusion Chromatography (SEC) Molecular Size: Separates molecules based on their hydrodynamic volume as they pass through a porous gel.[5]Gentle, non-denaturing conditions; predictable separation based on MW.Low resolution; requires a significant size difference (>2-3 fold) for effective separation.Purifying large molecules (proteins, antibodies, large peptides) from the small PEG-reagent.
Liquid-Liquid Extraction (LLE) Solubility: Partitions compounds between two immiscible liquid phases based on their relative solubilities.[4]Simple, rapid, and inexpensive for initial bulk removal.Low selectivity; can be difficult if product and impurity have similar polarities; may form emulsions.Products with solubility characteristics starkly different from the water-soluble PEG-reagent.
Dialysis / Ultrafiltration Molecular Size: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to retain larger molecules while smaller ones pass through.Very gentle method; simple to perform.Slow process (dialysis); potential for product adsorption to the membrane; only effective for very large products.Purifying macromolecules (>10 kDa) from the small PEG-reagent.

Experimental Protocols

Detailed Protocol: Removal by Reverse-Phase Solid-Phase Extraction (RP-SPE)

This protocol is a general guideline for removing the more hydrophobic this compound from a more polar product of interest.

Objective: To retain the excess this compound on a C18 SPE cartridge while the more polar product flows through.

Materials:

  • C18 SPE Cartridge (select bed weight based on sample mass)

  • SPE Vacuum Manifold (optional, but recommended)

  • Solvent A (Conditioning): Acetonitrile or Methanol

  • Solvent B (Equilibration/Wash): Deionized Water (may contain 0.1% TFA or formic acid if compatible with your product)

  • Sample: Reaction mixture dissolved in a minimal amount of Solvent B or a compatible low-organic solvent.

  • Collection tubes

Workflow Diagram:

G cluster_0 SPE Workflow p1 1. Condition Cartridge (Activate C18 with organic solvent) p2 2. Equilibrate Cartridge (Prepare for aqueous sample) p1->p2 p3 3. Load Sample (Apply reaction mixture) p2->p3 p4 4. Wash & Collect (Elute polar product with aqueous solvent) p3->p4 p5 5. Elute & Discard (Remove bound PEG-reagent with organic solvent) p4->p5 collect Collected Fractions (Enriched Product) p4->collect

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Procedure:

  • Cartridge Conditioning:

    • Pass 2-3 column volumes of Solvent A (e.g., acetonitrile) through the C18 cartridge. This solvates the C18 chains and activates the stationary phase. Do not let the cartridge run dry.

  • Cartridge Equilibration:

    • Pass 2-3 column volumes of Solvent B (e.g., water) through the cartridge. This removes the conditioning solvent and prepares the cartridge for the aqueous sample. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve your reaction mixture in a minimal volume of Solvent B or a solvent with low organic content.

    • Slowly load the sample onto the equilibrated cartridge. A slow flow rate is critical for ensuring proper binding.

    • Collect the flow-through, as it may contain your product.

  • Washing and Collection:

    • Wash the cartridge with 1-2 column volumes of Solvent B. This step elutes any remaining polar product while the more hydrophobic PEG reagent stays bound to the C18 resin.

    • Combine this wash fraction with the flow-through from the loading step. This combined solution contains your purified product.

  • Elution of Impurity (Optional):

    • To confirm that the PEG reagent was captured, you can elute it from the cartridge by passing 2-3 column volumes of Solvent A through it. This fraction can be analyzed by HPLC or LC-MS to verify the separation. This fraction is typically discarded.

  • Analysis:

    • Analyze the collected fractions containing your product by a suitable method (e.g., HPLC, LC-MS) to confirm the removal of the this compound and to quantify the recovery of your product.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Azido-PEG8-hydrazide-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometry characterization of Azido-PEG8-hydrazide-Boc, a heterobifunctional crosslinker, with a common alternative, Maleimide-PEG8-NHS ester. The selection of an appropriate linker is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs), and thorough characterization is essential to ensure efficacy and safety. Mass spectrometry is a primary analytical technique for confirming the identity and purity of these conjugates.

Executive Summary

This compound is a versatile linker possessing an azide (B81097) group for click chemistry and a Boc-protected hydrazide for conjugation to carbonyl groups after deprotection. Its monodisperse nature, with a discrete PEG8 chain, simplifies mass spectrometry analysis, leading to well-defined peaks. In contrast, Maleimide-PEG8-NHS ester offers reactivity towards sulfhydryl and amine groups, respectively. Both are valuable tools in bioconjugation, and their mass spectrometry profiles provide critical data for quality control.

This guide presents expected mass spectrometry data for this compound and compares it with Maleimide-PEG8-NHS ester. Detailed experimental protocols for liquid chromatography-mass spectrometry (LC-MS) analysis are also provided to assist researchers in their characterization efforts.

Data Presentation

The characterization of these PEG linkers by mass spectrometry relies on the accurate measurement of their mass-to-charge ratio (m/z). The expected ionic species in electrospray ionization mass spectrometry (ESI-MS) typically include protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), and potentially other adducts depending on the solvent system.

CompoundMolecular FormulaMolecular Weight ( g/mol )Ion SpeciesTheoretical m/z
This compound C₂₃H₄₅N₅O₁₀581.64[M+H]⁺582.65
[M+Na]⁺604.63
Maleimide-PEG8-NHS ester C₃₀H₄₇N₃O₁₅689.71[M+H]⁺690.72
[M+Na]⁺712.70

Performance Comparison

The choice between this compound and Maleimide-PEG8-NHS ester depends on the specific conjugation strategy.[1]

FeatureThis compoundMaleimide-PEG8-NHS ester
Reactive Groups Azide, Boc-protected HydrazideMaleimide (B117702), NHS ester
Target Functionalities Alkyne/strained alkyne (via click chemistry), Aldehyde/Ketone (after Boc deprotection)Sulfhydryl (-SH), Primary Amine (-NH₂)
Mass Spectrum Profile Discrete peaks corresponding to the monodisperse PEG linker.Discrete peaks corresponding to the monodisperse PEG linker.
Advantages High specificity of click chemistry; hydrazone bond formation is possible.Well-established reactivity for amine and thiol conjugation.
Considerations Boc deprotection step required to activate the hydrazide.Potential for maleimide hydrolysis or reaction with other nucleophiles.

Experimental Protocols

A detailed protocol for the analysis of small PEG linkers using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted for both this compound and Maleimide-PEG8-NHS ester.

Objective: To confirm the molecular weight and purity of the PEG linker using LC-MS.

Materials:

  • This compound or Maleimide-PEG8-NHS ester

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UPLC/HPLC system)

  • C18 reverse-phase column suitable for small molecule analysis

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the PEG linker in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Parameters (ESI-Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow (Nitrogen): 600 L/hr

    • Mass Range: m/z 100 - 1000

    • Data Acquisition: Full scan mode

Data Analysis:

  • Process the acquired data using the instrument's software.

  • Identify the peaks corresponding to the expected ionic species ([M+H]⁺, [M+Na]⁺, etc.) in the mass spectrum.

  • Compare the observed m/z values with the theoretical values to confirm the identity of the compound.

  • Assess the purity of the sample by examining the chromatogram for any impurity peaks.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in this analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis stock_solution 1. Prepare 1 mg/mL Stock Solution dilution 2. Dilute to 10 µg/mL stock_solution->dilution lc_separation 3. LC Separation (C18 Column) dilution->lc_separation esi_ionization 4. ESI Ionization (+ve mode) lc_separation->esi_ionization ms_detection 5. MS Detection esi_ionization->ms_detection data_processing 6. Process Raw Data ms_detection->data_processing peak_identification 7. Identify Ionic Species data_processing->peak_identification purity_assessment 8. Assess Purity peak_identification->purity_assessment

Caption: Experimental workflow for LC-MS analysis of PEG linkers.

logical_relationship cluster_compound Compound of Interest cluster_technique Analytical Technique cluster_data Generated Data cluster_interpretation Interpretation compound This compound technique Mass Spectrometry (LC-MS) compound->technique is analyzed by data Mass Spectrum (m/z values) technique->data generates interpretation Structure & Purity Confirmation data->interpretation leads to

Caption: Logical relationship of mass spectrometry characterization.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing complexity of bioconjugates, such as antibody-drug conjugates (ADCs), necessitates robust analytical strategies to ensure their purity, homogeneity, and stability. High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the characterization of these complex molecules. This guide provides an objective comparison of the most commonly employed HPLC-based methods for purity assessment—Reversed-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), Hydrophobic Interaction (HIC-HPLC), and Ion-Exchange (IEX-HPLC)—supported by experimental data and detailed protocols.

Principles of HPLC-Based Purity Assessment

The choice of an HPLC method is dictated by the specific purity-related attribute of the bioconjugate being assessed. These attributes include the presence of aggregates, fragments, unconjugated species, and charge variants. Each HPLC technique leverages different physicochemical properties of the bioconjugate and its impurities to achieve separation.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method is critical for accurate purity assessment. The following table summarizes the key performance attributes of the four major HPLC techniques.

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)Hydrophobic Interaction HPLC (HIC-HPLC)Ion-Exchange HPLC (IEX-HPLC)
Primary Separation Principle HydrophobicityHydrodynamic Radius (Size)Hydrophobicity (non-denaturing)Net Surface Charge
Primary Application Drug-to-Antibody Ratio (DAR) determination (reduced), Free drug analysisAggregate and fragment analysisDAR determination (intact), Drug-load distributionCharge variant analysis
Typical Resolution HighModerateModerate to HighHigh
Analysis Time 15-30 minutes15-30 minutes20-40 minutes30-60 minutes
Precision (Repeatability as %RSD) < 1% (for peak area)< 1% (for peak area)< 0.3% (for peak area)[1]< 5% (for peak area)
Compatibility with MS High (denaturing conditions)Moderate (requires volatile mobile phases)Low (requires high salt concentrations)Moderate (requires volatile salts)
Sample Integrity DenaturingNon-denaturingNon-denaturingNon-denaturing

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each HPLC technique.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Bioconjugate Sample Reduce Reduction (optional, for DAR of Cys-linked ADCs) Sample->Reduce Inject Inject Sample Column C4 or C8 Column Inject->Column Gradient Acetonitrile/Water Gradient with TFA or Formic Acid Column->Gradient Detect UV Detector Gradient->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Calculate Purity/ DAR Integrate->Calculate

RP-HPLC Experimental Workflow

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis Sample Bioconjugate Sample Filter Filter Sample (0.22 µm) Sample->Filter Inject Inject Sample Column SEC Column (e.g., silica-based diol) Inject->Column Isocratic Isocratic Elution (Phosphate Buffer with Salt) Column->Isocratic Detect UV Detector Isocratic->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Quantify Aggregates & Fragments Integrate->Calculate

SEC-HPLC Experimental Workflow

HIC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_data Data Analysis Sample Bioconjugate Sample Dilute Dilute in High Salt Buffer Sample->Dilute Inject Inject Sample Column HIC Column (e.g., Butyl, Phenyl) Inject->Column Gradient Decreasing Salt Gradient (e.g., Ammonium Sulfate) Column->Gradient Detect UV Detector Gradient->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Determine DAR and Drug-Load Distribution Integrate->Calculate

HIC-HPLC Experimental Workflow

IEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc IEX-HPLC Analysis cluster_data Data Analysis Sample Bioconjugate Sample Buffer Buffer Exchange (if necessary) Sample->Buffer Inject Inject Sample Column Cation or Anion Exchange Column Inject->Column Gradient Salt or pH Gradient Column->Gradient Detect UV Detector Gradient->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Calculate Quantify Charge Variants Integrate->Calculate

IEX-HPLC Experimental Workflow

Detailed Experimental Protocols

The following are representative protocols for each HPLC method. Note that optimization is often required for specific bioconjugates.

Reversed-Phase HPLC (RP-HPLC) for DAR Determination of a Cysteine-Linked ADC (Reduced)
  • Objective: To separate and quantify the light and heavy chains with different drug loads to calculate the average Drug-to-Antibody Ratio (DAR).

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in a suitable buffer.

    • Add a reducing agent (e.g., Dithiothreitol (DTT) to a final concentration of 10 mM).

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Chromatographic Conditions:

    • Column: A C4 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 20% to 60% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60-80°C.

    • Detection Wavelength: 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the peak area percentages and the number of drugs per chain.[2]

Size-Exclusion HPLC (SEC-HPLC) for Aggregate and Fragment Analysis
  • Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments).

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Sample Preparation:

    • Dilute the bioconjugate sample to a concentration of 1-5 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A silica-based SEC column with a diol bonded phase (e.g., 7.8 x 300 mm, 2.7 µm).

    • Mobile Phase: Isocratic elution with a phosphate (B84403) buffer containing a salt (e.g., 150 mM sodium phosphate, pH 7.0). For some ADCs, the addition of an organic modifier like isopropanol (B130326) may be necessary to reduce hydrophobic interactions with the column.[3]

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: Ambient (25°C).

    • Detection Wavelength: 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

    • Calculate the percentage of each species relative to the total peak area.

Hydrophobic Interaction HPLC (HIC-HPLC) for Intact DAR Determination
  • Objective: To separate intact ADC species based on the number of conjugated drugs and determine the drug-load distribution and average DAR.[4]

  • Instrumentation: A bio-inert HPLC or UHPLC system with a UV detector is recommended to prevent corrosion from high salt mobile phases.[1]

  • Sample Preparation:

    • Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A (the high salt buffer).

  • Chromatographic Conditions:

    • Column: A HIC column with a butyl or phenyl stationary phase (e.g., 4.6 x 100 mm, 2.5 µm).

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain a small percentage of isopropanol, e.g., 5-15%, to facilitate elution of highly hydrophobic species).

    • Gradient: A linear gradient from 0% to 100% B over 20-30 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR based on the relative peak areas. For brentuximab vedotin, this method has shown excellent reproducibility with a relative standard deviation (RSD) for peak areas of less than 0.282%.[1]

Ion-Exchange HPLC (IEX-HPLC) for Charge Variant Analysis
  • Objective: To separate and quantify isoforms of the bioconjugate that differ in their net surface charge.

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Sample Preparation:

    • Buffer exchange the sample into the initial mobile phase, if necessary.

  • Chromatographic Conditions:

    • Column: A strong or weak cation or anion exchange column, depending on the isoelectric point (pI) of the bioconjugate and the desired separation pH.

    • Mobile Phase A: A low ionic strength buffer (e.g., 20 mM MES, pH 6.0).

    • Mobile Phase B: A high ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0) for salt gradient elution, or a buffer with a different pH for pH gradient elution.

    • Gradient: A linear salt or pH gradient.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: Ambient to 40°C.

    • Detection Wavelength: 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the main peak and the acidic and basic variants.

    • Express the abundance of each variant as a percentage of the total peak area.

Conclusion

The selection of an HPLC method for bioconjugate purity assessment is dependent on the specific quality attribute being investigated. HIC-HPLC is often the preferred method for determining the DAR of intact, cysteine-linked ADCs under non-denaturing conditions, offering excellent precision.[1][4] RP-HPLC provides a high-resolution, MS-compatible alternative for DAR analysis, particularly for reduced ADCs. SEC-HPLC remains the gold standard for the quantification of aggregates and fragments due to its gentle, non-denaturing nature. IEX-HPLC is the method of choice for resolving and quantifying charge variants, which can impact the stability and biological activity of the bioconjugate. A comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to establish robust and reliable analytical strategies for ensuring the quality and consistency of their bioconjugate products.

References

A Comparative Guide to Heterobifunctional PEG Linkers: Azido-PEG8-hydrazide-Boc in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and biological research, the precise and stable linkage of molecules is paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools, offering a versatile scaffold to conjugate biomolecules with therapeutic agents, imaging probes, or other functional moieties. This guide provides an objective comparison of Azido-PEG8-hydrazide-Boc with other commonly employed heterobifunctional PEG linkers, supported by a synthesis of available experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection process.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two distinct reactive termini, enabling the sequential and specific conjugation of two different molecules.[1] The PEG component itself confers several advantageous properties, including increased hydrophilicity, which can enhance the solubility of conjugated molecules and reduce aggregation.[1] Furthermore, PEGylation can create a "stealth" effect, potentially reducing immunogenicity and prolonging the circulation half-life of bioconjugates.[1]

This compound: A Versatile Tool for Bioconjugation

This compound is a heterobifunctional linker featuring an azide (B81097) group at one terminus and a Boc-protected hydrazide at the other, separated by an eight-unit PEG chain. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy. The azide group participates in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The Boc (tert-butoxycarbonyl) protecting group on the hydrazide can be readily removed under acidic conditions to reveal a reactive hydrazide, which can then be conjugated to carbonyl groups (aldehydes or ketones) to form a hydrazone bond.

Comparative Analysis of Heterobifunctional PEG Linkers

The selection of an appropriate linker is critical and depends on the specific application, the functional groups available on the molecules to be conjugated, and the desired stability of the final conjugate. Below is a comparative overview of this compound and other common heterobifunctional PEG linkers.

Table 1: Comparison of Key Performance Parameters of Heterobifunctional PEG Linkers
FeatureAzido-PEG-HydrazideNHS-PEG-MaleimideAlkyne-PEG-NHS
Reaction 1 Chemistry Azide-Alkyne Cycloaddition (Click Chemistry)N-hydroxysuccinimide (NHS) Ester AcylationAlkyne-Azide Cycloaddition (Click Chemistry)
Reaction 1 Target Alkyne or Strained AlkynePrimary Amines (e.g., Lysine)Azide
Reaction 2 Chemistry Hydrazone FormationThiol-Maleimide Michael AdditionN-hydroxysuccinimide (NHS) Ester Acylation
Reaction 2 Target Aldehydes, KetonesThiols (e.g., Cysteine)Primary Amines (e.g., Lysine)
Linkage 1 Stability Very High (Triazole)High (Amide)Very High (Triazole)
Linkage 2 Stability pH-sensitive (Hydrazone)Moderate (Thioether)High (Amide)
Reaction pH (Reaction 1) 4.0 - 11.0 (CuAAC)7.2 - 8.54.0 - 11.0 (CuAAC)
Reaction pH (Reaction 2) 4.5 - 5.56.5 - 7.57.2 - 8.5
Key Advantages Orthogonal reactivity, high stability of triazole linkage.Well-established chemistry, good stability of amide bond.Orthogonal reactivity, high stability of triazole linkage.
Key Disadvantages Hydrazone linkage is susceptible to hydrolysis at low pH.Potential for maleimide (B117702) hydrolysis and reaction with amines at higher pH.Requires introduction of an azide group on the target molecule.

Note: The data presented is a synthesis from various studies, as direct head-to-head comparisons under identical conditions are limited in the literature.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for the use of this compound and NHS-PEG-Maleimide in the preparation of an antibody-drug conjugate (ADC).

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a small molecule drug containing an alkyne group and an antibody that has been site-specifically modified to contain an aldehyde group.

Step 1: Click Chemistry Conjugation of the Linker to the Drug

  • Dissolve the Alkyne-Drug: Dissolve the alkyne-containing drug in a suitable solvent such as DMSO to prepare a stock solution.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-drug solution and a molar excess of this compound in a buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiate the Click Reaction (CuAAC):

    • Add a solution of a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to the reaction mixture.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC or a similar chromatographic technique to remove excess linker and catalyst.

Step 2: Boc Deprotection and Hydrazone Ligation to the Antibody

  • Boc Deprotection:

    • Dissolve the purified drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA in DCM).

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the TFA and DCM under a stream of nitrogen and co-evaporate with DCM several times to ensure complete removal of residual acid.

  • Hydrazone Ligation:

    • Dissolve the deprotected drug-linker in an aqueous buffer (e.g., acetate (B1210297) buffer, pH 5.0).

    • Add the aldehyde-modified antibody to the solution.

    • Incubate the reaction at room temperature for 2-4 hours.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted drug-linker.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[2][][4][5]

Protocol 2: Two-Step Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a small molecule drug containing a primary amine to an antibody that has been partially reduced to expose free thiol groups.

Step 1: Amine Conjugation of the Linker to the Drug

  • Dissolve the Amine-Drug: Dissolve the amine-containing drug in a suitable solvent like DMSO.

  • Prepare the Reaction Mixture: Combine the amine-drug solution with a molar excess of NHS-PEG-Maleimide in a buffer with a pH of 7.2-8.5 (e.g., phosphate (B84403) buffer).

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

Step 2: Thiol-Maleimide Conjugation to the Antibody

  • Antibody Reduction:

  • Thiol-Maleimide Ligation:

    • Immediately add the purified drug-linker conjugate to the reduced antibody solution.

    • Incubate the reaction at 4°C for 4-16 hours in a buffer with a pH of 6.5-7.5.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a thiol-containing compound like N-acetylcysteine.

    • Purify the ADC using SEC.

    • Characterize the ADC to determine the DAR.[2][][4][5]

Visualizations

Signaling Pathway for a Hypothetical ADC Targeting a Cancer Cell

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Endosome Endosome (pH ~5.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage (e.g., Hydrazone hydrolysis) DNA DNA Drug->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: Workflow of an ADC targeting a cancer cell.

Experimental Workflow for ADC Preparation

ADC_Workflow cluster_synthesis Bioconjugate Synthesis cluster_purification Purification cluster_characterization Characterization Ab_Mod 1. Antibody Modification (e.g., Reduction or Site-Specific Engineering) Final_Conj 3. Final Conjugation (Antibody + Linker-Drug) Ab_Mod->Final_Conj Linker_Drug_Conj 2. Linker-Drug Conjugation Linker_Drug_Conj->Final_Conj Purification 4. Purification (e.g., SEC) Final_Conj->Purification DAR 5. DAR Determination (UV-Vis, HIC, MS) Purification->DAR Purity 6. Purity & Aggregation (SEC, SDS-PAGE) DAR->Purity Activity 7. In Vitro & In Vivo Activity Assays Purity->Activity Linker_Chemistry cluster_azido Azide Chemistry cluster_hydrazide Hydrazide Chemistry cluster_nhs NHS Chemistry cluster_maleimide Maleimide Chemistry Azido_PEG_Hydrazide Azido-PEG-Hydrazide Azide Azide (N3) Azido_PEG_Hydrazide->Azide Hydrazide Hydrazide Azido_PEG_Hydrazide->Hydrazide NHS_PEG_Maleimide NHS-PEG-Maleimide NHS NHS Ester NHS_PEG_Maleimide->NHS Maleimide Maleimide NHS_PEG_Maleimide->Maleimide Alkyne_PEG_NHS Alkyne-PEG-NHS Alkyne Alkyne Alkyne_PEG_NHS->Alkyne Alkyne_PEG_NHS->NHS Triazole Triazole (Stable) Azide->Triazole Alkyne->Triazole Hydrazone Hydrazone (pH-sensitive) Hydrazide->Hydrazone Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Amide Amide (Stable) NHS->Amide Amine Primary Amine Amine->Amide Thioether Thioether (Moderately Stable) Maleimide->Thioether Thiol Thiol Thiol->Thioether

References

A Head-to-Head Comparison: Azido-PEG8-hydrazide-Boc vs. Maleimide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final product. This guide provides an objective comparison of two widely used linker technologies: Azido-PEG8-hydrazide-Boc, which utilizes a dual-reaction approach of click chemistry and hydrazone formation, and the well-established maleimide-based linkers that target cysteine residues.

This comparison delves into the chemical principles, reaction efficiencies, and stability of the resulting conjugates, supported by experimental data from various sources. We will also provide detailed experimental protocols and visual workflows to aid in the practical application of these linker technologies.

At a Glance: Key Differences

FeatureThis compoundMaleimide-Based Linkers
Target Functional Group Alkynes (via azide) and Aldehydes/Ketones (via hydrazide)Thiols (Sulfhydryls) on Cysteine Residues
Primary Conjugation Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by Hydrazone formationMichael Addition
Resulting Linkage Triazole and HydrazoneThiosuccinimide (Thioether)
Key Advantages Bioorthogonality of click chemistry, pH-sensitive drug release via hydrazone bond, precise control over stoichiometry.High reactivity and selectivity for thiols under physiological conditions, well-established and widely used in FDA-approved ADCs.
Key Disadvantages Requires introduction of non-native functional groups (azide and alkyne), potential for copper cytotoxicity with CuAAC.The thiosuccinimide bond can be unstable and undergo retro-Michael addition, leading to premature drug release.

In-Depth Analysis: Performance and Stability

The selection of a linker is a balance between stability in circulation and efficient cleavage at the target site. Here, we compare the performance and stability of conjugates formed using this compound and maleimide-based linkers.

Reaction Efficiency and Kinetics

The efficiency and speed of the conjugation reaction are crucial for preserving the integrity of sensitive biomolecules.

ParameterThis compoundMaleimide-Based Linkers
Reaction Time Click Chemistry (SPAAC/CuAAC): minutes to a few hours. Hydrazone formation: 1-2 hours.[1][2]Minutes to a few hours at room temperature.[1]
Conjugation Yield Click Chemistry: Typically very high and quantitative. Hydrazone formation: Can be very high, from ~60% to nearly complete, depending on the crosslinker.[3]Consistently high, often in the range of 84-88% for ADC production.[3]
Optimal pH Click Chemistry (SPAAC): Wide pH range (typically 4-11). Hydrazone formation: Mildly acidic (pH 4.5-6.0).[1][]6.5 - 7.5.[1]
Linkage Stability

The stability of the chemical bond connecting the payload to the biomolecule is a critical determinant of an ADC's therapeutic window.

Linkage TypeEnvironmentStability Profile
Triazole (from Click Chemistry) Plasma (pH ~7.4)Highly stable and considered irreversible.[1]
Hydrazone Plasma (pH ~7.4)Generally stable, with a plasma half-life that can exceed 180 hours.[]
Acidic (e.g., endosomes, pH 5.0-6.0)Designed to be labile, with hydrolysis and drug release occurring within hours.[][6]
Thiosuccinimide (from Maleimide) Plasma (pH ~7.4)Susceptible to retro-Michael addition, leading to potential payload loss of 50-75% within 7-14 days.[] The presence of endogenous thiols like albumin can facilitate this deconjugation.[8][9]
Acidic (e.g., endosomes, pH 5.0-6.0)Generally stable.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is key to understanding the practical application of these linkers.

experimental_workflow_azido_peg8_hydrazide cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Antibody Antibody Aldehyde_Antibody Antibody with Aldehyde Groups Antibody->Aldehyde_Antibody Oxidation (e.g., NaIO4) Azide_Antibody Azide-Antibody Aldehyde_Antibody->Azide_Antibody Azido_PEG_Boc This compound Azido_PEG_Hydrazide Azido-PEG8-hydrazide Azido_PEG_Boc->Azido_PEG_Hydrazide Boc Deprotection (Acidic Conditions) Azido_PEG_Hydrazide->Azide_Antibody Hydrazone Formation Payload_Alkyne Alkyne-Payload ADC_Hydrazone Final ADC Payload_Alkyne->ADC_Hydrazone Click Chemistry (SPAAC/CuAAC) Azide_Antibody->ADC_Hydrazone experimental_workflow_maleimide cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_quenching Quenching & Purification Antibody Antibody with Disulfide Bonds Reduced_Antibody Antibody with Free Thiols Antibody->Reduced_Antibody Reduction (e.g., TCEP) ADC Final ADC Reduced_Antibody->ADC Michael Addition Maleimide_Payload Maleimide-Payload Maleimide_Payload->ADC Quenching Quenching (e.g., N-acetylcysteine) ADC->Quenching Purification Purification (SEC/HIC) Quenching->Purification

References

The Optimal Balance: Unveiling the Advantages of a PEG8 Spacer in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component, plays a critical role in the overall efficacy and safety of these complex molecules. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a key modulator of physicochemical and pharmacological properties. This guide provides an in-depth comparison of the advantages of using a mid-length PEG8 spacer over shorter or longer PEG chains, supported by experimental data and detailed protocols.

A PEG8 spacer, composed of eight repeating ethylene (B1197577) glycol units, often represents a "goldilocks" scenario in bioconjugate design, striking a crucial balance between hydrophilicity, steric hindrance, and pharmacokinetic modulation. While the optimal linker length is ultimately target- and payload-dependent, a PEG8 spacer frequently provides a superior combination of properties compared to its shorter (e.g., PEG2, PEG4) and longer (e.g., PEG12, PEG24) counterparts.

Physicochemical and Pharmacokinetic Advantages of PEG8 Spacers

The inclusion of a PEG spacer of any length generally enhances the hydrophilicity of a bioconjugate, which is particularly beneficial when working with hydrophobic payloads that can induce aggregation.[1][2] However, the length of the PEG chain is a critical parameter that must be optimized.

An intermediate-length PEG8 spacer has been shown to be highly effective at improving the solubility of linker-payloads, enabling bioconjugation reactions in aqueous buffers with minimal amounts of organic co-solvents.[3] This is a significant advantage in maintaining the stability of the antibody during the conjugation process.

In terms of pharmacokinetics, longer PEG chains generally lead to a longer plasma half-life and reduced clearance.[2] However, studies have shown that these benefits can plateau. For instance, in the development of certain ADCs, a threshold was observed around a PEG8 length, beyond which further increases in PEG chain length did not significantly impact clearance rates.[4] This suggests that a PEG8 spacer can provide optimal pharmacokinetic benefits without the potential drawbacks of longer chains, such as reduced potency.

Impact on Efficacy and Stability

The length of the PEG spacer can significantly influence the in vitro and in vivo performance of a bioconjugate. While longer PEG chains can enhance stability and pharmacokinetic properties, they may also introduce steric hindrance that can negatively impact the binding affinity of the targeting moiety or the potency of the payload.[2]

Conversely, shorter PEG chains may not provide sufficient spacing to overcome steric hindrance or adequately improve solubility, potentially leading to aggregation and faster clearance.[2] A PEG8 spacer often provides a balanced approach, offering sufficient length to mitigate these issues without unduly compromising the biological activity of the conjugate.

In the context of PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][6] A PEG8 linker is often a successful starting point for optimization, providing the necessary flexibility and spatial orientation to induce efficient protein degradation.[7]

Quantitative Comparison of PEG Spacer Lengths

To illustrate the impact of PEG spacer length on key performance parameters, the following tables summarize data from various studies.

Parameter Shorter PEG Chains (e.g., PEG2-PEG4) PEG8 Longer PEG Chains (e.g., PEG12-PEG24) Reference(s)
Solubility Moderate improvementSignificant improvement, allows for aqueous conjugation with minimal co-solventHigh improvement, may not be necessary for all payloads[3]
In Vitro Potency May retain higher potencyOften represents a balanced approach with good potencyMay lead to reduced potency due to steric hindrance[2]
Pharmacokinetics Faster clearance, shorter half-lifeSlower clearance, longer half-life (benefits may plateau around this length)Significantly prolonged half-life[2][4]
Aggregation May not be as effective in preventing aggregationEffective at preventing aggregationHighly effective at preventing aggregation[3]
Drug-to-Antibody Ratio (DAR) Can allow for higher DAR in some casesCan achieve optimal DAR with good solubilityMay lead to lower DAR in some conjugation chemistries[3]
Table 1: General Comparison of PEG Spacer Lengths in Bioconjugates.
ADC Parameter PEG4 Spacer PEG8 Spacer PEG12 Spacer PEG24 Spacer Reference
Average DAR 2.54.83.73.0[3]
Plasma Clearance (mL/day/kg) ~30~15~15~15[4]
In Vitro Cytotoxicity (IC50, ng/mL) Lower (more potent)IntermediateHigher (less potent)Highest (least potent)[2]
Table 2: Quantitative Data on the Impact of PEG Spacer Length on ADC Performance. (Note: Specific values are illustrative and depend on the specific ADC and experimental conditions).
PROTAC Parameter Shorter PEG Linker PEG8 Linker Longer PEG Linker Reference
Degradation Efficacy (DC50) Can be less effectiveOften a good starting point for optimization, can be highly effectiveMay be more or less effective depending on the target and E3 ligase[5][7]
Table 3: General Comparison of PEG Linker Lengths in PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of bioconjugates with different PEG spacers.

Antibody-Drug Conjugation Protocol

Objective: To conjugate a payload to an antibody via a PEGylated linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing agent (e.g., TCEP or DTT).[8][9]

  • PEGylated linker-payload with a maleimide (B117702) group.

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Reduction: Incubate the mAb with the reducing agent to reduce interchain disulfide bonds, exposing free thiol groups. The molar excess of the reducing agent will determine the number of available thiols.[8][9]

  • Conjugation: Add the maleimide-functionalized PEGylated linker-payload to the reduced antibody. The reaction is typically performed at room temperature for 1-2 hours.[8]

  • Quenching: Add a quenching reagent to cap any unreacted thiol groups.

  • Purification: Purify the ADC from unconjugated payload and other impurities using size-exclusion chromatography.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of an ADC with different PEG spacers on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • ADCs with varying PEG spacer lengths.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1][10]

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs and control antibodies for a defined period (typically 72-96 hours).[1][10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the pharmacokinetic profile of ADCs with different PEG spacers.

Materials:

  • Mice (e.g., BALB/c or immunodeficient strains for xenograft models).

  • ADCs with varying PEG spacer lengths.

  • Anesthesia.

  • Blood collection supplies.

  • Analytical method for ADC quantification (e.g., ELISA or LC-MS).

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse.[11]

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) via a suitable method (e.g., tail vein or retro-orbital bleeding).[11]

  • Plasma Preparation: Process the blood samples to obtain plasma.[11]

  • ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.[12]

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate key concepts.

ADC_Structure cluster_Antibody Antibody cluster_LinkerPayload Linker-Payload Fab1 Fab Fab2 Fab Fc Fc Linker PEG8 Spacer Fc->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Figure 1: General structure of an Antibody-Drug Conjugate with a PEG8 spacer.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis ADC Synthesis (Varying PEG Lengths) Characterization Characterization (DAR, Aggregation) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Stability Serum Stability Assay Characterization->Stability PK Pharmacokinetic Study (Clearance, Half-life) Cytotoxicity->PK Stability->PK Efficacy Efficacy Study (Tumor Growth Inhibition) PK->Efficacy

Figure 2: A typical experimental workflow for evaluating ADCs with different PEG spacer lengths.

PROTAC_MoA cluster_PROTAC PROTAC Molecule POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome targeted for degradation E3 E3 Ligase E3->PROTAC binds Ub Ubiquitin PROTAC->Ub facilitates transfer of Ub->POI attaches to POI_Ligand POI Ligand PEG_Linker PEG8 Linker POI_Ligand->PEG_Linker E3_Ligand E3 Ligand PEG_Linker->E3_Ligand

References

Stability comparison of hydrazone vs. oxime linkages in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of hydrazone and oxime linkages, supported by experimental data and detailed protocols.

In the realm of bioconjugation, the covalent linkage of molecules to biomolecules, the choice of chemical ligation strategy is paramount to the success of the resulting conjugate. Among the arsenal (B13267) of available reactions, the formation of hydrazones and oximes from the reaction of carbonyls (aldehydes or ketones) with hydrazides and aminooxy groups, respectively, has gained significant traction. Both offer the advantage of forming a C=N bond under relatively mild conditions. However, the stability of the resulting linkage is a critical determinant for the intended application, be it for stable, long-circulating antibody-drug conjugates (ADCs) or for stimuli-responsive drug delivery systems. This guide provides an in-depth comparison of the stability of hydrazone and oxime linkages, presenting quantitative data, detailed experimental protocols, and visual aids to inform the selection process.

At a Glance: Key Differences in Stability

Oxime linkages are generally considered to be significantly more stable than hydrazone linkages, particularly under physiological conditions (pH 7.4).[1][2][3][4] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime (C=N-O) compared to the nitrogen atom in the hydrazone (C=N-N), which makes the C=N bond less susceptible to hydrolysis.[1][5] Hydrazone linkages, conversely, exhibit pH-sensitive hydrolysis and are more labile, especially in acidic environments.[2][6][7][8] This characteristic, while a drawback for applications requiring high stability, can be advantageously exploited for controlled drug release in the acidic tumor microenvironment or within endosomal compartments of cancer cells.[1][2]

Quantitative Stability Comparison

The stability of hydrazone and oxime linkages can be quantitatively assessed by comparing their equilibrium constants (Keq) for formation and their first-order rate constants (k) for hydrolysis.

Linkage TypeReactantsEquilibrium Constant (Keq) (M⁻¹)Hydrolysis Rate Constant (k)Reference
Oxime Aldehyde + Aminooxy>10⁸~600-fold lower than methylhydrazone at pD 7.0[1][9]
Hydrazone Aldehyde + Hydrazide10⁴ - 10⁶-[1]
Methylhydrazone Aldehyde + Methylhydrazine-k_rel = 600 (relative to oxime)[1][9]
Acetylhydrazone Aldehyde + Acetylhydrazide-k_rel = 300 (relative to oxime)[1][9]
Semicarbazone Aldehyde + Semicarbazide-k_rel = 160 (relative to oxime)[1][9]

Note: The relative first-order rate constants (k_rel) for hydrolysis are compared to the oxime, which is set as the baseline (k_rel = 1).[1][5]

Factors Influencing Linkage Stability

The intrinsic stability of hydrazone and oxime linkages can be modulated by several factors:

  • pH: Hydrolysis of both linkages is acid-catalyzed.[9][10] Hydrazones are particularly susceptible to acidic conditions, a property leveraged in pH-sensitive drug release.[2][6] Oximes, while also susceptible to acid-catalyzed hydrolysis, are significantly more stable across a wider pH range.[4][9]

  • Electronic Effects: The electronic nature of the substituents on both the carbonyl and the hydrazine (B178648)/aminooxy moiety can significantly impact stability. Electron-withdrawing groups on the hydrazine moiety can decrease the stability of the resulting hydrazone.[1] Conversely, aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes due to conjugation.[6][8]

  • Steric Hindrance: Steric bulk around the C=N bond can influence the rate of hydrolysis.

Experimental Protocols

General Protocol for Hydrazone/Oxime Formation

This protocol describes a general method for the formation of a hydrazone or oxime linkage between a carbonyl-containing biomolecule and a hydrazide or aminooxy-functionalized molecule.

Materials:

  • Carbonyl-functionalized biomolecule (e.g., protein, antibody)

  • Hydrazide or aminooxy-functionalized payload (e.g., drug, fluorescent dye)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or acetate (B1210297) buffer, pH 4.5-5.5.

  • Aniline (B41778) (optional, as a catalyst for oxime formation)

  • Quenching reagent (e.g., an excess of a small molecule aldehyde or ketone)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the carbonyl-functionalized biomolecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the hydrazide or aminooxy-functionalized payload in a compatible solvent (e.g., DMSO, DMF) and add it to the biomolecule solution at a 5-20 fold molar excess.

  • For oxime formation, especially at neutral pH, aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.[7][11]

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Once the reaction is complete, quench any unreacted hydrazide or aminooxy groups by adding an excess of a small molecule aldehyde or ketone.

  • Purify the bioconjugate using an appropriate method to remove excess payload, catalyst, and quenching reagent.

Protocol for Stability Assessment via Hydrolysis Assay

This protocol outlines a method to compare the hydrolytic stability of hydrazone and oxime linkages at different pH values.

Materials:

  • Purified hydrazone- and oxime-linked bioconjugates.

  • Buffers with different pH values (e.g., pH 5.0 acetate buffer, pH 7.4 PBS, pH 9.0 borate (B1201080) buffer).

  • Analytical HPLC system with a suitable column (e.g., reverse-phase or size-exclusion).

  • Incubator or water bath.

Procedure:

  • Dilute the purified bioconjugates into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by analytical HPLC to quantify the amount of intact bioconjugate remaining.

  • The rate of hydrolysis can be determined by plotting the natural logarithm of the percentage of intact conjugate versus time. The slope of this plot will give the first-order rate constant (k) for hydrolysis.

Visualizing the Chemistry

To better understand the formation and stability of these linkages, the following diagrams illustrate the key chemical reactions and influencing factors.

Hydrazone_Oxime_Formation cluster_reactants Reactants cluster_products Products Carbonyl R1-C(=O)-R2 (Aldehyde/Ketone) Hydrazone R1-C(=N-NH-R3)-R2 Carbonyl->Hydrazone + Hydrazide Oxime R1-C(=N-O-R3)-R2 Carbonyl->Oxime + Aminooxy Hydrazide R3-NH-NH2 Aminooxy R3-O-NH2 Experimental_Workflow cluster_synthesis Bioconjugate Synthesis cluster_analysis Stability Analysis Reactants Carbonyl-Biomolecule + Hydrazide/Aminooxy-Payload Reaction Incubation (pH, Temp, Time, Catalyst) Reactants->Reaction Purification Purification (SEC, Dialysis) Reaction->Purification Incubation Incubation at different pH Purification->Incubation Sampling Time-point Sampling Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data Analysis Data Analysis (Rate Constant Determination) HPLC->Data Analysis

References

Comparative analysis of CuAAC vs. SPAAC for ADC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to CuAAC and SPAAC for Antibody-Drug Conjugate (ADC) Synthesis

For researchers, scientists, and drug development professionals vested in the field of targeted therapeutics, the method of conjugating a cytotoxic payload to a monoclonal antibody is a critical determinant of the resulting Antibody-Drug Conjugate's (ADC's) efficacy and safety. Among the bioconjugation techniques available, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the most robust and widely adopted "click chemistry" strategies.[1] This guide provides an objective comparison of their performance for ADC synthesis, supported by experimental data and detailed methodologies.

Fundamental Principles: A Tale of Two Clicks

Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, forming a stable triazole linkage between an azide (B81097) and an alkyne.[2] However, their activation mechanisms differ significantly, leading to distinct advantages and limitations in the context of ADC development.

CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[3][4] This reaction is renowned for its rapid kinetics and high efficiency, typically yielding the 1,4-disubstituted triazole regioisomer exclusively.[1] The small and inert nature of the azide and alkyne functional groups makes them ideal for incorporation into biomolecules with minimal perturbation.[5]

SPAAC (Strain-promoted Azide-Alkyne Cycloaddition) , in contrast, is a copper-free reaction.[6] It employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain, driving the formation of the triazole linkage.[6][7] The elimination of the copper catalyst addresses concerns of cellular toxicity, making SPAAC highly biocompatible and suitable for applications in living systems.[6][8]

Performance Comparison: A Quantitative Look

The selection between CuAAC and SPAAC for ADC synthesis often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

ParameterCuAACSPAAC
Reaction Rate Very fast (up to 100-fold faster than SPAAC)[8]Slower than CuAAC[9]
Catalyst Requirement Copper(I)[]None (driven by ring strain)[]
Biocompatibility Potential for cytotoxicity due to copper catalyst[12]High, suitable for in vivo applications[6][8]
Reaction Conditions Mild, aqueous conditions (pH 4-12)[4][13]Physiological pH and temperature[14]
Byproducts Minimal byproducts[3]Minimal byproducts
Reactant Size Small, minimally perturbative alkyne/azide tags[5]Bulky cyclooctyne can cause steric hindrance[8]
Selectivity High[3]High[6]

Experimental Protocols: Synthesizing the ADC

Detailed and reproducible methodologies are paramount in ADC development. Below are representative protocols for conjugating a drug to an antibody using both CuAAC and SPAAC.

CuAAC Protocol for ADC Synthesis

This protocol outlines the conjugation of an azide-modified drug to an antibody functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-modified cytotoxic payload.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • A copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).[5]

  • A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) state.[15]

  • Purification tools, such as size-exclusion chromatography columns.[15]

Procedure:

  • Preparation: Prepare stock solutions of CuSO₄, THPTA, sodium ascorbate, and the azide-modified drug.[15]

  • Reaction Setup: In a reaction vessel, combine the alkyne-modified antibody with the azide-modified drug. A typical molar ratio is 1:4 to 1:10 (antibody:drug).[15]

  • Catalyst Premix: Separately, mix the CuSO₄ and THPTA solutions.[15]

  • Initiation: Add the reducing agent (sodium ascorbate) to the antibody-drug mixture, followed by the addition of the CuSO₄/ligand complex to initiate the cycloaddition.[15]

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[15]

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess reagents and byproducts.[15]

SPAAC Protocol for ADC Synthesis

This protocol details the conjugation of a DBCO-functionalized drug to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-containing cytotoxic payload.[16]

  • Purification tools, such as desalting columns.[16]

Procedure:

  • Preparation: Prepare a solution of the azide-modified antibody.

  • Reaction Setup: Add the DBCO-containing drug to the antibody solution. The molar excess of the drug will influence the final drug-to-antibody ratio (DAR).[17]

  • Incubation: Allow the reaction to proceed at room temperature overnight.[17] The reaction can also be performed at 37°C for a shorter duration (e.g., 6 hours).[14]

  • Purification: Purify the resulting ADC using a desalting column to remove any unreacted drug.[16][17]

Visualizing the Pathways and Workflow

To provide a clearer understanding of the chemical transformations and the overall process, the following diagrams illustrate the CuAAC and SPAAC reactions and a generalized workflow for ADC synthesis.

reaction_mechanisms cluster_cunc CuAAC Reaction cluster_spaac SPAAC Reaction Alkyne Terminal Alkyne CuAAC_Product 1,4-disubstituted 1,2,3-triazole Alkyne->CuAAC_Product Azide Azide Azide->CuAAC_Product Catalyst Cu(I) Catalyst Catalyst->CuAAC_Product StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) SPAAC_Product Triazole Product StrainedAlkyne->SPAAC_Product Azide2 Azide Azide2->SPAAC_Product adc_synthesis_workflow A Antibody Modification (Introduction of Alkyne/Azide) C Click Reaction (CuAAC or SPAAC) A->C B Drug Modification (Introduction of Azide/Cyclooctyne) B->C D Purification (e.g., Size-Exclusion Chromatography) C->D E Characterization (e.g., Mass Spectrometry, HPLC) D->E F Final ADC E->F

References

The Efficacy of PEGylation in Antibody-Drug Conjugates: A Comparative Guide Featuring Azido-PEG8-hydrazide-Boc Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the linker chemistry plays a pivotal role in therapeutic success. This guide provides a comparative analysis of ADCs synthesized with PEGylated linkers, with a special focus on the utility of Azido-PEG8-hydrazide-Boc, against non-PEGylated alternatives. Supported by experimental data, this document aims to inform the rational design of next-generation ADCs.

The inclusion of polyethylene (B3416737) glycol (PEG) chains in ADC linkers has emerged as a key strategy to enhance the physicochemical and pharmacokinetic properties of these complex biotherapeutics. PEGylation, the process of attaching PEG chains, can improve an ADC's water solubility, reduce aggregation, and prolong its circulation half-life by creating a hydrophilic shield around the molecule.[1] This "stealth" effect can lead to increased tumor accumulation and, consequently, enhanced anti-tumor efficacy.[1]

The this compound linker is a bifunctional molecule designed for application in "click chemistry," a set of biocompatible reactions that enable the efficient and specific conjugation of a payload to an antibody.[2][3] The azide (B81097) group participates in click reactions, while the Boc-protected hydrazide can be deprotected to react with other functional groups, providing a versatile platform for ADC synthesis.[4]

Comparative Efficacy of PEGylated vs. Non-PEGylated ADCs

To illustrate the impact of PEGylation on ADC efficacy, we present a comparison of a miniaturized HER2-targeting affibody-drug conjugate with and without a PEG linker. The study compares a non-PEGylated conjugate (ZHER2-SMCC-MMAE) with two PEGylated versions, one with a 4kDa PEG chain (ZHER2-PEG4K-MMAE) and another with a 10kDa PEG chain (ZHER2-PEG10K-MMAE).[5][6] While this study does not use the precise this compound linker, the findings offer valuable insights into the general effects of PEGylation.

In Vitro Cytotoxicity

The in vitro cell-killing ability of the ADCs was assessed against HER2-positive cell lines.

ConjugateLinker TypeIC50 (nM) on NCI-N87 cellsIC50 (nM) on BT-474 cells
ZHER2-SMCC-MMAENon-PEGylated1.1 ± 0.21.8 ± 0.3
ZHER2-PEG4K-MMAEPEGylated (4kDa)4.9 ± 0.88.2 ± 1.1
ZHER2-PEG10K-MMAEPEGylated (10kDa)24.8 ± 3.539.1 ± 5.2
Data sourced from a study on affibody-based drug conjugates.[5][6]

The data indicates that while PEGylation slightly reduces the in vitro cytotoxicity (higher IC50 values), the PEGylated conjugates still exhibit potent cell-killing activity in the nanomolar range.[5][6]

Pharmacokinetics

A key advantage of PEGylation is the extension of the ADC's half-life in circulation.

ConjugateLinker TypeHalf-life (t½) in vivo
ZHER2-SMCC-MMAENon-PEGylated19.6 minutes
ZHER2-PEG4K-MMAEPEGylated (4kDa)49.0 minutes (2.5-fold increase)
ZHER2-PEG10K-MMAEPEGylated (10kDa)219.5 minutes (11.2-fold increase)
Data sourced from a study on affibody-based drug conjugates.[5][6]

The prolonged circulation time of the PEGylated ADCs allows for greater accumulation in the tumor tissue.[5][6]

In Vivo Tumor Growth Inhibition

The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in a living organism.

Treatment GroupLinker TypeTumor Volume Change
Vehicle Control-Uncontrolled Growth
ZHER2-SMCC-MMAENon-PEGylatedSignificant Tumor Inhibition
ZHER2-PEG4K-MMAEPEGylated (4kDa)Enhanced Tumor Inhibition vs. Non-PEGylated
ZHER2-PEG10K-MMAEPEGylated (10kDa)Most Potent Tumor Inhibition
Data sourced from a study on affibody-based drug conjugates in an NCI-N87 xenograft model.[5][6]

Despite a lower in vitro potency, the extended half-life of the PEGylated conjugates, particularly the 10kDa version, resulted in superior tumor growth inhibition in vivo.[5][6] This highlights the critical importance of pharmacokinetic properties in overall ADC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments in ADC efficacy studies.

ADC Synthesis via Click Chemistry

The synthesis of an ADC using an azido-PEG-hydrazide linker typically involves a multi-step process. The azide group allows for a "click" reaction with an alkyne-modified antibody, while the hydrazide group can be used to attach the payload.[2][3]

Workflow for ADC Synthesis using Azido-PEG-hydrazide Linker:

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_linker_payload Linker-Payload Preparation cluster_conjugation Conjugation mAb Monoclonal Antibody alkyne_mAb Alkyne-modified mAb mAb->alkyne_mAb Introduce alkyne group ADC Antibody-Drug Conjugate alkyne_mAb->ADC CuAAC Click Reaction linker This compound deprotected_linker Azido-PEG8-hydrazide linker->deprotected_linker Deprotection (acidic conditions) linker_payload Azido-PEG8-hydrazone-Payload deprotected_linker->linker_payload Hydrazone formation payload Cytotoxic Payload payload->linker_payload linker_payload->ADC

Caption: Workflow for ADC synthesis using an Azido-PEG-hydrazide linker.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[7][8][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.[10]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for 48-144 hours.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.[7]

In Vivo Efficacy Study (Xenograft Model)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of ADCs.[11][12]

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.[13]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[14]

  • Randomization and Treatment: Randomize mice into treatment and control groups and administer the ADC (typically intravenously) at a predetermined dose and schedule.[12]

  • Monitoring: Monitor tumor volume and body weight regularly.[12]

  • Endpoint: The study concludes when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Compare tumor growth inhibition between the treated and control groups.[12]

Logical Flow of ADC Action and Efficacy Evaluation:

ADC_Action_and_Evaluation cluster_action ADC Mechanism of Action cluster_evaluation Efficacy Evaluation ADC_admin ADC Administration Circulation Systemic Circulation ADC_admin->Circulation Tumor_acc Tumor Accumulation Circulation->Tumor_acc PEGylation enhances circulation time PK_studies Pharmacokinetic Studies (Half-life) Circulation->PK_studies Internalization Internalization into Cancer Cell Tumor_acc->Internalization Payload_release Payload Release Internalization->Payload_release Cell_death Apoptosis Payload_release->Cell_death In_vitro In Vitro Cytotoxicity (IC50) Payload_release->In_vitro In_vivo In Vivo Tumor Growth Inhibition Cell_death->In_vivo

Caption: Logical flow of ADC action and corresponding efficacy evaluation methods.

Conclusion

The presented data underscores the significant advantages of incorporating PEG linkers in ADC design. While a direct comparison with an ADC utilizing the specific this compound linker is not available in the public domain, the evidence from studies on other PEGylated ADCs strongly suggests a favorable impact on pharmacokinetic profiles and in vivo efficacy. The modest decrease in in vitro potency is often outweighed by the benefits of prolonged circulation and enhanced tumor accumulation. For researchers developing novel ADCs, the use of PEGylated linkers, such as those synthesized using the versatile this compound chemistry, represents a promising strategy to improve the therapeutic index and overall clinical potential of these targeted cancer therapies.

References

A Comparative Guide to In Vitro and In Vivo Linker Stability in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success. Its stability in circulation and the efficiency of payload release at the target site profoundly influence the therapeutic index. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

The Crucial Role of Linker Stability

An ideal ADC linker must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect. Linkers are broadly categorized as cleavable and non-cleavable, each with distinct mechanisms of action and stability profiles.[2][3]

Quantitative Comparison of Linker Performance

The choice of linker technology directly impacts the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: In Vitro Plasma Stability of Common ADC Linkers

This table provides a comparative overview of the stability of various linker types when incubated in plasma, a key indicator of their stability in systemic circulation.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Cleavable
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 days[4]Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[4][5]
Valine-Alanine (Val-Ala)Stable[4]Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[6]
pH-SensitiveHydrazone~2 days[4][7]Shows pH-dependent hydrolysis but can have instability in circulation, leading to premature drug release.[7]
Glutathione-SensitiveDisulfide (SPDB-DM4)Variable[4][8]Stability can be modulated by steric hindrance around the disulfide bond.[9]
Enzyme-Sensitiveβ-GlucuronideHighly Stable[10]Demonstrates greater stability and efficacy in vivo compared to some peptide linkers.[10]
Sulfatase-CleavableHigh (> 7 days in mouse plasma)[6]Shows high plasma stability and potent in vitro cytotoxicity.[6]
Non-Cleavable
ThioetherSMCCHighGenerally exhibits high plasma stability, with payload release dependent on antibody degradation.[11]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vivo Half-life of ADCs with Different Linkers

This table compares the in vivo persistence of ADCs with different linker technologies, which is a critical factor for therapeutic efficacy.

ADCLinker TypeIn Vivo Half-life (t½)Species
Trastuzumab-DM1 (Kadcyla®)Non-cleavable (SMCC)3-4 daysHuman
Brentuximab Vedotin (Adcetris®)Cleavable (Val-Cit)~2 daysHuman
ADC with Silyl Ether LinkerpH-Sensitive> 7 days[6]Human Plasma
ADC with CX-DM1 LinkerPeptide9.9 days[6]Mouse
sdADC (n501-MMAE)Cleavable2.69 ± 0.59 h[12]Mouse
sdADC with Albumin Binding MoietyCleavable12.2 ± 0.87 h[12]Mouse
Table 3: In Vitro Cytotoxicity and Bystander Effect of ADCs

The ability of a released payload to kill neighboring antigen-negative cells, known as the bystander effect, is influenced by the linker and payload properties.

ADCLinker TypeTarget Cell LineIC50 (ng/mL)Bystander Killing
Trastuzumab-MMAECleavable (Val-Cit)SK-BR-3 (HER2+)10-50Yes
Trastuzumab-DM1Non-cleavable (SMCC)SK-BR-3 (HER2+)5-20No
DS-8201a (Enhertu®)CleavableHER2+ cellsPotentYes[13]
T-DM1 (Kadcyla®)Non-cleavableHER2+ cellsPotentNo[13]

Signaling Pathways and Experimental Workflows

The stability of the linker and the subsequent release of the payload are central to the ADC's mechanism of action.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Premature_Release Premature Payload Release (Linker Instability) ADC->Premature_Release Unstable Linker Tumor_Cell Antigen-Positive Tumor Cell ADC->Tumor_Cell Targeting Internalization Internalization Tumor_Cell->Internalization Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Cell_Death Apoptosis Payload_Release->Cell_Death Bystander_Effect Bystander Killing (Antigen-Negative Cells) Payload_Release->Bystander_Effect Payload Diffusion In_Vitro_Stability_Workflow cluster_analysis Analysis start Start: ADC Sample incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->incubation time_points Collect Aliquots at Various Time Points incubation->time_points elisa ELISA: Measure Conjugated Antibody time_points->elisa lcms LC-MS: Quantify Free Payload and Determine Average DAR time_points->lcms data_analysis Data Analysis: Calculate Half-life (t½) and Payload Release Rate elisa->data_analysis lcms->data_analysis end End: Stability Profile data_analysis->end

References

A Comparative Guide to Carbonyl Labeling Reagents: Alternatives to Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of biomolecules, the specific and efficient labeling of carbonyl groups (aldehydes and ketones) is a critical technique. Azido-PEG8-hydrazide-Boc is a commonly utilized reagent for this purpose, valued for its bifunctional nature, incorporating a carbonyl-reactive hydrazide and a bioorthogonal azide (B81097) handle. However, a range of alternative reagents exists, each with distinct properties that may offer advantages depending on the specific application. This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data and detailed protocols.

The primary alternatives for carbonyl labeling fall into two main categories: other hydrazide-containing compounds and aminooxy-functionalized molecules. A notable subclass of hydrazide reagents are Girard's reagents, which are particularly useful for enhancing detection in mass spectrometry. The choice between these reagents hinges on factors such as the desired bond stability, reaction kinetics, and the downstream analytical method.

Performance Comparison of Carbonyl Labeling Reagents

The selection of an appropriate carbonyl labeling reagent is a critical decision in experimental design. The following table summarizes the key performance characteristics of hydrazide-based reagents (including this compound and Girard's Reagent T) and aminooxy compounds.

FeatureHydrazide Reagents (e.g., this compound)Aminooxy CompoundsGirard's Reagent T
Reactive Group Hydrazide (-CONHNH₂)Aminooxy (-ONH₂)Hydrazide with a quaternary ammonium (B1175870) cation
Resulting Bond HydrazoneOximeHydrazone
Bond Stability Good, but susceptible to hydrolysis under acidic conditions.[1]Excellent, significantly more stable than hydrazones. The rate constant for oxime hydrolysis is nearly 1000-fold lower than for simple hydrazones.[2][3][4]Good, similar to other hydrazones.
Reaction Kinetics Generally faster than uncatalyzed oxime formation.[5] Aniline-catalyzed reaction between 6-hydrazinopyridyl and benzaldehyde (B42025) has a rate constant (k₁) of 170 ± 10 M⁻¹s⁻¹ at pH 7.[6]Slower than hydrazone formation without a catalyst.[5] Aniline-catalyzed reaction of an aminooxyacetyl-peptide with benzaldehyde has a k₁ of 8.2 ± 1.0 M⁻¹s⁻¹ at pH 7.[6] Catalysts like aniline (B41778) or phenylenediamine can significantly accelerate the reaction.[7][8]Reaction conditions can be optimized for efficient derivatization.
Optimal pH Typically pH 5-7.[1]Mildly acidic to neutral (pH 4.5-7).[5]Typically acidic conditions (e.g., in the presence of acetic acid).[9]
Key Advantages Readily available with various functionalities.Forms a highly stable covalent bond.[1][4]Introduces a permanent positive charge, significantly enhancing ionization efficiency and detection sensitivity in mass spectrometry.[9][10][11]
Considerations The reversibility of the hydrazone bond can be a limitation in some applications.[1]Slower reaction kinetics may require a catalyst or longer reaction times.[12]Primarily used for mass spectrometry applications. The bulky charged group may affect downstream applications.

Experimental Protocols

Accurate and reproducible labeling of carbonyl groups is fundamental to the success of many experimental workflows. Below are detailed protocols for the generation of carbonyls on glycoproteins and subsequent labeling with hydrazide and aminooxy reagents.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation

This protocol is a common prerequisite for labeling glycoproteins that do not have readily available carbonyl groups. The mild oxidation of vicinal diols in sialic acid residues creates reactive aldehydes.

Materials:

Procedure:

  • Dissolve the glycoprotein in PBS at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare a fresh solution of sodium meta-periodate in PBS (e.g., 20 mM).

  • Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.

  • Incubate the reaction on ice for 15-30 minutes in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM.

  • Incubate for 5 minutes on ice.

  • Remove excess periodate and byproducts by dialysis against the desired reaction buffer or using a desalting column.

Protocol 2: Carbonyl Labeling with a Hydrazide Reagent

This protocol describes the general procedure for labeling periodate-oxidized glycoproteins with a hydrazide-containing probe.

Materials:

  • Oxidized glycoprotein (from Protocol 1)

  • Hydrazide reagent (e.g., Biotin-LC-Hydrazide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (100 mM sodium acetate, pH 5.5)

Procedure:

  • Prepare a stock solution of the hydrazide reagent in DMF or DMSO (e.g., 50 mM).

  • Add the hydrazide stock solution to the oxidized glycoprotein solution to achieve a 25-50 fold molar excess of the reagent.

  • Incubate the reaction for 2 hours to overnight at room temperature with gentle shaking.

  • Remove excess, unreacted hydrazide reagent by dialysis or gel filtration.

Protocol 3: Carbonyl Labeling with an Aminooxy Reagent

This protocol outlines the labeling of oxidized glycoproteins using an aminooxy-functionalized probe, often with a catalyst to improve reaction efficiency.

Materials:

  • Oxidized glycoprotein (from Protocol 1)

  • Aminooxy reagent (e.g., Aminooxy-biotin)

  • Anhydrous DMF or DMSO

  • Reaction buffer (100 mM sodium acetate, pH 5.5)

  • Aniline (optional, as a catalyst)

Procedure:

  • Prepare a stock solution of the aminooxy reagent in DMF or DMSO (e.g., 50 mM).

  • Add the aminooxy stock solution to the oxidized glycoprotein solution to a 25-50 fold molar excess.

  • For catalyzed reactions, add aniline to a final concentration of 10-100 mM.[6][13]

  • Incubate the reaction for 2-4 hours at room temperature with gentle shaking.

  • Remove excess, unreacted aminooxy reagent and catalyst by dialysis or gel filtration.

Visualizing the Workflow and Chemistry

To better illustrate the processes and chemical reactions involved in carbonyl labeling, the following diagrams are provided.

G cluster_oxidation Step 1: Carbonyl Generation cluster_labeling Step 2: Labeling glycoprotein Glycoprotein with Sialic Acid periodate Sodium meta-periodate (NaIO₄) glycoprotein->periodate Oxidation of vicinal diols oxidized_glycoprotein Oxidized Glycoprotein with Aldehyde periodate->oxidized_glycoprotein hydrazide Hydrazide Reagent oxidized_glycoprotein->hydrazide aminooxy Aminooxy Reagent oxidized_glycoprotein->aminooxy girard Girard's Reagent oxidized_glycoprotein->girard labeled_hydrazone Labeled Glycoprotein (Hydrazone bond) hydrazide->labeled_hydrazone labeled_oxime Labeled Glycoprotein (Oxime bond) aminooxy->labeled_oxime labeled_girard Labeled Glycoprotein (Hydrazone bond with charge) girard->labeled_girard

General workflow for glycoprotein carbonyl labeling.

G cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation RCHO R-CHO (Aldehyde) H2NNHCOR R'-CONHNH₂ (Hydrazide) RCHO->H2NNHCOR + Hydrazone R-CH=N-NH-CO-R' (Hydrazone) H2NNHCOR->Hydrazone pH 5-7 RCHO2 R-CHO (Aldehyde) H2NOR R'-ONH₂ (Aminooxy) RCHO2->H2NOR + Oxime R-CH=N-O-R' (Oxime) H2NOR->Oxime pH 4.5-7, Catalyst (optional)

Comparison of hydrazone and oxime bond formation.

Conclusion

While this compound remains a versatile tool for carbonyl labeling, a careful consideration of its alternatives can lead to improved experimental outcomes. For applications requiring maximal stability of the resulting conjugate, aminooxy compounds are the superior choice, forming a robust oxime linkage that is significantly more resistant to hydrolysis than the hydrazone bond.[3][4] For studies involving mass spectrometric analysis, Girard's reagents offer a distinct advantage by introducing a permanent charge that enhances detection sensitivity. The choice of reagent should therefore be guided by the specific requirements of the downstream application, balancing the need for bond stability, reaction efficiency, and compatibility with the chosen analytical technique.

References

Assessing the Impact of the Linker on the Therapeutic Index of an Antibody-Drug Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing efficacy and toxicity. The choice between a cleavable and a non-cleavable linker dictates the payload release mechanism, which in turn affects plasma stability, bystander killing effect, and overall anti-tumor activity. This guide provides an objective comparison of linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Executive Summary

The therapeutic window of an ADC is governed by the delicate balance between eradicating tumor cells and sparing healthy tissues. The linker is pivotal in maintaining this balance. Cleavable linkers are designed to release their payload in the tumor microenvironment, potentially leading to a bystander effect where neighboring antigen-negative tumor cells are also killed.[1][2] However, this can sometimes result in premature payload release in circulation, leading to off-target toxicity.[3][4] In contrast, non-cleavable linkers offer greater plasma stability, releasing the payload only after internalization and degradation of the antibody within the cancer cell, which can limit the bystander effect but potentially improve the safety profile.[5][6]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key quantitative data from comparative studies of different linker technologies. It is important to note that direct comparisons can be influenced by the specific antibody, payload, and experimental conditions used.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (pmol/L)Key FindingsReference(s)
Cleavable Val-CitMMAEHER2+14.3Potent cytotoxicity, efficacy can be influenced by protease expression levels.[3]
β-galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to Val-Cit linker ADC.[3]
Sulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC.[3]
Non-Cleavable SMCCDM1HER2+609Generally less potent in vitro compared to cleavable linker ADCs.[3]
ThioetherMMAEVariousSimilar to MMAEThe active part of the non-cleavable ADC exhibited similar cytotoxicity to the free payload.[3]

Lower IC50 values indicate higher potency.

Table 2: Comparative Plasma Stability of ADCs with Different Linkers

Linker TypeLinker ExampleSpeciesStability MetricKey FindingsReference(s)
Cleavable Val-CitHuman>95% stable after 28 daysHighly stable in human plasma.[1][7]
Val-CitMouse<5% stable after 14 daysUnstable in mouse plasma due to carboxylesterase activity.[1][7]
EVCit (Glutamic acid-Val-Cit)Mouse~100% stable after 14 daysAddition of glutamic acid significantly improves stability in mouse plasma.[7]
Sulfatase-cleavableMouseStable for >7 daysDemonstrates high stability in mouse plasma compared to Val-Cit.[3]
Non-Cleavable SMCCHumanHighGenerally exhibit high plasma stability.[3]
MD linkerHuman3% degradation in 120hShowed significantly higher stability compared to SMCC-containing ADCs (38% degradation).[3]

Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers

| Linker Type | Linker Example | Payload | Xenograft Model | Therapeutic Index (MTD/MED Ratio) | Key Findings | Reference(s) | |---|---|---|---|---|---| | Cleavable | Val-Cit-PBD | PBD | Non-Hodgkin lymphoma | - | Similar activity to a novel disulfide ADC. |[3] | | | Novel Disulfide | PBD | Non-Hodgkin lymphoma | Higher MTD (10 vs 2.5 mg/kg) | Exhibited a better safety profile with similar efficacy compared to the Val-Cit ADC. |[3] | | Non-Cleavable | CX-DM1 | DM1 | EGFR and EpCAM | 50-fold higher than SMCC-DM1 | Possessed higher in vivo activity and a significantly better therapeutic index. |[3] |

MTD: Maximum Tolerated Dose; MED: Minimum Effective Dose. A higher ratio indicates a wider therapeutic window.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which reflects its potency in killing cancer cells.

Methodology:

  • Cell Seeding: Plate target antigen-expressing cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a negative control and free payload as a positive control.

  • Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9][10]

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target line and an antigen-negative (Ag-) bystander line. The Ag- line should be labeled with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with various concentrations of the ADC.

  • Incubation: Incubate the plate for a defined period (e.g., 48, 96, and 144 hours).

  • Fluorescence Imaging/Reading: At each time point, measure the fluorescence intensity of the GFP-labeled Ag- cells using a fluorescence microscope or plate reader.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to that of the untreated control wells to determine the viability of the Ag- cells. A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[9][11]

Plasma Stability Assay (LC-MS Method)

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours).

  • ADC Capture: Isolate the ADC from the plasma samples using an immunocapture method (e.g., anti-human Fc antibody-coated beads).

  • Sample Preparation for LC-MS:

    • Intact ADC Analysis: Elute the captured ADC and analyze it by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

    • Released Payload Analysis: Extract the free payload from the plasma supernatant and quantify it using LC-MS/MS.

  • Data Analysis: Plot the average DAR and the concentration of free payload over time to determine the stability of the ADC.[12][13][14][15]

In Vivo Efficacy and Toxicity Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of an ADC in a living organism.

Methodology:

  • Xenograft Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size.

  • Animal Grouping and Treatment: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, ADC at different doses, unconjugated antibody). Administer the treatments, typically via intravenous injection.

  • Efficacy Assessment:

    • Tumor Volume: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Survival: Monitor the survival of the animals over the course of the study.

  • Toxicity Assessment:

    • Body Weight: Monitor the body weight of the animals as an indicator of general health.

    • Clinical Observations: Observe the animals for any signs of toxicity.

    • Histopathology: At the end of the study, collect major organs for histopathological analysis to identify any tissue damage.

  • Data Analysis: Compare the tumor growth inhibition and survival rates between the treatment and control groups to assess efficacy. Evaluate the changes in body weight and any observed toxicities to determine the safety profile. The therapeutic index can be estimated by comparing the maximum tolerated dose (MTD) with the minimum effective dose (MED).[5][16][17][18]

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Payload->BystanderCell 6. Bystander Effect (Cleavable Linkers) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_adc Treat with Serial Dilutions of ADC overnight_incubation->treat_adc incubation_period Incubate for 48-144h treat_adc->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ADC_Effect ADC Payload (e.g., Microtubule Inhibitor) Apoptosis_Induction Induction of Apoptosis ADC_Effect->Apoptosis_Induction

Caption: Simplified PI3K/AKT signaling pathway and the impact of ADC-delivered payloads.

References

Cleavable vs. Non-Cleavable Linkers in Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of antibody-drug conjugates (ADCs), profoundly influencing their efficacy, safety, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of these two predominant linker strategies to inform rational ADC design.

Introduction: The Pivotal Role of the Linker

In an ADC, the linker connects a monoclonal antibody to a cytotoxic payload, and its chemical nature dictates the stability of the conjugate in circulation and the mechanism of drug release.[1][2] The ideal linker ensures the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor.[2] The fundamental difference between the two main classes of linkers lies in their payload release strategy.[3]

Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells.[2] This controlled release can be triggered by enzymes, changes in pH, or the presence of reducing agents.[4] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells.[3] This is particularly beneficial in treating heterogeneous tumors.[3]

Non-cleavable linkers , conversely, form a stable bond between the antibody and the payload.[5] Payload release occurs only after the ADC is internalized and the antibody is completely degraded within the lysosome.[3][5] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[6] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[5]

Quantitative Data Presentation

The following tables summarize quantitative data from preclinical studies to provide a comparative overview of the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to be illustrative.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs

ADC ConfigurationLinker TypePayloadTarget Cell LineIC₅₀ (ng/mL)Key ObservationReference(s)
anti-EpCAM-CX-DM1Cleavable (Triglycyl Peptide)DM1Calu-3~10More potent than the non-cleavable counterpart in this cell line.[7]
anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)DM1Calu-3>100[7]
anti-HER2-vc-MMAECleavable (Val-Cit)MMAESK-BR-3 (HER2+++)15.8High potency in high antigen expressing cells.[8]
anti-HER2-mc-MMAFNon-cleavable (Maleimidocaproyl)MMAFSK-BR-3 (HER2+++)25.1Comparable potency to cleavable linker ADC in high antigen expressing cells.[8]
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAENCI-N87 (HER2+++)13 - 43Potency is relatively independent of Drug-to-Antibody Ratio (DAR) in high HER2 expressing cells.[8]
Trastuzumab-mc-MMAFNon-cleavable (Maleimidocaproyl)MMAFJIMT-1 (HER2++)>100,000 (low DAR)Potency is highly dependent on DAR in moderate HER2 expressing cells.[8]

Note: Lower IC₅₀ values indicate higher potency. The data are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Table 2: Comparative In Vivo Efficacy in Xenograft Models

ADC ConfigurationLinker TypePayloadXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference(s)
anti-CD22-MC-vc-PAB-MMAECleavable (Val-Cit)MMAERamos (NHL)6.5 mg/kg, single doseSignificant tumor regression[9]
anti-CD22-MC-MMAFNon-cleavable (Maleimidocaproyl)MMAFRamos (NHL)7 mg/kg, single doseSignificant tumor regression[9]
anti-EpCAM-CX-DM1Cleavable (Triglycyl Peptide)DM1Calu-33 mg/kgSignificant tumor regression. More active at a 5-fold lower dose than the SMCC ADC.[7]
anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)DM1Calu-315 mg/kgTumor growth inhibition.[7]

Table 3: Comparative Plasma Stability

Linker TypeRepresentative LinkerStability in Human PlasmaKey ObservationReference(s)
Cleavable (Peptide)Val-CitGenerally stable, but can be susceptible to premature cleavage by certain proteases.Stability can be species-dependent (e.g., less stable in mouse plasma due to carboxylesterase activity).[10][11]
Non-cleavable (Thioether)SMCCHighly stableMinimal premature drug release.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of cleavable and non-cleavable linkers are provided below.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the in vitro potency (IC₅₀) of an ADC on target cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells expressing the target antigen (and antigen-negative control cells) at a suitable density in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated control wells and plot cell viability against ADC concentration. Calculate the IC₅₀ value using a non-linear regression model.[8]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[4]

  • ADC Capture: Immediately quench the reaction and capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.[4]

  • Washing: Wash the captured ADC to remove plasma proteins.[4]

  • Elution: Elute the ADC from the affinity matrix.[4]

  • Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[4]

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[4]

Lysosomal Protease Cleavage Assay

Objective: To evaluate the susceptibility of a cleavable linker to cleavage by lysosomal proteases.

Methodology:

  • Lysosome Isolation: Isolate lysosomes from a relevant cell line or tissue.

  • ADC Incubation: Incubate the ADC with the isolated lysosomes at 37°C in an appropriate buffer.

  • Time Points: Collect aliquots at various time points.

  • Reaction Quenching: Stop the reaction (e.g., by adding a protease inhibitor cocktail or by heat inactivation).

  • Payload Quantification: Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[4]

In Vivo Tumor Growth Inhibition Study in Xenograft Models

Objective: To evaluate the in vivo efficacy of an ADC in a preclinical tumor model.

Methodology:

  • Cell Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[12]

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[13]

  • Animal Grouping: Randomize the animals into treatment and control groups.[13]

  • ADC Administration: Administer the ADC, a vehicle control, and any other control articles (e.g., non-targeting ADC, free payload) via an appropriate route (typically intravenous).[14]

  • Tumor Measurement: Measure the tumor volume and body weight of the animals at regular intervals.[14]

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC in Circulation (Cleavable) ADC in Circulation (Cleavable) Binding & Internalization Binding & Internalization ADC in Circulation (Cleavable)->Binding & Internalization 1. Targeting Lysosomal Trafficking Lysosomal Trafficking Binding & Internalization->Lysosomal Trafficking 2. Endocytosis Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage 3. Enzymatic/pH Trigger Payload Release Payload Release Linker Cleavage->Payload Release 4. Activation Bystander Effect Bystander Effect Payload Release->Bystander Effect 6. Diffusion Target Cell Killing Target Cell Killing Payload Release->Target Cell Killing 5. On-Target Effect Neighbor Cell Killing Neighbor Cell Killing Bystander Effect->Neighbor Cell Killing 7. Off-Target Efficacy ADC in Circulation (Non-Cleavable) ADC in Circulation (Non-Cleavable) Binding & Internalization Binding & Internalization ADC in Circulation (Non-Cleavable)->Binding & Internalization 1. Targeting Lysosomal Trafficking Lysosomal Trafficking Binding & Internalization ->Lysosomal Trafficking 2. Endocytosis Antibody Degradation Antibody Degradation Lysosomal Trafficking ->Antibody Degradation 3. Proteolysis Payload-Linker-AA Release Payload-Linker-AA Release Antibody Degradation->Payload-Linker-AA Release 4. Activation Target Cell Killing Target Cell Killing Payload-Linker-AA Release->Target Cell Killing 5. On-Target Effect

Caption: Mechanisms of action for cleavable and non-cleavable linkers.

Start Start ADC Candidate ADC Candidate Start->ADC Candidate In Vitro Cytotoxicity In Vitro Cytotoxicity ADC Candidate->In Vitro Cytotoxicity Assess Potency Plasma Stability Plasma Stability ADC Candidate->Plasma Stability Assess Stability Lysosomal Stability Lysosomal Stability ADC Candidate->Lysosomal Stability Assess Payload Release In Vivo Efficacy In Vivo Efficacy In Vitro Cytotoxicity->In Vivo Efficacy Proceed if Potent Plasma Stability->In Vivo Efficacy Proceed if Stable Lysosomal Stability->In Vivo Efficacy Proceed if Cleavable Select Lead Candidate Select Lead Candidate In Vivo Efficacy->Select Lead Candidate Evaluate Overall Performance

Caption: Experimental workflow for ADC linker evaluation.

cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Pros_C Pros: - Bystander Effect - High Potency of Released Payload Cons_C Cons: - Potential for Lower Plasma Stability - Higher Risk of Off-Target Toxicity Pros_NC Pros: - High Plasma Stability - Lower Risk of Off-Target Toxicity Cons_NC Cons: - No Bystander Effect - Released Payload is Modified Linker Choice Linker Choice Linker Choice->Pros_C Linker Choice->Cons_C Linker Choice->Pros_NC Linker Choice->Cons_NC

Caption: Logical relationship of pros and cons for linker types.

Conclusion

The selection of a cleavable or non-cleavable linker is a nuanced decision with significant trade-offs that must be carefully considered in the context of the specific ADC being developed. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly advantageous for treating heterogeneous tumors.[3] However, this can come at the cost of reduced plasma stability and an increased risk of off-target toxicity.[5] Non-cleavable linkers provide superior plasma stability and a more favorable safety profile, making them well-suited for targeting homogenous tumors with high antigen expression.[6] The absence of a bystander effect, however, may limit their efficacy in other contexts.[5] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount to selecting the optimal linker strategy to maximize the therapeutic index of an ADC.

References

A Head-to-Head Comparison: Validating Site-Specific Conjugation with Azido-PEG8-hydrazide-Boc versus Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise, site-specific conjugation is paramount for creating well-defined and effective bioconjugates, such as antibody-drug conjugates (ADCs). The ability to control the location and stoichiometry of payload attachment is critical for therapeutic efficacy and safety. This guide provides an objective comparison of Azido-PEG8-hydrazide-Boc, a hydrazide-based linker, with its primary alternative, aminooxy-PEG linkers, for conjugation to carbonyl targets (aldehydes and ketones). We present supporting experimental data, detailed validation protocols, and workflow visualizations to facilitate an informed choice of conjugation chemistry.

Executive Summary

The validation of site-specific conjugation hinges on the ability to form a stable, covalent bond at a predetermined location on a biomolecule. Both hydrazide and aminooxy functional groups react chemoselectively with aldehydes and ketones, which can be introduced into proteins through enzymatic or chemical methods, such as glycan oxidation or the incorporation of unnatural amino acids.[1][2]

This compound is a heterobifunctional linker featuring a Boc-protected hydrazide for carbonyl conjugation and an azide (B81097) for subsequent "click" chemistry. Its primary alternative, aminooxy-PEG linkers , form oxime bonds with carbonyls. While both are effective, a critical distinction lies in the stability of the resulting linkage. Experimental data consistently demonstrates that oxime linkages are significantly more stable to hydrolysis than hydrazone linkages , a crucial factor for bioconjugates intended for in vivo applications.[3][4][5]

Performance Comparison: Hydrazide vs. Aminooxy Linkers

The choice between a hydrazide and an aminooxy linker impacts several aspects of the final conjugate, from its stability to the efficiency of its formation.

FeatureThis compoundAminooxy-PEG Linker (e.g., Azido-PEG-Aminooxy)
Target Functional Group Aldehydes or Ketones (Carbonyls)Aldehydes or Ketones (Carbonyls)
Reactive Moiety Hydrazide (-CO-NH-NH2)Aminooxy (-O-NH2)
Resulting Linkage Hydrazone Bond (-C=N-NH-)Oxime Bond (-C=N-O-)
Linkage Stability Moderately stable; susceptible to hydrolysis, especially at acidic pH.[6][7]Highly stable; significantly more resistant to hydrolysis than hydrazones across a wide pH range.[3][8]
Optimal Reaction pH ~5.0 - 7.0[9]~6.5 - 7.5[10]
Reaction Kinetics Generally fast, but the resulting hydrazone is less stable.[7]Can be slower than hydrazone formation but is often catalyzed (e.g., with aniline) to increase the rate.[11][12]
Reaction Equilibrium Favorable, but the reversibility of the bond can be a concern.[11]Highly favorable, driving the reaction to completion even at low concentrations.[5]
Key Applications Bioconjugation where reversible linkage may be desired; dual-functionalization via azide.Development of stable ADCs, glycoprotein (B1211001) labeling, and applications requiring high in vivo stability.[1][10]

Quantitative Data: Hydrolytic Stability of Hydrazone vs. Oxime Bonds

The superior stability of the oxime bond is the most significant advantage of aminooxy linkers. Studies comparing the hydrolytic stability of isostructural hydrazones and oximes have quantified this difference.

Conjugate TypeRelative Hydrolysis Rate (at pD 7.0)Reference
Methylhydrazone ~600x faster than oxime[3][4]
Acetylhydrazone ~300x faster than oxime[3][4]
Semicarbazone ~160x faster than oxime[3][4]
Oxime 1 (baseline)[3][4]

This data underscores that for applications requiring the conjugate to remain intact under physiological conditions, the oxime linkage offers a substantial advantage in stability.

Experimental Protocols for Validation

To objectively compare these linkers, a series of validation experiments are necessary. Below are detailed protocols for generating a carbonyl handle on an antibody, performing the conjugation, and validating the site-specificity using mass spectrometry.

Protocol 1: Generation of Aldehyde Groups on an Antibody via Glycan Oxidation

This protocol creates aldehyde functional groups on the carbohydrate chains of a monoclonal antibody (mAb), providing a site for specific conjugation.

  • Antibody Preparation: Prepare a solution of the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

  • Oxidation Reagent Preparation: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in cold PBS. A typical final concentration for the oxidation reaction is 1-2 mM.

  • Oxidation Reaction: Add the NaIO₄ solution to the antibody solution. The reaction is typically carried out at 4°C in the dark for 30-60 minutes.

  • Quenching: Stop the reaction by adding a quenching reagent, such as glycerol (B35011) or ethylene (B1197577) glycol, to a final concentration of ~10 mM to consume excess periodate.

  • Buffer Exchange: Immediately purify the oxidized antibody to remove the quenching reagent and reaction byproducts. This is typically done using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

  • Confirmation: Confirm the presence of aldehydes using a colorimetric assay, such as the Purpald assay.

Protocol 2: Comparative Conjugation with Hydrazide and Aminooxy Linkers
  • Deprotection of this compound (if applicable):

    • Dissolve the Boc-protected linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA/DCM).

    • Incubate at room temperature for 30-60 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • The deprotected linker should be used immediately.

  • Linker Preparation:

    • Hydrazide Linker: Dissolve the deprotected Azido-PEG8-hydrazide in the conjugation buffer.

    • Aminooxy Linker: Dissolve an alternative linker, such as Azido-PEG-Aminooxy, in the same conjugation buffer.

  • Conjugation Reaction:

    • Divide the oxidized antibody solution into two equal parts.

    • To one part, add the hydrazide linker solution. To the other, add the aminooxy linker solution. A 20- to 50-fold molar excess of the linker over the antibody is typically used.

    • If catalysis is desired, especially for the aminooxy reaction, aniline (B41778) can be added to a final concentration of 10-100 mM.[9]

    • Incubate the reactions at room temperature or 37°C for 2-16 hours.

  • Purification: Remove excess linker from both reaction mixtures using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a final formulation buffer (e.g., PBS).

Protocol 3: Validation of Site-Specificity by Mass Spectrometry (Peptide Mapping)

This protocol uses a bottom-up proteomics approach to identify the precise amino acid residue where the linker has been attached.

  • Denaturation, Reduction, and Alkylation:

    • Denature the purified antibody conjugate (~100 µg) in a buffer containing 6 M Guanidine-HCl and 50 mM Tris-HCl, pH 8.0.

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating for 30 minutes in the dark.

  • Enzymatic Digestion:

    • Perform a buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove denaturants.

    • Add a protease, such as trypsin, at a 1:20 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid.

    • Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Separate the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer performs MS1 scans followed by MS2 fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against the antibody sequence, specifying the mass of the conjugated linker as a variable modification on the relevant amino acids (in this case, on the asparagine residue of the N-linked glycan, Asn-297).

    • The identification of peptide-spectrum matches (PSMs) containing the linker mass modification confirms the site of conjugation. The relative abundance of modified versus unmodified glycopeptides can provide a semi-quantitative measure of conjugation efficiency at that site.

Visualizing the Workflow and Chemistry

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical reactions involved.

G cluster_prep Step 1: Antibody Preparation cluster_conj Step 2: Comparative Conjugation cluster_val Step 3: Validation mAb Monoclonal Antibody (mAb) oxidize Oxidize with NaIO₄ mAb->oxidize mAb_ox Oxidized mAb (with Aldehyde) oxidize->mAb_ox conj_H Hydrazone Ligation mAb_ox->conj_H conj_A Oxime Ligation mAb_ox->conj_A linker_H Azido-PEG8-hydrazide linker_H->conj_H linker_A Azido-PEG-Aminooxy linker_A->conj_A ADC_H Hydrazone Conjugate conj_H->ADC_H ADC_A Oxime Conjugate conj_A->ADC_A digest Proteolytic Digestion ADC_H->digest ADC_A->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Site Identification lcms->data G cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation R-CHO_H R-CHO Linker-NHNH2 + Linker-NH-NH₂ Hydrazone ⇌ R-CH=N-NH-Linker + H₂O R-CHO_O R-CHO Linker-ONH2 + Linker-O-NH₂ Oxime ⇌ R-CH=N-O-Linker + H₂O

References

A Researcher's Guide to Functional Assays for Modified Protein Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, determining the biological activity of a modified protein is a critical step in the development of novel therapeutics and research tools. A variety of functional assays are available, each with its own set of advantages and limitations. This guide provides an objective comparison of three widely used functional assays: the Cell Proliferation (MTT) Assay, the Kinase Activity Assay, and the GPCR Signaling Reporter Assay. The guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate assay for your research needs.

The bioactivity of a modified protein—be it a therapeutic antibody, a recombinant growth factor, or an engineered enzyme—is a measure of its ability to elicit a specific biological response.[1] Functional assays are indispensable for quantifying this activity, providing crucial insights into a protein's efficacy and mechanism of action.[2] Unlike binding assays, which only confirm interaction with a target, functional assays measure the downstream biological consequences of this interaction.[3][4]

This guide compares three common types of functional assays: a cell-based proliferation assay, a biochemical enzyme activity assay, and a cell-based reporter gene assay.[1] Each assay is suited for different classes of proteins and biological questions.

Comparison of Functional Bioactivity Assays

The choice of a functional assay depends on the nature of the modified protein and its intended biological function. The following table summarizes the key characteristics of the three assays discussed in this guide.

FeatureCell Proliferation (MTT) AssayKinase Activity Assay (Luminescence-based)GPCR Signaling Reporter Assay (Luciferase)
Assay Principle Measures the metabolic activity of viable cells as an indicator of cell proliferation, often stimulated by growth factors or cytokines.Quantifies the activity of a kinase by measuring the amount of ATP remaining after a phosphorylation reaction.[5]Measures the activation of a specific signaling pathway downstream of a G-protein coupled receptor (GPCR) by quantifying the expression of a reporter gene (e.g., luciferase).[6]
Typical Protein Type Growth factors, cytokines, antibodies that stimulate or inhibit cell growth.Kinases, kinase inhibitors.GPCR ligands (agonists and antagonists).
Primary Output Absorbance (OD) at 570 nm, which correlates with the number of viable cells.Luminescence (RLU), which is inversely proportional to kinase activity.Luminescence (RLU), which is directly proportional to the activation of the signaling pathway.
Key Parameters ED50 (Effective Dose, 50%)IC50 (Inhibitory Concentration, 50%) or specific activity.EC50 (Effective Concentration, 50%)
Advantages Physiologically relevant, measures a direct cellular response.[7]Direct measurement of enzymatic activity, high throughput compatible.[8]High sensitivity, can be tailored to specific signaling pathways.[9]
Limitations Indirect measure of proliferation, can be affected by factors influencing metabolic activity.In a cell-free environment, may not fully reflect cellular activity.[3]Requires genetic modification of cells, indirect measure of receptor activation.

Quantitative Data Comparison

The following tables present representative quantitative data from each of the three functional assays. The data illustrates a typical dose-response relationship, which is used to calculate key potency parameters such as ED50, IC50, and EC50.

Table 1: Cell Proliferation (MTT) Assay Data for a Modified Growth Factor

Growth Factor Conc. (ng/mL)Absorbance (570 nm)% Max Proliferation
00.250
0.10.4525
10.8575
101.05100
1001.06101.25
10001.05100

ED50 for this modified growth factor is approximately 0.5 ng/mL.

Table 2: Kinase Activity Assay Data for a Modified Kinase Inhibitor

Inhibitor Conc. (nM)Luminescence (RLU)% Kinase Inhibition
0100000
1800020
10500050
100200080
1000110089
10000100090

IC50 for this modified kinase inhibitor is 10 nM.

Table 3: GPCR Signaling Reporter Assay Data for a Modified GPCR Agonist

Agonist Conc. (nM)Luminescence (RLU)% Max Response
05000
0.1250021.05
1750073.68
10950094.74
10010000100
100010100101.05

EC50 for this modified GPCR agonist is approximately 0.8 nM.

Experimental Protocols

Detailed and accurate protocols are essential for reproducible results. The following sections provide step-by-step methodologies for the three compared assays.

Cell Proliferation (MTT) Assay Protocol

This protocol is designed to determine the bioactivity of a modified growth factor by measuring its effect on the proliferation of a specific cell line.[10]

Materials:

  • Cell line responsive to the growth factor of interest

  • Complete cell culture medium

  • Modified growth factor (test article) and a reference standard

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the responsive cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the modified growth factor and the reference standard in cell culture medium.

  • Remove the existing medium from the cells and add the diluted growth factor solutions to the respective wells. Include a negative control (medium only).

  • Incubate the plate for a period determined by the cell doubling time (typically 48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the absorbance against the logarithm of the growth factor concentration and determine the ED50 value.

Kinase Activity Assay Protocol (Luminescence-based)

This protocol measures the activity of a kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction.[5][11]

Materials:

  • Purified kinase

  • Kinase substrate

  • Kinase reaction buffer

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound (inhibitor) or the modified kinase.

  • In a white 96-well plate, add the kinase, substrate, and reaction buffer.

  • Add the test compound or modified kinase to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence against the logarithm of the compound concentration to determine the IC50 or calculate the specific activity of the modified kinase.

GPCR Signaling Reporter Assay Protocol (Luciferase)

This protocol is used to determine the bioactivity of a modified GPCR ligand by measuring the activation of a downstream signaling pathway via a luciferase reporter gene.[6][12]

Materials:

  • Host cell line stably transfected with the GPCR of interest and a reporter construct (e.g., CRE-luciferase).

  • Complete cell culture medium.

  • Modified GPCR ligand (test article) and a reference standard.

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the engineered reporter cell line into a white, opaque 96-well plate and incubate overnight.

  • Prepare serial dilutions of the modified GPCR ligand and a reference standard in an appropriate assay buffer.

  • Add the diluted ligand solutions to the respective wells. Include a negative control (buffer only).

  • Incubate the plate for a period sufficient to allow for gene expression (typically 3-6 hours) at 37°C.

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence against the logarithm of the ligand concentration to determine the EC50 value.

Visualizing Workflows and Pathways

Diagrams illustrating experimental workflows and signaling pathways can provide a clear and concise understanding of the assay principles.

Cell_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_treatment Add Dilutions to Cells incubate_overnight->add_treatment prepare_dilutions Prepare Growth Factor Dilutions prepare_dilutions->add_treatment incubate_treatment Incubate for 48-72 hours add_treatment->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4 hours add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance Kinase_Activity_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection plate_setup Add Kinase, Substrate, Buffer to 96-well Plate add_inhibitor Add Kinase Inhibitor plate_setup->add_inhibitor start_reaction Add ATP to Start Reaction add_inhibitor->start_reaction incubate_reaction Incubate at Room Temp start_reaction->incubate_reaction add_reagent Add Kinase-Glo Reagent incubate_reaction->add_reagent incubate_signal Incubate for 10 minutes add_reagent->incubate_signal read_luminescence Read Luminescence incubate_signal->read_luminescence GPCR_Signaling_Pathway cluster_nucleus Gene Expression ligand Modified GPCR Agonist gpcr GPCR ligand->gpcr Binds g_protein G-Protein (Gs) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates cre CRE creb->cre Binds to nucleus Nucleus luciferase Luciferase Gene cre->luciferase Drives Expression light Luminescence luciferase->light Produces

References

Safety Operating Guide

Navigating the Safe Disposal of Azido-PEG8-hydrazide-Boc: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Azido-PEG8-hydrazide-Boc, a heterobifunctional linker containing a reactive azide (B81097) group, a protected hydrazide, and a polyethylene (B3416737) glycol (PEG) spacer, requires careful management due to the inherent hazards associated with the azide functional group. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols for hazardous chemical waste.

Core Safety Principles for Handling Azide Compounds

Organic azides can be energetic materials, sensitive to heat, shock, and friction, and may decompose explosively.[1] The primary hazard associated with this compound stems from its azide component. Hydrazoic acid, which is highly toxic and explosive, can be formed if azides come into contact with acids.[1][2] Additionally, contact with heavy metals, such as lead or copper often found in plumbing, can form highly explosive metal azides.[1][3] Therefore, under no circumstances should azide-containing compounds be poured down the drain.[3]

Immediate Safety and Handling Protocols

Prior to disposal, safe handling during use is critical. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls
EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile). For high-toxicity azides, consider double gloving with Silver Shield® under nitrile gloves.[3]To prevent skin contact.
Eye Protection Safety glasses or splash goggles.[3]To protect eyes from splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Ventilation Work must be conducted in a chemical fume hood.[4]To prevent inhalation of any potential dust or vapors.
Spatulas Use only plastic or glass spatulas.[5]To avoid the formation of shock-sensitive metal azides.[1][5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Preparation prep_sop Review Standard Operating Procedure (SOP) prep_ppe Don appropriate PPE prep_sop->prep_ppe prep_hood Prepare work area in a chemical fume hood prep_ppe->prep_hood handle_weigh Weigh this compound using a non-metal spatula prep_hood->handle_weigh handle_reaction Perform reaction, avoiding contact with incompatible materials (e.g., strong acids, heavy metals) handle_weigh->handle_reaction storage_conditions Store below room temperature (-20°C recommended) [16], away from light and incompatible materials [5] handle_reaction->storage_conditions disp_container Prepare a dedicated, labeled hazardous waste container for azide waste handle_reaction->disp_container

Caption: Experimental workflow for handling this compound.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, with a primary focus on the deactivation or segregation of the azide group.

Waste Segregation

All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and unused solid material, must be collected separately from other chemical waste streams.[2]

  • Action: Designate a specific, clearly labeled hazardous waste container for "Azide-Containing Waste".[1][5] The container should be made of a compatible material, such as glass or polyethylene, and must have a secure cap.[6] Do not use metal containers.[6]

  • Rationale: Prevents accidental mixing with incompatible materials, such as acids, which could generate highly toxic and explosive hydrazoic acid.[2]

In-Lab Deactivation (for Dilute Solutions - Expert Use Only)

For dilute aqueous solutions (≤5%) of azide-containing compounds, chemical deactivation can be performed by trained personnel. This procedure should only be undertaken if explicitly permitted by your institution's safety office and with a thorough understanding of the risks involved. The reaction generates nitric oxide and should be performed in a chemical fume hood.[3]

  • Protocol:

    • Prepare a 20% aqueous solution of sodium nitrite (B80452).

    • In a suitable reaction vessel equipped with a stirrer inside a chemical fume hood, add the dilute azide waste solution.

    • While stirring, slowly add the sodium nitrite solution.

    • Next, slowly add a 20% aqueous solution of hydrochloric acid until the solution is acidic. The presence of nitrous acid will be indicated by the evolution of gas (nitrogen and nitric oxide).

    • Stir the mixture for several hours to ensure complete destruction of the azide.

    • Test for the presence of residual azides using a ferric chloride solution. A drop of the reaction mixture added to ferric chloride will result in a red color if azides are still present.[3]

    • Once the azide is fully quenched, neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9.[3]

    • Dispose of the final neutralized solution in a hazardous waste container.[3]

Disposal of Solid Waste and Concentrated Solutions

Solid this compound and concentrated solutions should not be treated in the lab. They must be disposed of through a licensed hazardous waste disposal company.[7][8]

  • Action:

    • Ensure the solid waste or concentrated solution is in a securely sealed and properly labeled waste container. The label must clearly state "HAZARDOUS WASTE" and include the chemical name: "this compound".[6]

    • Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[6]

    • Arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed waste disposal contractor.[8][9]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Small Spill (in a fume hood):

    • Cover the spill with an absorbent material.[5]

    • Clean the surface with a pH-adjusted water solution (pH > 9.0) to prevent the formation of hydrazoic acid.[5]

    • Collect all contaminated materials (absorbent, gloves, etc.) and place them in the designated azide hazardous waste container.[5]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.[5]

    • Notify your supervisor and your institution's EH&S or emergency response team.[5]

Disposal Decision Workflow

start This compound Waste Generated waste_type Is the waste a dilute aqueous solution (<=5%)? start->waste_type deactivate Perform in-lab deactivation protocol (Expert Use Only) waste_type->deactivate Yes collect_solid Collect solid waste / concentrated solution in a dedicated, labeled azide waste container waste_type->collect_solid No neutralize Neutralize solution to pH 6-9 deactivate->neutralize collect_deactivated Collect in hazardous waste container neutralize->collect_deactivated store Store in designated Satellite Accumulation Area collect_deactivated->store collect_solid->store pickup Arrange for pickup by licensed hazardous waste contractor store->pickup

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment from the potential hazards associated with this versatile chemical linker. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Essential Safety and Operational Guide for Handling Azido-PEG8-hydrazide-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Azido-PEG8-hydrazide-Boc. Given the compound's dual functional nature, containing both an azide (B81097) and a Boc-protected hydrazide group, adherence to stringent safety protocols is paramount to mitigate potential hazards. This guide is based on established safety procedures for handling organic azides and hydrazine (B178648) compounds.

Hazard Identification and Engineering Controls

This compound presents a combination of hazards associated with its constituent functional groups. Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a potential explosion risk. They can also form highly explosive metal azides upon contact with certain metals. Hydrazine derivatives are often toxic and may cause skin, eye, and respiratory irritation.

Engineering Controls are the first line of defense:

  • Chemical Fume Hood: All handling, weighing, and experimental procedures involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Blast Shield: A blast shield should be placed between the user and the experimental setup, especially when heating or concentrating the compound.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[1]

  • Restricted Access: The work area should be clearly designated for hazardous substance use, with access limited to authorized personnel.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecifications
Hands Double GlovingNitrile (outer), Neoprene or Silver Shield™ (inner)For routine handling, double gloving with nitrile gloves is recommended.[2][3] For higher-risk operations or handling larger quantities, an inner glove of a more robust material like Neoprene or Silver Shield™ should be used.[2] Gloves must be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact.[4]
Eyes Chemical Splash Goggles and Face ShieldANSI Z87.1 certifiedChemical splash goggles are required for all handling.[3] A face shield worn over the goggles is necessary when there is a risk of splashing or explosion.[5]
Body Flame-Resistant Lab Coat and Apron100% cotton-based lab coat, chemical-resistant apronA flame-resistant lab coat must be worn at all times.[6] A chemical-resistant apron provides an additional layer of protection.[7]
Respiratory Respirator (as needed)NIOSH-approvedA respirator with appropriate cartridges should be used if there is a risk of aerosol generation or if engineering controls are insufficient.[5][6] Use of a respirator requires prior institutional approval and fit-testing.[6]
Feet Closed-toe ShoesLeather or chemical-resistant materialFull-length pants and closed-toe shoes are mandatory.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review SDS for Azides and Hydrazides prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Smallest Feasible Quantity prep_materials->handle_weigh handle_reaction Perform Reaction Behind Blast Shield handle_weigh->handle_reaction handle_monitoring Monitor Reaction for Exotherms handle_reaction->handle_monitoring cleanup_decon Decontaminate Glassware and Surfaces handle_monitoring->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE Correctly cleanup_waste->cleanup_ppe DisposalPlan cluster_waste_streams Waste Generation cluster_segregation Segregation & Storage cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper, etc.) solid_container Designated, Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste Containing Azide liquid_container Designated, Labeled Liquid Waste Container liquid_waste->liquid_container glassware Contaminated Glassware decon_station Decontamination Area glassware->decon_station ehs_pickup Arrange Pickup by Environmental Health & Safety (EH&S) solid_container->ehs_pickup liquid_container->ehs_pickup

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.